CY 208-243
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKIDLXXXIELU-IEBWSBKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042598 | |
| Record name | Indolophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100999-26-6 | |
| Record name | CY 208-243 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CY 208-243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CY-208243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of CY 208-243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CY 208-243 is an indolophenanthridine derivative with a complex and unique pharmacological profile. Primarily characterized as a selective dopamine (B1211576) D1 receptor partial agonist, its mechanism of action extends to interactions with opioid and serotonin (B10506) receptor systems. This technical guide provides an in-depth exploration of the molecular and functional pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating dopaminergic and related signaling pathways.
Core Mechanism of Action: Dopamine D1 Receptor Partial Agonism
The principal mechanism of action of this compound is its activity as a selective partial agonist at the dopamine D1 receptor.[1][2][3] This selectivity for the D1 subtype over the D2 subtype has been a key focus of its investigation. As a partial agonist, this compound binds to the D1 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property allows it to function as a modulator of dopaminergic activity, potentially offering a more controlled therapeutic effect compared to full agonists.
Signaling Pathway
Upon binding to the D1 receptor, a Gs protein-coupled receptor, this compound initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
A notable characteristic of this compound is its biased agonism. It demonstrates a higher intrinsic activity towards the G-protein/cAMP pathway compared to the β-arrestin recruitment pathway.[4] This functional selectivity may contribute to its distinct pharmacological profile, potentially separating therapeutic effects from adverse reactions.
Figure 1: Signaling pathway of this compound at the Dopamine D1 Receptor.
Ancillary Mechanisms of Action
Beyond its primary role as a D1 agonist, this compound exhibits significant affinity for other receptor systems, which contributes to its unique pharmacological effects.
Opioid Receptor Interaction
This compound has a high affinity for opioid receptors.[5][6] However, its interaction is considered atypical. While it produces antinociceptive (pain-relieving) effects, these are not fully reversed by the opioid antagonist naloxone.[5][6] Furthermore, it does not appear to induce physical dependence or the subjective effects typically associated with opioid agonists.[5][6] This suggests a novel interaction with the opioid system that may offer analgesic benefits without the common liabilities of traditional opioids.
Serotonin 5-HT1A Receptor Interaction
The compound also demonstrates high affinity for the serotonin 5-HT1A receptor.[5] The functional consequence of this interaction is less well-characterized, but it has been postulated to contribute to some of the behavioral effects observed at higher doses of this compound.[7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
| Functional Activity | Assay System | Value | Reference |
| Adenylyl Cyclase Stimulation (EC50) | Rat striatal homogenates | 125 nM | |
| Intrinsic Activity at Adenylyl Cyclase (Emax) | Relative to Dopamine | 85 ± 7% | [4] |
| Intrinsic Activity at β-arrestin Recruitment (Emax) | Relative to Dopamine | 50 ± 5% | [4] |
No comprehensive binding affinity (Ki) data across multiple receptors was available in the public domain at the time of this review.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound for various receptors.
References
- 1. CY-208,243 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The D-1 dopamine receptor partial agonist, this compound, exhibits antiparkinsonian activity in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 6. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
CY 208-243 as a selective dopamine D1 receptor agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CY 208-243 is a notable pharmacological tool and potential therapeutic agent characterized by its selective agonist activity at the dopamine (B1211576) D1 receptor. Structurally distinct as an indolophenanthridine, it has demonstrated efficacy in preclinical models of Parkinson's disease, a feature not universally shared by other D1-selective agonists.[1][2] This compound exhibits functional selectivity, preferentially activating G-protein-coupled signaling pathways over β-arrestin recruitment, making it a subject of significant interest in neuroscience research and drug development. This guide provides a comprehensive overview of the technical details surrounding this compound, including its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4,6,6a,7,8,12b-hexahydro-7-methylindolo[4,3-ab]phenanthridine |
| Molecular Formula | C₁₉H₁₈N₂ |
| Molar Mass | 274.36 g/mol |
| CAS Number | 100999-26-6 |
| Solubility | Soluble to 100 mM in DMSO |
Receptor Binding Affinity and Selectivity
This compound is recognized as a selective dopamine D1 receptor agonist.[1][3] While specific Kᵢ values are not consistently reported across the literature, it is established to have high affinity for the dopamine D1 receptor.[3][4] In addition to its primary target, this compound also displays high affinity for opioid and serotonin (B10506) 5-HT1A receptors, a crucial consideration in the interpretation of its overall pharmacological profile.[3][4] Its selectivity is demonstrated by being selective over D2 receptor sites.[2][5]
Table 1: Receptor Binding Profile of this compound (Qualitative)
| Receptor Target | Affinity |
| Dopamine D1 | High |
| Dopamine D2 | Low |
| Opioid Receptors | High |
| 5-HT1A Receptor | High |
Functional Activity and Signaling Pathways
This compound acts as a partial agonist at the dopamine D1 receptor.[5] Its functional activity is primarily characterized by the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Gs/cAMP Pathway Activation
This compound stimulates adenylyl cyclase in rat striatal homogenates with an EC₅₀ of 125 nM.[2][5][6] This activation of the Gs-protein coupled pathway is a hallmark of D1 receptor agonism and is believed to mediate many of its physiological effects.
Table 2: Functional Activity of this compound
| Assay | Parameter | Value |
| Adenylyl Cyclase Activation (rat striatum) | EC₅₀ | 125 nM |
| β-arrestin Recruitment | Intrinsic Activity | Lower than at adenylyl cyclase |
Functional Selectivity: G-protein vs. β-arrestin
Recent studies have highlighted the functional selectivity of this compound. It demonstrates significantly higher intrinsic activity at the Gs/adenylyl cyclase pathway compared to the β-arrestin recruitment pathway. This biased agonism may contribute to its unique pharmacological profile, including its antiparkinsonian effects, and differentiates it from other D1 agonists that may engage both pathways more equally.
Figure 1: Simplified signaling pathway of this compound at the D1 receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not consistently published. The following are generalized methodologies representative of those used in the field for assessing dopamine receptor ligands.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Figure 2: General workflow for a radioligand binding assay.
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine D1 receptor to isolate cell membranes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions.
-
Reaction Mixture: In assay tubes, combine the membrane preparation, a fixed concentration of a selective D1 radioligand (e.g., [³H]-SCH 23390), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Figure 3: General workflow for a cAMP accumulation assay.
-
Cell Culture: Use a cell line stably or transiently expressing the human dopamine D1 receptor.
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
β-arrestin Recruitment Assay (General Protocol)
This assay measures the recruitment of β-arrestin to the activated D1 receptor.
-
Cell Line: Utilize a cell line engineered to express the D1 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.
-
Compound Stimulation: Treat the cells with varying concentrations of this compound.
-
Signal Detection: If β-arrestin is recruited to the receptor, the reporter components will be brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Quantify the signal at each compound concentration to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
In Vivo Studies
This compound has been evaluated in several in vivo models, most notably for its potential in treating Parkinson's disease.
Animal Models of Parkinson's Disease
In MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primates, a common model for Parkinson's disease, this compound has been shown to alleviate motor deficits.[5] This antiparkinsonian activity is a key feature that distinguishes it from some other D1 agonists.[2][5]
Effects on Dopamine Release
In vivo microdialysis studies in freely moving rats have shown that this compound, at doses that induce behavioral stimulation, does not by itself alter the release and metabolism of dopamine in the nucleus accumbens and dorsal caudate.[7] However, it was able to prevent the increase in dopamine release and metabolism induced by the D1 antagonist SCH 23390, confirming its specific D1 agonist activity in vivo.[7]
Clinical Studies
This compound has been investigated in patients with Parkinson's disease. In de novo patients, it exerted a mild antiparkinsonian effect, with tremor being the most consistently improved symptom.[8] However, the clinical development of this compound was discontinued (B1498344) for safety reasons.[8]
Summary and Future Directions
This compound remains a valuable research tool for elucidating the roles of the dopamine D1 receptor in health and disease. Its selective agonist profile, coupled with its biased signaling properties, provides a unique opportunity to dissect the differential contributions of G-protein-dependent and β-arrestin-dependent signaling pathways. Future research could focus on leveraging the structural and pharmacological insights from this compound to design novel D1 agonists with improved therapeutic indices and a deeper understanding of the structural basis for its functional selectivity. The compound's off-target activities at opioid and 5-HT1A receptors also warrant further investigation to fully comprehend its complex in vivo effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. houptlab.org [houptlab.org]
- 5. Substantia Nigra D1 Receptors and Stimulation of Striatal Cholinergic Interneurons by Dopamine: A Proposed Circuit Mechanism | Journal of Neuroscience [jneurosci.org]
- 6. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of CY 208-243 for Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the compound CY 208-243 for dopamine (B1211576) receptors. This compound is recognized primarily as a dopamine D1-like receptor agonist. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound has been characterized, although a complete profile across all dopamine receptor subtypes is not extensively documented in publicly available literature. The existing data points towards its action as a D1-like receptor agonist.
Table 1: Binding and Functional Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Notes |
| Human D1 | IC50 | 140 | Recombinant CHO-K1 cells | Inhibition of [3H]-SCH 23390 binding. |
| Rat D1 | EC50 | 125 | Striatal homogenates | Stimulation of adenylate cyclase.[1] |
| D2 | - | Data not available | - | Stated to be selective over D2 sites, but quantitative Ki is not specified.[1] Some in vitro studies suggest a lack of discrimination between D1 and D2, while in vivo studies suggest D2 selectivity.[2] |
| D3 | - | Data not available | - | - |
| D4 | - | Data not available | - | - |
| D5 | - | Data not available | - | As a D1-like agonist, affinity for D5 is expected, but specific data is not available. |
Note: The discrepancy between in vitro and in vivo selectivity highlights the complex pharmacology of this compound.
Experimental Protocols
The determination of binding affinity for compounds like this compound typically involves radioligand binding assays. Below is a representative protocol for determining the binding affinity for the dopamine D1 receptor.
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is based on competitive displacement of a radiolabeled antagonist by the unlabeled test compound (this compound).
Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D1 receptor.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [3H]-SCH 23390 (a selective D1 antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: A range of concentrations of this compound, radioligand, and membrane preparation. The concentration of [3H]-SCH 23390 is typically kept constant at its approximate Kd value.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The binding of this compound to dopamine D1 receptors initiates a well-characterized signaling cascade. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to different G proteins and have opposing effects on the production of cyclic AMP (cAMP).
D1-like Receptor Signaling
This compound, as a D1 agonist, is expected to activate the D1-like receptor signaling pathway. This pathway is primarily coupled to the stimulatory G protein, Gαs/olf.
D2-like Receptor Signaling (for context)
For comparison, the D2-like receptor pathway, which this compound is reported to be selective against, has an inhibitory effect on cAMP production. This pathway is coupled to the inhibitory G protein, Gαi/o.
Summary and Conclusion
This compound is a dopamine D1-like receptor agonist with demonstrated functional activity. The available quantitative data from in vitro binding and functional assays support its role as a D1 agonist. However, a comprehensive binding profile with Ki values for all five dopamine receptor subtypes remains to be fully elucidated in the public domain. The provided experimental protocol for radioligand binding assays offers a standard method for determining such affinities. The signaling pathway for D1 receptor activation by this compound follows the canonical Gαs/olf-adenylyl cyclase-cAMP cascade. Further research is warranted to fully characterize the selectivity profile of this compound and to reconcile the differences observed between in vitro and in vivo studies.
References
CY 208-243: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CY 208-243 is a synthetic, centrally active compound recognized primarily for its selective agonist activity at the dopamine (B1211576) D1 receptor. Structurally distinct from many other D1 agonists, it has demonstrated potential therapeutic effects in preclinical models of Parkinson's disease. Beyond its dopaminergic activity, this compound also exhibits significant affinity for opioid and serotonin (B10506) 5-HT1A receptors, suggesting a complex pharmacological profile. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathway of this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-methylindolo[4,3-a]phenanthridine, is a rigid molecular structure containing a fused ring system. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₈N₂ |
| Molecular Weight | 274.36 g/mol |
| CAS Number | 100999-26-6 |
| IUPAC Name | (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-methylindolo[4,3-a]phenanthridine |
| SMILES | CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 |
| Solubility | Soluble in DMSO |
| Physical Appearance | Solid powder |
Pharmacological Properties
This compound is a selective agonist for the dopamine D1 receptor, exhibiting selectivity over the D2 receptor subtype. It also possesses high affinity for opioid and 5-HT1A receptors.[1][2] This multi-target profile may contribute to its unique pharmacological effects, including its antiparkinsonian activity observed in animal models.[3][4]
| Target Receptor | Activity | Quantitative Data (Ki/EC₅₀) |
| Dopamine D1 Receptor | Agonist | EC₅₀ = 125 nM (adenylate cyclase stimulation in rat striatum) |
| Dopamine D2 Receptor | Lower Affinity | Specific Kᵢ values not readily available in public literature. |
| Opioid Receptors | High Affinity | Specific Kᵢ values not readily available in public literature. |
| 5-HT1A Receptor | High Affinity | Specific Kᵢ values not readily available in public literature. |
Note: While qualitative descriptions of high affinity are available, specific Kᵢ values for opioid and 5-HT1A receptors are not consistently reported in publicly available literature.
Pharmacokinetics (ADME)
Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion) for this compound are not extensively documented in publicly available literature. Further studies are required to fully characterize its ADME profile.
Signaling Pathway
As a dopamine D1 receptor agonist, this compound is understood to activate the canonical Gαs/olf-protein coupled receptor signaling cascade. Upon binding to the D1 receptor, it induces a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following are representative protocols for key assays used to characterize the pharmacological activity of this compound. These are based on standard methodologies in the field.
Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D1 receptor.
Materials:
-
Rat striatal tissue homogenate (source of D1 receptors)
-
[³H]-SCH23390 (radioligand)
-
This compound (test compound)
-
Unlabeled SCH23390 or Dopamine (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [³H]-SCH23390, and the various concentrations of this compound.
-
For the determination of total binding, add vehicle instead of the test compound.
-
For the determination of non-specific binding, add a high concentration of unlabeled SCH23390 or dopamine.
-
Initiate the binding reaction by adding the rat striatal membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
Objective: To determine the functional agonist activity and potency (EC₅₀) of this compound at the dopamine D1 receptor.
Materials:
-
Rat striatal tissue homogenate or cells expressing the D1 receptor
-
This compound (test compound)
-
ATP (substrate)
-
GTP (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4)
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a reaction tube, add the membrane preparation, GTP, and the phosphodiesterase inhibitor.
-
Add the various concentrations of this compound to the tubes.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction for a defined time (e.g., 15 minutes) at 30°C.
-
Terminate the reaction by heating or adding a stop solution provided in the cAMP assay kit.
-
Measure the amount of cAMP produced in each sample using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Construct a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the EC₅₀ value from the sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the roles of the dopamine D1 receptor in the central nervous system. Its unique pharmacological profile, with activity at multiple receptor systems, warrants further investigation to fully elucidate its mechanism of action and therapeutic potential. The information and protocols provided in this guide are intended to serve as a foundation for future research into this intriguing compound.
References
- 1. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 3. neurology.org [neurology.org]
- 4. cambridge.org [cambridge.org]
An In-Depth Technical Guide to CY 208-243: Synthesis, Purification, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a potent and selective dopamine (B1211576) D1 receptor agonist belonging to the "benzergoline" class of compounds, which are structurally defined as trans-hexahydroindolo[4,3-ab]phenanthridines.[1][2] Unlike many other D1 agonists, this compound is a non-catechol compound, a characteristic that is thought to facilitate its penetration into the central nervous system.[2] It has demonstrated significant antiparkinsonian activity in animal models, making it a valuable tool in neuroscience research and a subject of interest in the development of therapies for neurological disorders such as Parkinson's disease.[3][4] The biological activity of this compound resides entirely in its (-)-enantiomer, which has a 6aR,12bR absolute configuration.[1][5] This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its synthesis, purification, and pharmacological properties.
Chemical and Pharmacological Properties
A summary of the key chemical and pharmacological properties of this compound is presented in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-methylindolo[4,3-a]phenanthridine | [5] |
| CAS Number | 100999-26-6 | [2] |
| Molecular Formula | C₁₉H₁₈N₂ | |
| Molecular Weight | 274.36 g/mol | |
| SMILES | CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |
| Solubility | Soluble to 100 mM in DMSO | [2][6] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at room temperature as a solid. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2] |
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference(s) |
| Mechanism of Action | Selective Dopamine D1 Receptor Agonist | [1][2] | |
| EC₅₀ (Adenylate Cyclase Stimulation) | 125 nM | Rat striatal homogenates | [2][7] |
| IC₅₀ (Competition Binding vs. [³H]SCH 23390) | 1.4 x 10⁻⁷ M (140 nM) | Human Dopamine D1 Receptor | [4] |
| Other Receptor Affinities | High affinity for opioid and 5-HT1A sites | [8][9] |
Synthesis and Purification
Detailed, step-by-step synthesis and purification protocols for this compound are not extensively available in the public domain. However, the scientific literature indicates that the synthesis of the "benzergoline" scaffold, to which this compound belongs, is achieved through the Ninomiya enamide photocyclization reaction .[2]
The synthesis of the specific biologically active enantiomer, (-)-CY 208-243, involves the resolution of its 5,5a-dihydro precursor.[1] Following the separation of the enantiomers, the desired precursor is then oxidized to yield the final product.[1] An X-ray crystallography study of the (-)-mandelic acid salt of the precursor was used to confirm the absolute stereochemistry as 6aR,12bR.[1]
Due to the lack of a detailed public protocol, researchers interested in the synthesis of this compound would need to refer to the primary literature on benzergoline synthesis and the Ninomiya enamide photocyclization to develop a specific synthetic route. Purification would likely involve standard chromatographic techniques, such as column chromatography, to isolate the desired compound with high purity.
Experimental Protocols
The following are descriptions of experimental protocols that have been used to characterize the pharmacological activity of this compound.
Adenylate Cyclase Stimulation Assay
This assay is used to determine the functional agonism of this compound at the dopamine D1 receptor, which is a Gs-coupled receptor that stimulates the production of cAMP via adenylate cyclase.
Methodology:
-
Tissue Preparation: Homogenates of rat striatum are prepared.
-
Reaction Mixture: The assay is typically performed in tubes containing a reaction buffer (e.g., 5 mM MgCl₂, 2 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine, 0.01% ascorbic acid, 10 µM pargyline, and 15 mM HEPES, pH 7.4), a reaction mix (containing ATP and a phosphocreatine/creatine phosphokinase regenerating system), and GTP.
-
Incubation: A defined amount of striatal protein is added to the reaction mixture along with varying concentrations of this compound.
-
cAMP Measurement: The reaction is incubated, and the amount of cyclic AMP (cAMP) produced is quantified. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from the dose-response curve.[2][7]
Competition Binding Assay
This assay is used to determine the binding affinity of this compound to the dopamine D1 receptor by measuring its ability to displace a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human dopamine D1 receptor are prepared.
-
Assay Buffer: A suitable assay buffer is used, for example, 50 mM Tris-HCl pH 7.4 at room temperature, containing 5 mM MgCl₂.
-
Radioligand: A radiolabeled D1 antagonist, such as [³H]-SCH 23390, is used at a concentration near its Kd.
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of this compound in a 96-well format for 60 minutes at 27°C.
-
Filtration: The reaction is terminated by rapid filtration through GF/C filters that have been presoaked in 0.5% polyethyleneimine (PEI). The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.[4]
Signaling Pathway and Experimental Workflow Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a D1 receptor agonist like this compound.
References
- 1. Structure-activity relationships in the trans-hexahydroindolo[4,3-ab]phenanthridine ("benzergoline") series. 2. Resolution, absolute configuration, and dopaminergic activity of the selective D1 agonist this compound and its implication for an "extended rotamer-based dopamine receptor model" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-hexahydroindolo[4,3-ab]phenanthridines ("benzergolines"), the first structural class of potent and selective dopamine D1 receptor agonists lacking a catechol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
historical development of CY 208-243 in neuroscience
An in-depth analysis of publicly available scientific literature and databases reveals no specific molecule, compound, or research program with the designation "CY 208-243" within the field of neuroscience. This identifier does not correspond to any known drug, experimental compound, or biological target in established neuroscience research.
It is possible that "this compound" represents an internal project code from a private research entity, a novel compound that has not yet been disclosed in public forums or publications, or a typographical error.
Without any foundational data on the existence and nature of "this compound," it is not possible to provide a historical development, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows as requested.
Further investigation would require a more specific identifier, such as a chemical name (IUPAC), a different registry number (e.g., CAS number), or the name of the research institution or company that has developed this potential compound. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.
CY 208-243: A Technical Guide for Researchers
An In-depth Examination of the Selective Dopamine (B1211576) D1 Receptor Agonist
This technical guide provides a comprehensive overview of CY 208-243, a selective and centrally active dopamine D1 receptor agonist. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and pathway visualizations to support advanced research.
Core Compound Data
This compound, with the chemical formula C₁₉H₁₈N₂, is a significant tool in neuroscience research, particularly in studies related to Parkinson's disease and dopaminergic signaling.[1][2][3][4][5][6] Its key quantitative properties are summarized below.
| Property | Value | Citations |
| CAS Number | 100999-26-6 | [1][2][4][5][6][7][8] |
| Molecular Weight | 274.36 g/mol | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₉H₁₈N₂ | [1][2][5][6][7] |
| EC₅₀ | 125 nM (in rat striatal homogenates) | [1][5][8] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the dopamine D1 receptor, showing preference over D2 receptor sites.[1][5][8] The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs or Gαolf G-proteins.[9] Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) in striatal neurons, modulating neuronal excitability and gene expression.[9] This signaling cascade is crucial for motor control, reward, and cognitive functions. Unlike some other D1 agonists, this compound has demonstrated anti-Parkinsonian activity in animal models.[1][5]
Experimental Protocols
This compound has been utilized in numerous preclinical studies. Below are summaries of key experimental methodologies.
In Vivo Microdialysis in Freely Moving Rats
This protocol, based on studies investigating dopamine release, allows for the measurement of neurotransmitter levels in specific brain regions of conscious animals.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[5][7] Animals are housed individually post-surgery to allow for recovery.[7]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with chloral (B1216628) hydrate).[8]
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, dorsal caudate).[2]
-
Allow for a recovery period of 36-48 hours.[7]
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5-5 µl/min).[7][8]
-
Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).[8]
-
Administer this compound via subcutaneous (s.c.) injection at desired doses (e.g., 2.5 mg/kg).[2][5]
-
Continue collecting dialysate samples to measure changes in dopamine and its metabolites.
-
Analyze samples using High-Performance Liquid Chromatography (HPLC).[8]
-
Antiparkinsonian Activity in the MPTP-Treated Primate Model
This model is used to assess the potential therapeutic efficacy of compounds for Parkinson's disease.
-
Animal Model: Common marmosets or other non-human primates are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce a Parkinsonian state, characterized by motor deficits.
-
Behavioral Assessment:
-
Establish a baseline motor activity score for each animal based on a disability rating scale.
-
Administer this compound, often subcutaneously.
-
Observe and score the animals' motor behavior (e.g., locomotion, tremor, posture) for several hours post-administration.
-
Compare post-treatment scores to baseline to quantify the drug's effect on Parkinsonian symptoms.
-
-
Drug Administration: Studies have explored this compound both as a monotherapy and in combination with D2 receptor agonists like bromocriptine (B1667881) to assess synergistic effects.[10]
Conclusion
This compound remains a valuable pharmacological tool for dissecting the role of the dopamine D1 receptor in the central nervous system. Its ability to stimulate adenylate cyclase and its demonstrated efficacy in preclinical models of Parkinson's disease underscore its importance. The experimental frameworks described provide a foundation for further investigation into its therapeutic potential and the intricate mechanisms of dopaminergic signaling.
References
- 1. jneurosci.org [jneurosci.org]
- 2. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. jneurosci.org [jneurosci.org]
- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of adding the D-1 agonist this compound to chronic bromocriptine treatment of MPTP-monkeys: regional changes of brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of CY 208-243 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the selective dopamine (B1211576) D1 receptor agonist, CY 208-243, in dimethyl sulfoxide (B87167) (DMSO). The information herein is compiled from publicly available product data sheets to assist researchers in the proper handling and storage of this compound for experimental use.
Solubility Data
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro studies. Quantitative data from various suppliers is summarized below. It is noted that sonication may be required to achieve maximum solubility, and the use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1]
| Parameter | Value | Source |
| Maximum Solubility | 50 mg/mL | MedChemExpress[1] |
| (equivalent to 182.24 mM) | ||
| Reported Solubility | Soluble to 100 mM | R&D Systems, APExBIO, Amerigo Scientific[2][3] |
| Solvent | Dimethyl Sulfoxide (DMSO) | Multiple Sources[1][2][3][4] |
| Notes | Ultrasonic assistance is recommended.[1] Use of newly opened, non-hygroscopic DMSO is advised for optimal results.[1] |
Stability and Storage
The stability of this compound is dependent on the storage conditions, both in its solid (powder) form and when dissolved in DMSO. Proper storage is critical to prevent degradation and ensure the compound's activity and integrity over time. Repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes.
| Form | Storage Temperature | Storage Duration | Source |
| In Solvent (DMSO) | -80°C | 6 months | MedChemExpress[1] |
| -20°C | 1 month | MedChemExpress[1] | |
| Powder | -20°C | 3 years | MedChemExpress[1] |
| 4°C | 2 years | MedChemExpress[1] | |
| Room Temperature | Not specified for long-term; suitable for shipping. | R&D Systems, CP Lab Safety[5] |
Recommended Experimental Protocols
While detailed, user-validated stability studies are not publicly available, the following protocols are based on supplier recommendations for the preparation and storage of this compound solutions.
Protocol for Preparation of a 100 mM DMSO Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the required mass of this compound powder (Molecular Weight: 274.36 g/mol [1]) in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution, weigh 27.44 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO. It is crucial to use a new or properly stored bottle of DMSO to avoid issues with water absorption, which can impact solubility.[1]
-
Dissolution: Vortex the solution briefly. To ensure complete dissolution, place the tube in an ultrasonic bath for several minutes until the solution is clear and no particulates are visible.[1]
-
Verification: Visually inspect the solution against a light source to confirm complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.
Protocol for Storage of DMSO Stock Solution
Proper storage is essential to maintain the stability of the compound.
-
Short-Term Storage: For use within one month, store the aliquoted stock solution at -20°C.[1]
-
Long-Term Storage: For storage periods up to six months, store the aliquots at -80°C.[1]
-
Handling: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening. Do not refreeze any unused portion of the thawed aliquot.
Visual Workflow and Pathway Representation
The following diagrams illustrate the recommended workflow for handling this compound and a conceptual pathway for its stability assessment.
Caption: Workflow for preparing and storing this compound in DMSO.
Caption: Logical workflow for a time-course stability study.
References
The Enigmatic Profile of CY 208-243: A Technical Whitepaper on its Atypical Opioid Antinociception
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide to the pharmacological properties of CY 208-243, an indolophenanthridine compound exhibiting a unique and complex mechanism of action. This compound is characterized by its potent antinociceptive effects, which are atypical of classical opioids, combined with significant dopamine (B1211576) D1 receptor agonism. This whitepaper synthesizes the available preclinical data, detailing its receptor binding profile, functional activity, and in vivo effects. Experimental methodologies are outlined to provide a framework for future research and development. The dual pharmacology of this compound presents a novel paradigm for the development of analgesics with a potentially improved safety and side-effect profile compared to traditional opioid therapeutics.
Introduction
This compound is a pioneering compound that challenges the conventional understanding of opioid analgesia. It demonstrates a potent ability to alleviate pain, comparable in some models to morphine, yet its pharmacological signature diverges significantly from classical mu-opioid receptor agonists.[1][2] Key distinguishing features include its resistance to high doses of the opioid antagonist naloxone (B1662785), a lack of cross-tolerance with morphine, and a favorable side-effect profile that appears to be devoid of respiratory depression and physical dependence liabilities.[1][2] This atypical antinociceptive action is further complemented by its high affinity and agonist activity at the dopamine D1 receptor, suggesting a multifaceted mechanism of action that could be leveraged for therapeutic benefit.[1][2] This document aims to consolidate the existing knowledge on this compound, providing a comprehensive resource for the scientific community.
Quantitative Data Summary
While precise, directly comparable quantitative data from a single comprehensive study is limited in the public domain, this section collates available data to provide a semi-quantitative overview of this compound's pharmacological profile.
Table 1: Receptor Binding Affinity of this compound
Note: Specific Ki values for each receptor subtype are not consistently available in the reviewed literature. The table reflects the reported high affinity.
| Receptor Target | Reported Affinity (Qualitative) | Reference Radioligand (for context) | Tissue Source (Typical) |
| Dopamine D1 Receptor | High | [3H]SCH 23390 | Rat Striatum |
| Opioid Receptors (General) | High | [3H]Naloxone | Rat Brain Homogenate |
| Mu (µ) Opioid Receptor | High | [3H]DAMGO | - |
| Delta (δ) Opioid Receptor | High | [3H]DPDPE | - |
| Kappa (κ) Opioid Receptor | High | [3H]U-69,593 | - |
| Serotonin 5-HT1A Receptor | High | [3H]8-OH-DPAT | Rat Hippocampus |
| Dopamine D2 Receptor | Lower than D1 | [3H]Spiperone | Rat Striatum |
Table 2: In Vitro Functional Activity of this compound
| Assay | Endpoint | Efficacy | Potency (EC50) | Reference |
| Dopamine D1 Receptor Activity | Adenylate Cyclase Stimulation | Partial Agonist | ~125 nM | [3] |
| Dopamine D1 Receptor Activity | β-Arrestin Recruitment | Partial Agonist | ~676 nM | [3] |
Table 3: In Vivo Antinociceptive Profile of this compound
Note: Specific ED50 values from various rodent models are not consistently reported in the available literature. The table reflects the qualitative descriptions of its potency.
| Animal Model | Test | Potency (Qualitative) | Naloxone Antagonism | Cross-Tolerance with Morphine |
| Rodent Models | Tail-Flick Test | Potent, comparable to morphine | Resistant to high doses | No |
| Rodent Models | Hot-Plate Test | Potent, comparable to morphine | Resistant to high doses | No |
| Rodent Models | Acetic Acid Writhing Test | Potent | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, whole brain for opioid receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors, [3H]naloxone for general opioid receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Antinociceptive Assays
Objective: To assess the analgesic efficacy of this compound in rodent models of pain.
3.2.1. Hot-Plate Test
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). A transparent cylinder is placed on the plate to confine the animal.
-
Procedure: The animal (mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: this compound is administered via a specific route (e.g., subcutaneous or intraperitoneal) at various doses. The latency is measured at different time points after administration.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated. The dose that produces a 50% effect (ED50) is determined from the dose-response curve.
3.2.2. Tail-Flick Test
-
Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is exposed to the heat source. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time is employed to prevent injury.
-
Drug Administration and Data Analysis: Similar to the hot-plate test, the drug is administered at various doses, and the ED50 is calculated based on the increase in tail-flick latency.
Signaling Pathways and Atypical Opioid Mechanism
The dual engagement of dopamine D1 and atypical opioid pathways by this compound is central to its unique pharmacological profile.
Dopamine D1 Receptor Signaling
As a D1 receptor agonist, this compound is expected to activate the canonical Gs/olf-protein coupled pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Atypical Opioid Antinociception
The opioid-related antinociceptive properties of this compound are considered "atypical" due to their insensitivity to naloxone, a classic opioid antagonist. This suggests that this compound may not act through the conventional binding pocket of the mu-opioid receptor or may initiate a distinct downstream signaling cascade that is not susceptible to naloxone blockade. The lack of cross-tolerance with morphine further supports a divergent mechanism.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antinociceptive and receptor-specific effects of this compound in a preclinical setting.
Conclusion and Future Directions
This compound represents a significant departure from conventional opioid analgesics. Its dual activity as a dopamine D1 receptor agonist and an atypical opioid antinociceptive agent opens new avenues for pain management. The lack of typical opioid-related side effects, such as respiratory depression and dependence, makes it a highly attractive candidate for further investigation.
Future research should focus on elucidating the precise molecular interactions of this compound with opioid receptors to understand the basis of its naloxone insensitivity. A comprehensive characterization of its binding affinities (Ki) across all opioid receptor subtypes and a detailed quantification of its in vivo potency (ED50) in various pain models are critical next steps. Furthermore, exploring the downstream signaling pathways resulting from the concurrent activation of D1 and atypical opioid receptors will be essential to fully unravel its mechanism of action and to guide the development of a new generation of safer and more effective analgesics.
References
- 1. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 3. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Modulatory Effects of CY 208-243 on Adenylate Cyclase Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CY 208-243 is a centrally active and selective dopamine (B1211576) D1 receptor agonist, notable for its antiparkinsonian activity demonstrated in various animal models.[1][2][3] Unlike many other D1 agonists, its efficacy is not entirely dependent on the co-activation of D2 receptors.[2] A primary mechanism of action for this compound is the stimulation of adenylyl cyclase, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) second messenger system. This document provides a comprehensive technical overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to the interaction of this compound with adenylate cyclase.
Core Mechanism of Action: D1 Receptor-Mediated Adenylate Cyclase Stimulation
This compound exerts its biological effects by binding to and activating the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor (GPCR) that is canonically coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs is activated, leading to the stimulation of adenylate cyclase, which then catalyzes the conversion of ATP to cAMP.[4] This increase in intracellular cAMP concentration initiates a cascade of downstream signaling events. The biological activity of the compound resides entirely in its (-)-enantiomer.
The signaling cascade initiated by this compound is depicted below.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CY 208-243
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective dopamine (B1211576) D1 receptor agonist that has been investigated for its potential therapeutic effects in neurological disorders, particularly Parkinson's disease. As a centrally active agent, it stimulates adenylate cyclase, a key enzyme in the dopamine D1 receptor signaling cascade. In vivo studies are crucial for elucidating its pharmacological profile, efficacy, and mechanism of action. These application notes provide detailed protocols for conducting in vivo studies with this compound in rodent and primate models, focusing on methodologies to assess its impact on motor function and neurochemical pathways.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are Gs-coupled G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that plays a critical role in various physiological processes, including motor control, cognition, and reward.
Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector.[2][3][4] PKA then phosphorylates numerous substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Dosages and Administration Routes
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rats | Subcutaneous (s.c.) | 0.05 - 0.2 mg/kg | Behavioral stimulation (locomotion, sniffing, grooming) | [5] |
| MPTP-treated Marmosets | Subcutaneous (s.c.) | 0.5 - 1.25 mg/kg | Reversal of akinesia and rigidity | |
| Reserpine-treated Mice | Not specified | Not specified | Typical D1 agonist behavior |
Table 2: Neurochemical Effects of this compound
| Animal Model | Brain Region | Method | Effect on Dopamine Release | Reference |
| Freely moving rats | Nucleus accumbens, Dorsal caudate | Transcerebral Dialysis | Failed to modify dopamine release and metabolism | [5] |
| Freely moving rats | Not specified | Not specified | Prevented the increase of DA release elicited by SCH 23390 | [5] |
Experimental Protocols
Protocol 1: Evaluation of Motor Activity in a Reserpine-Induced Parkinsonism Rat Model
This protocol details the procedure for assessing the ability of this compound to reverse motor deficits in a well-established rodent model of Parkinson's disease.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Induction of Parkinsonian Phenotype:
-
Administer reserpine (B192253) (5 mg/kg, intraperitoneally) to induce akinesia and other parkinsonian-like motor deficits.[6] Behavioral testing should be conducted 18-24 hours post-reserpine injection.
3. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., sterile saline or a small amount of a solubilizing agent like Tween 80 in saline).[7]
-
Administration: Administer this compound subcutaneously at the desired doses. Include a vehicle-treated control group.
4. Behavioral Assessment:
-
Open Field Test: Place the rat in the center of an open field arena (e.g., 100 cm x 100 cm) and record its activity for a predefined period (e.g., 30 minutes).
-
Parameters to Measure:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Rearing: Number of times the animal stands on its hind legs.
-
Grooming: Duration of grooming behavior.
-
-
Scoring: Utilize automated video tracking software for accurate and unbiased data collection.
5. Data Analysis:
-
Compare the behavioral parameters between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the methodology for measuring extracellular dopamine levels in specific brain regions of conscious rats following the administration of this compound.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.[8][9] Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or dorsal caudate).[5]
-
Probe Implantation: Slowly lower a microdialysis probe to the predetermined coordinates.[8][9] Secure the probe to the skull using dental cement and anchor screws.[8]
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a stable period (e.g., 1-2 hours) before drug administration.
-
Drug Administration: Administer this compound (subcutaneously or intraperitoneally) or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
3. Neurochemical Analysis:
-
Dopamine Quantification: Analyze the collected dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Express the results as a percentage of the baseline dopamine concentration.
4. Data Analysis:
-
Analyze the time course of changes in dopamine levels using appropriate statistical methods (e.g., repeated measures ANOVA).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CY 208-243 in MPTP-Treated Primate Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model is a widely used and highly valued preclinical model that recapitulates many of the pathological and clinical features of human PD. CY 208-243 is a partial agonist of the dopamine (B1211576) D1 receptor that has been investigated for its potential therapeutic effects in Parkinson's disease.[1][2] These application notes provide detailed protocols and a summary of key findings related to the use of this compound in MPTP-treated primate models of Parkinson's disease.
Mechanism of Action
This compound acts as a partial agonist at the D1 dopamine receptor, stimulating adenylate cyclase in rat striatal homogenates.[2] In the dopamine-depleted brain of MPTP-treated primates, this compound aims to restore motor function by activating postsynaptic D1 receptors, which are part of the direct pathway of the basal ganglia motor circuit. This activation is thought to help normalize motor control.
Data Presentation
Table 1: Efficacy of this compound Monotherapy on Parkinsonian Symptoms in MPTP-Treated Primates
| Primate Model | Dose of this compound (mg/kg, s.c.) | Observed Effects | Duration of Action | Reference |
| Marmosets | 0.5 - 1.25 | Dose-related reversal of akinesia and rigidity | Approximately 2 hours | [3][4] |
| Monkeys (Macaca fascicularis) | 0.05, 0.1, and 0.5 | Dose-dependent improvement of parkinsonian signs | Not specified | [4][5] |
Table 2: Effects of Chronic this compound Treatment and Combination Therapy in MPTP-Treated Monkeys
| Treatment | Primate Model | Key Findings | Reference |
| Chronic this compound (increasing doses of 0.05, 0.1, and 0.5 mg/kg) | Monkeys (Macaca fascicularis) | All animals showed dose-dependent improvement. Half of the animals developed peak-dose dyskinesias.[4][5] | [4][5] |
| This compound in combination with the D2 agonist LY 171555 | Monkey (Macaca fascicularis) with rest tremor | This compound alone had no effect on tremor, but it potentiated the anti-tremor effect of a small dose of LY 171555.[6][7] | [6][7] |
| This compound added to chronic bromocriptine (B1667881) treatment | Monkeys (Macaca fascicularis) | Increased the therapeutic response observed with bromocriptine alone without inducing dyskinesia.[8][9] | [8][9] |
Table 3: Receptor Binding Changes after Chronic this compound Treatment in MPTP-Treated Monkeys
| Receptor | Ligand | Region | Change in Dyskinetic vs. Non-Dyskinetic Monkeys | Reference |
| D1 | [3H]SKF 38393 | Posterior Putamen | Lower binding in dyskinetic monkeys | [5] |
| D2 | [3H]n-propylnorapomorphine | Posterior Caudate | Significantly higher binding in dyskinetic monkeys | [5] |
| GABAA | [3H]muscimol | Posterior Caudate | Significantly higher binding in dyskinetic monkeys | [5] |
Experimental Protocols
Protocol 1: Induction of Parkinsonism in Primates with MPTP
This protocol is a generalized procedure based on methodologies described in the cited literature. Dosing and administration schedules may require optimization based on the specific primate species, age, and weight.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intravenous or subcutaneous injection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Animal handling and restraint equipment
Procedure:
-
Animal Selection and Acclimation: Select healthy, adult primates (e.g., Macaca fascicularis or marmosets) and allow them to acclimate to the housing and laboratory conditions.
-
Baseline Behavioral Assessment: Conduct baseline motor assessments using a validated parkinsonian rating scale for primates prior to MPTP administration.
-
MPTP Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to the desired concentration. All handling of MPTP must be done in a certified chemical fume hood with appropriate PPE.
-
MPTP Administration:
-
For a chronic low-dose model, administer multiple low doses of MPTP (e.g., 0.2-0.5 mg/kg, s.c. or i.v.) over a period of weeks to months until stable parkinsonian symptoms develop.[10]
-
For a more acute model, a series of injections over a shorter period can be used. For example, intravenous administration was used in the study by Calon et al. (1993).[5]
-
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs, including akinesia, rigidity, and tremor. Use a standardized rating scale to quantify the severity of symptoms.
-
Stabilization Period: Allow the parkinsonian symptoms to stabilize for at least one month before initiating therapeutic interventions.[10]
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline)
-
Syringes and needles for subcutaneous injection
-
Vortex mixer and/or sonicator
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound by dissolving it in the appropriate vehicle. The final concentration should be adjusted to allow for the desired dosage in a reasonable injection volume (e.g., 0.1-0.5 mL/kg).
-
Dose Calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the target dose (e.g., 0.05 - 1.25 mg/kg).[3][4][5]
-
Administration: Administer the calculated dose of this compound via subcutaneous (s.c.) injection.
-
Behavioral Observation: Following administration, observe and score the animal's motor activity and parkinsonian deficits at regular intervals to determine the onset, peak effect, and duration of action of the compound.
Protocol 3: Behavioral Assessment
Materials:
-
Video recording equipment
-
A validated primate parkinsonian rating scale
-
Apparatus for specific motor tests (e.g., hand dexterity tasks)
Procedure:
-
Scoring System: Utilize a comprehensive rating scale that assesses various aspects of parkinsonism, including posture, gait, bradykinesia, rigidity, and tremor.
-
Observation Periods: Conduct behavioral observations at baseline (pre-treatment) and at multiple time points post-treatment with this compound.
-
Blinded Scoring: Whenever possible, behavioral scoring should be performed by at least two independent raters who are blinded to the treatment conditions.
-
Dyskinesia Assessment: For chronic studies, include a scale to rate the severity and duration of any drug-induced dyskinesias.
Visualizations
Caption: Experimental workflow for testing this compound in MPTP-treated primates.
Caption: D1 receptor signaling pathway activated by this compound in a dopamine-depleted state.
References
- 1. The D-1 dopamine receptor partial agonist, this compound, exhibits antiparkinsonian activity in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. Antiparkinsonian activity of this compound, a partial D-1 dopamine receptor agonist, in MPTP-treated marmosets and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:100999-26-6 | Selective D1-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of LY 171555 and CY 208‐243 on tremor suppression in the MPTP monkey model of parkinsonism | Scilit [scilit.com]
- 7. Effect of LY 171555 and this compound on tremor suppression in the MPTP monkey model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Effect of adding the D-1 agonist this compound to chronic bromocriptine treatment of MPTP-monkeys: regional changes of brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Social behavioral changes in MPTP-treated monkey model of Parkinson's disease [frontiersin.org]
Application Notes and Protocols for CY 208-243 Administration in Reserpine-Treated Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the administration of CY 208-243, a selective dopamine (B1211576) D1 receptor agonist, in reserpine-treated mouse models of Parkinson's disease. Reserpine (B192253) induces a Parkinsonian-like state by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of essential neurotransmitters such as dopamine. This model is a valuable tool for screening potential therapeutic agents that aim to restore dopaminergic function. The following sections detail the mechanism of action, experimental protocols for inducing the reserpine model, the administration of this compound, and methods for assessing motor function. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized.
Introduction to the Reserpine-Treated Mouse Model
Reserpine administration in mice leads to a significant depletion of monoamines, including dopamine, norepinephrine, and serotonin, in the brain and peripheral nervous system. This neurochemical depletion results in a range of motor deficits that resemble the symptoms of Parkinson's disease, such as akinesia (lack of voluntary movement), rigidity, and tremor.[1] The model can be induced through acute high-dose or chronic low-dose administration of reserpine, allowing for the study of both rapid-onset and progressive neurodegenerative-like states.[2]
Mechanism of Action of this compound
This compound is a centrally active dopamine D1 receptor agonist that shows selectivity over D2 receptors.[3] In the dopamine-depleted state induced by reserpine, the administration of a D1 agonist like this compound can directly stimulate postsynaptic D1 receptors. This stimulation can lead to the activation of downstream signaling pathways that promote motor function, thereby offering a potential therapeutic strategy to alleviate Parkinsonian symptoms.
Experimental Protocols
Protocol 1: Acute Reserpine-Induced Parkinsonism and this compound Treatment
This protocol is designed to induce acute motor deficits and assess the immediate therapeutic effects of this compound.
Materials:
-
Male mice (e.g., CD1 or Swiss)
-
Reserpine
-
This compound
-
Vehicle for Reserpine (e.g., 1% v/v glacial acetic acid in sterile water)
-
Vehicle for this compound (e.g., sterile saline)
-
Standard laboratory equipment for injections (syringes, needles)
-
Behavioral testing apparatus (Open Field Arena, Catalepsy Bar)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Reserpine Administration:
-
Prepare a fresh solution of reserpine in its vehicle.
-
Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of reserpine at a dose of 1-5 mg/kg.[1] A control group should receive an equivalent volume of the vehicle.
-
-
Induction of Parkinsonian Phenotype: Allow 18-24 hours for the full development of motor deficits.[4]
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer this compound at doses ranging from 0.3 to 3 mg/kg (i.p. or s.c.).[5] A separate reserpine-treated control group should receive a saline injection.
-
-
Behavioral Assessment: Conduct behavioral tests starting 30 minutes after this compound administration.
-
Open Field Test: Place the mouse in the center of an open field arena and record locomotor activity for a predefined period (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, rearing frequency, and time spent immobile.
-
Catalepsy Test (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised 3-5 cm above a surface. Measure the latency (in seconds) for the mouse to remove its paws from the bar. A longer latency indicates more severe catalepsy.
-
Protocol 2: Chronic Reserpine-Induced Progressive Model and this compound Treatment
This protocol models the progressive nature of Parkinson's disease.
Procedure:
-
Animal Acclimation: As in Protocol 1.
-
Chronic Reserpine Administration: Administer a low dose of reserpine (e.g., 0.1 mg/kg, s.c.) on alternate days for an extended period (e.g., 40 days).[2][6] A control group should receive vehicle injections with the same frequency.
-
Monitoring of Progressive Deficits: Conduct behavioral tests (e.g., catalepsy test, open field test) at regular intervals (e.g., weekly) to monitor the progression of motor deficits.
-
This compound Administration: Once a stable and significant motor deficit is established (e.g., after 30-40 days of reserpine treatment), administer this compound as described in Protocol 1.
-
Behavioral Assessment: Perform behavioral tests as described in Protocol 1 to evaluate the ability of this compound to reverse the established motor deficits.
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in Reserpine-Treated Mice
| Treatment Group | This compound Dose (mg/kg) | Outcome | Reference |
| Reserpine + αMPT | Varies (dose-dependent) | Dose-dependent increase in locomotor activity | [2] |
| Reserpine | Not specified | Potentiated bromocriptine-induced locomotor activation | [1] |
| Reserpine | 0.3 - 3 | Induced convulsions (proconvulsant effect) | [5] |
Table 2: Reserpine Administration Protocols for Parkinson's Models in Mice
| Protocol Type | Reserpine Dose | Administration Route | Frequency | Duration | Key Outcome | References |
| Acute | 1-5 mg/kg | i.p. or s.c. | Single injection | 24 hours | Akinesia, catalepsy | [1] |
| Chronic (Progressive) | 0.1 mg/kg | s.c. | Alternate days | 40 days | Progressive motor impairment | [2][6] |
| Chronic (Depression-like) | 0.5 mg/kg | i.p. | Daily | 14 days | Depressive-like behaviors | [7] |
Visualizations
Caption: Mechanism of Reserpine and this compound Action.
Caption: Acute Reserpine Model and this compound Treatment Workflow.
Caption: this compound Downstream Signaling Pathway.
Conclusion
The reserpine-treated mouse model provides a robust platform for the preclinical evaluation of novel therapeutic strategies for Parkinson's disease. The administration of the D1 agonist this compound has shown potential in modulating motor activity in this model. The protocols and data presented herein offer a comprehensive guide for researchers aiming to investigate the efficacy of D1 receptor agonists in a dopamine-depleted state. Careful consideration of the experimental design, including the choice of an acute or chronic model, is crucial for addressing specific research questions related to the pathophysiology and treatment of Parkinson's disease.
References
- 1. Postsynaptic dopamine/adenosine interaction: I. Adenosine analogues inhibit dopamine D2-mediated behaviour in short-term reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic and persistent interaction between the D2 agonist, bromocriptine, and the D1 selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. ovid.com [ovid.com]
- 6. The Pharmacology of Parkinson's Disease Therapy: An Update | Annual Reviews [annualreviews.org]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Application Notes and Protocols for CY 208-243 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective agonist for the dopamine (B1211576) D1 receptor, demonstrating notable efficacy in preclinical rodent models of neurological disorders. Unlike many other D1-selective agonists, it has shown promise in animal models of Parkinson's disease.[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways of this compound for use in rodent research.
Mechanism of Action
This compound primarily functions as a dopamine D1 receptor agonist. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of the Gαs/olf subunit, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplified and sustained phosphorylation of PKA substrates.
Additionally, D1 receptor activation can also couple to Gq proteins, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
Recommended Dosages for Rodent Studies
The appropriate dosage of this compound can vary depending on the rodent species, the specific research application, and the desired biological effect. The following tables summarize dosages reported in various peer-reviewed studies.
Table 1: Recommended Dosages of this compound in Mice
| Research Application | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Observed Effects |
| Induction of Seizures (in reserpine-treated mice) | Not Specified | 0.3 - 3 | Not Specified | Proconvulsant activity |
Table 2: Recommended Dosages of this compound in Rats
| Research Application | Rat Strain | Dosage Range (mg/kg) | Administration Route | Observed Effects |
| Acetylcholine (B1216132) Release | Not Specified | 1.0 | Not Specified | Increased acetylcholine release in the hippocampus |
| Anti-Parkinsonian (Tremulous Jaw Movements) | Not Specified | 4.0 | Not Specified | Reduction in tremulous jaw movements |
| Dopamine Release Modulation | Sprague-Dawley | 2.5 | Subcutaneous (s.c.) | Behavioral stimulation (locomotion, sniffing, grooming) |
| Reduction of Sucrose Sham-Feeding | Not Specified | 1 - 3 | Subcutaneous (s.c.) | Dose-related reduction in sham-feeding |
Experimental Protocols
Preparation of this compound for Injection
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on protocols for similar compounds, the following vehicles can be considered:
-
Saline with 1% Tween 80: Tween 80 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds.
-
80% Saline, 20% DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a potent solvent. The final concentration of DMSO should be kept low to minimize potential toxicity.[2]
Preparation Protocol (Example using Saline/Tween 80):
-
Weigh the desired amount of this compound powder.
-
In a sterile vial, add a small amount of 100% Tween 80 to the powder to create a paste.
-
Gradually add sterile saline to the vial while vortexing or sonicating until the desired final concentration is reached and the solution is clear.
-
Ensure the final concentration of Tween 80 is 1%.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile vial before injection.
Administration to Rodents
Route of Administration: The most commonly reported route of administration for this compound in rodent studies is subcutaneous (s.c.) injection .
Procedure for Subcutaneous Injection:
-
Restrain the animal appropriately (manual restraint or a restraining device).
-
Lift the loose skin on the back of the neck or along the flank to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the prepared this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
Experimental Workflow for a Behavioral Study (e.g., Anti-Parkinsonian Model)
References
Application Notes and Protocols for Preparing CY 208-243 Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective and centrally active dopamine (B1211576) D1 receptor agonist.[1] It is a valuable tool for in vitro studies investigating the downstream signaling pathways of D1 receptor activation and for screening potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and accuracy in your research.
This compound stimulates adenylate cyclase, the primary effector of the D1 receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This activity makes it a crucial compound for studying a variety of cellular processes, including neuronal signaling and plasticity.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 274.36 g/mol | [1] |
| Molecular Formula | C₁₉H₁₈N₂ | [1] |
| Solubility | Soluble up to 100 mM in DMSO | [1] |
| Mechanism of Action | Selective Dopamine D1 Receptor Agonist | [1] |
| EC₅₀ (adenylate cyclase in rat striatal homogenates) | 125 nM | [1] |
| IC₅₀ (cAMP assay in human D1 receptor cell line) | 140 nM | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Adherence to aseptic techniques is critical to prevent contamination of cell cultures.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 2.74 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
Working solutions should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution in a sterile cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
-
Serial Dilution: To avoid precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.
Example Protocol for Preparing a Range of Working Concentrations:
This example details the preparation of working solutions ranging from 1 nM to 1 µM.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure (performed in a laminar flow hood):
-
Prepare an Intermediate Dilution (100 µM):
-
Add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium. Mix well by gentle pipetting. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solutions (Serial Dilution):
-
1 µM: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. (Final DMSO concentration: 0.01%)
-
100 nM: Add 100 µL of the 1 µM working solution to 900 µL of cell culture medium. (Final DMSO concentration: 0.001%)
-
10 nM: Add 100 µL of the 100 nM working solution to 900 µL of cell culture medium. (Final DMSO concentration: 0.0001%)
-
1 nM: Add 100 µL of the 10 nM working solution to 900 µL of cell culture medium. (Final DMSO concentration: 0.00001%)
-
In Vitro cAMP Assay Protocol using a D1-Expressing Cell Line
This protocol provides a general guideline for performing a cAMP assay using a cell line stably expressing the dopamine D1 receptor (e.g., HEK293-D1, CHO-K1-D1).
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor
-
Complete culture medium (e.g., DMEM or Ham's F-12K with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4)
-
This compound working solutions (prepared as in Protocol 2)
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)
-
384-well white microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Culture the D1-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in the complete culture medium.
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with stimulation buffer.
-
Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. This incubation time may need to be optimized for your specific cell line and assay.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the EC₅₀ value.
-
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Cell/Tissue Type | Value |
| EC₅₀ (adenylate cyclase stimulation) | Rat striatal homogenates | 125 nM |
| IC₅₀ (cAMP assay) | Human D1 Receptor Cell Line | 140 nM |
| Recommended In Vitro Concentration Range | D1-expressing cell lines | 1 nM - 10 µM |
Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Simplified signaling pathway of this compound via the Dopamine D1 Receptor.
References
Application Notes and Protocols for Studying D1 Receptor Signaling Pathways with CY 208-243
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a valuable pharmacological tool for investigating the dopamine (B1211576) D1 receptor signaling pathways. It is a centrally active D1 receptor partial agonist, demonstrating selectivity over D2 receptors. Notably, this compound also exhibits high affinity for opioid and 5-HT1A receptors, a factor to consider in experimental design.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study D1 receptor function, with a focus on its differential engagement of downstream signaling cascades.
Dopamine D1 receptors are Gs/olf-coupled G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including motor control, reward, and cognition. Canonically, activation of D1 receptors leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). However, emerging evidence indicates that D1 receptors can also signal through alternative pathways, such as the β-arrestin pathway, leading to distinct cellular responses. This compound has been shown to be a biased agonist, exhibiting a preference for the G protein/cAMP pathway over β-arrestin recruitment, making it an excellent probe for dissecting the functional consequences of these divergent signaling arms.
Data Presentation
Table 1: Functional Activity of this compound at the Dopamine D1 Receptor
| Parameter | Signaling Pathway | Value |
| EC50 | cAMP Accumulation | 69 ± 28 nM |
| Emax | cAMP Accumulation | 85 ± 7% (relative to dopamine) |
| EC50 | β-arrestin Recruitment | 676 ± 116 nM |
| Emax | β-arrestin Recruitment | 50 ± 5% (relative to dopamine) |
Table 2: Additional Pharmacological Characteristics of this compound
| Receptor Target | Activity | Note |
| Dopamine D1 | Partial Agonist | Stimulates adenylyl cyclase. |
| Dopamine D2 | Low Affinity/Activity | Considered selective for D1 over D2. |
| Opioid Receptors | High Affinity | Specific opioid receptor subtype affinities not detailed.[1] |
| 5-HT1A Receptor | High Affinity | Functional consequences of this binding are to be considered.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary D1 receptor signaling pathways and a general workflow for studying the effects of this compound.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the D1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH 23390 (a D1-selective antagonist).
-
Non-specific Ligand: (+)Butaclamol or unlabeled SCH 23390 at a high concentration (e.g., 10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of cell membranes, 50 µL of [³H]-SCH 23390 (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membranes, 50 µL of [³H]-SCH 23390, and 50 µL of non-specific ligand.
-
Competition: 50 µL of cell membranes, 50 µL of [³H]-SCH 23390, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the Gs-pathway.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine or a full D1 agonist.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the diluted compounds to the respective wells. Include wells with stimulation buffer only (basal) and with the reference agonist at a saturating concentration (maximal stimulation).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Normalize the data to the basal and maximal stimulation controls.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
-
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol quantifies the activation of the downstream signaling molecule ERK1/2.
Materials:
-
Cells: Cells expressing the D1 receptor seeded in a 96-well plate.
-
Test Compound: this compound.
-
Serum-free medium.
-
Fixative: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Commercially available blocking buffer (e.g., Odyssey Blocking Buffer) or 5% BSA in PBS.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
Imaging System: An infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Culture and Starvation: Seed cells in a 96-well plate. Before stimulation, serum-starve the cells for 4-6 hours.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound for 5-10 minutes at 37°C.
-
Fixation and Permeabilization:
-
Remove the stimulation medium and fix the cells with the fixative for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
Blocking: Wash the wells and block for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and acquire images using an infrared imaging system.
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized phospho-ERK signal against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
References
Application Notes and Protocols for Behavioral Assays Using CY 208-243 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a novel, centrally active dopamine (B1211576) D1 receptor partial agonist.[1][2] It has been utilized in various preclinical animal models to investigate its effects on motor activity and its potential therapeutic applications, particularly in Parkinson's disease. These application notes provide an overview of the use of this compound in common behavioral assays and detailed protocols for their implementation.
Mechanism of Action
This compound acts as an agonist at dopamine D1 receptors, stimulating adenylate cyclase and subsequent downstream signaling pathways.[2] Unlike some other D1 agonists, it has demonstrated anti-Parkinsonian activity in animal models.[2] It is important to note that while it is selective for the D1 receptor over the D2 receptor, it also shows some affinity for D2 receptors.[3] Additionally, it has been reported to have affinities for opioid and 5-HT1A sites, which may contribute to its unique pharmacological profile.[4]
Dopamine D1 Receptor Signaling Pathway
The binding of this compound to the D1 receptor initiates a cascade of intracellular events primarily through the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal activity.
Behavioral Assays in Rodent Models
This compound has been shown to induce behavioral stimulation in rats, including locomotion, sniffing, and grooming.[2] The following sections detail the protocols for assessing these behaviors.
Locomotor Activity Assessment (Open Field Test)
The open field test is a common method to assess spontaneous locomotor activity and exploratory behavior.
Experimental Workflow: Open Field Test
Protocol:
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares. The arena can be equipped with infrared beams or a video tracking system to automate data collection.
-
Animal Preparation:
-
House rats individually for at least one week before testing.
-
Handle the rats for several days prior to the experiment to reduce stress.
-
Acclimate the rats to the testing room for at least 30-60 minutes before the test.
-
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous).
-
After a specified pretreatment time, gently place the rat in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 60 minutes).
-
Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to eliminate olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, frequency of rearing (standing on hind legs).
-
Quantitative Data for this compound in Locomotor Activity (Rat)
| Dose (mg/kg, s.c.) | Animal Model | Observed Effect on Locomotion | Citation(s) |
| Not specified | Rat | Elicited behavioral stimulation with locomotion. | [2] |
| 1 and 3 | Rat | Dose-related reductions in sham-feeding of sucrose (B13894), indicating a potential anorectic effect that may influence general activity. | [5] |
Stereotypy Assessment
Stereotyped behaviors are repetitive, unvarying sequences of movements. Dopamine agonists are known to induce stereotypies.
Protocol:
-
Observation Chamber: A standard transparent cage (e.g., 40 x 25 x 15 cm).
-
Procedure:
-
Acclimate the rat to the observation chamber for a period before drug administration.
-
Administer this compound or vehicle.
-
At set intervals after administration (e.g., every 10 minutes for 2 hours), observe the rat for a brief period (e.g., 1 minute).
-
Score the intensity of stereotyped behavior using a rating scale.
-
-
Stereotypy Rating Scale (example):
-
0: Asleep or stationary.
-
1: Active, but no stereotyped behavior.
-
2: Repetitive sniffing, head movements.
-
3: Repetitive head and limb movements, licking, or gnawing.
-
4: Continuous licking or gnawing of the cage.
-
5: Dyskinetic-like movements of the limbs or trunk.
-
Quantitative Data for this compound in Stereotypy (Rat)
Note: this compound is generally reported to induce less intense stereotypy compared to other dopamine agonists.
| Dose (mg/kg) | Animal Model | Observed Effect on Stereotypy | Citation(s) |
| Not specified | Rat | Elicited sniffing, but failed to promote more intense stereotyped behavior. | [2] |
Grooming Behavior Assessment
Dopamine D1 receptor agonists are known to induce intense grooming behavior in rodents.
Protocol:
-
Observation Chamber: A standard transparent cage.
-
Procedure:
-
Acclimate the rat to the observation chamber.
-
Administer this compound or vehicle.
-
Videotape the animal's behavior for a set duration (e.g., 60 minutes).
-
Score the videos for the total duration and frequency of grooming bouts.
-
-
Data Analysis:
-
Total Grooming Time: The cumulative time spent engaged in any grooming activity.
-
Grooming Bout Frequency: The number of distinct grooming episodes.
-
Analysis of Grooming Syntax: Grooming in rodents follows a stereotyped sequence (cephalocaudal progression):
-
Phase 1: Paw licking.
-
Phase 2: Nose/face washing.
-
Phase 3: Head washing.
-
Phase 4: Body grooming.
-
Phase 5: Leg licking.
-
Phase 6: Tail/genital grooming. The number of complete grooming sequences can be quantified.
-
-
Quantitative Data for this compound in Grooming Behavior (Rat)
| Dose (mg/kg) | Animal Model | Observed Effect on Grooming | Citation(s) |
| Not specified | Rat | Induced episodes of intense grooming. | [3] |
Anti-Parkinsonian Effects in MPTP-Treated Primate Models
This compound has been evaluated for its potential to alleviate motor symptoms in non-human primate models of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Experimental Workflow: MPTP Monkey Model Assessment
Protocol:
-
Animal Model: MPTP-treated marmosets or cynomolgus monkeys exhibiting stable parkinsonian symptoms (akinesia, rigidity, tremor).
-
Behavioral Assessment:
-
Use a validated parkinsonian disability rating scale to score motor deficits. This can include assessments of:
-
Akinesia: Spontaneous movement, speed of movement.
-
Rigidity: Manual assessment of limb resistance to passive movement.
-
Tremor: Observation of rest or postural tremor.
-
Posture and Balance: Observation of postural abnormalities.
-
-
Behavioral observations can be scored live or from video recordings by trained observers blinded to the treatment conditions.
-
-
Procedure:
-
Establish a baseline disability score for each animal.
-
Administer this compound or vehicle (e.g., subcutaneously).
-
Score the animals at regular intervals post-administration to assess the onset, magnitude, and duration of any anti-parkinsonian effects.
-
Quantitative Data for this compound in MPTP-Treated Monkeys
| Dose (mg/kg, s.c.) | Animal Model | Observed Effect on Parkinsonian Signs | Citation(s) |
| 0.5 - 1.25 | Marmoset | Dose-related reversal of akinesia and rigidity. | [6] |
| 0.05, 0.1, 0.5 | Cynomolgus Monkey | Dose-dependent improvement of parkinsonian signs. | [1] |
| 0.5 | Cynomolgus Monkey | Significant increase in locomotion in 3 out of 4 animals. | [7] |
| No effect by itself | Cynomolgus Monkey | Potentiated the anti-tremor effect of a D2 agonist (LY 171555). | [7] |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various behaviors. The protocols outlined above provide a framework for conducting behavioral assays to characterize the effects of this compound in rodent and primate models. While qualitative and semi-quantitative data are available, further studies are needed to provide comprehensive quantitative dose-response data for a more detailed comparison of its behavioral effects.
Disclaimer: These protocols are intended as a guide and should be adapted to the specific experimental design and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Selective dopamine D-1 receptor agonists, SK&F 38393 and this compound reduce sucrose sham-feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
Application Notes and Protocols for Microdialysis Studies with CY 208-243 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective agonist for the dopamine (B1211576) D1 receptor, a class of G protein-coupled receptors that are key modulators of neuronal activity.[1][2][3] This compound has been instrumental in elucidating the role of D1 receptor activation in various physiological and pathological processes, including motor control, cognition, and the pathophysiology of Parkinson's disease.[4][5] In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for conducting microdialysis studies involving the administration of this compound to investigate its effects on neurotransmitter release, particularly dopamine and acetylcholine (B1216132).
Data Presentation
The following tables summarize the quantitative effects of this compound on acetylcholine and dopamine release in the striatum of rats, as reported in published microdialysis studies.
Table 1: Effect of this compound on Striatal Acetylcholine Release
| Treatment | Dose (mg/kg, s.c.) | Brain Region | Maximum Increase in ACh Release (%) | Reference |
| This compound | 1.0 | Striatum | 75 | [6] |
Table 2: Effect of this compound on Striatal Dopamine Release
| Treatment | Dose (mg/kg, s.c.) | Brain Region | Effect on Dopamine Release | Reference |
| This compound | Not specified (behaviorally active doses) | Nucleus Accumbens, Dorsal Caudate | No significant modification | [7][8] |
Experimental Protocols
Animal Subjects and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Allow at least one week for acclimatization before any surgical procedures.
Stereotaxic Surgery for Guide Cannula Implantation
This protocol is for the surgical implantation of a guide cannula, which allows for the subsequent insertion of a microdialysis probe into the target brain region.
-
Anesthesia: Anesthetize the rat with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or another suitable anesthetic.
-
Stereotaxic Procedure:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region. Stereotaxic coordinates should be determined from a reliable rat brain atlas (e.g., Paxinos and Watson).
-
Striatum (Caudate-Putamen): Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.7 mm from midline; Dorsoventral (DV): -6.0 mm from the dural surface.[9][10]
-
Substantia Nigra: Anteroposterior (AP): -5.3 mm from bregma; Mediolateral (ML): ±2.0 mm from midline; Dorsoventral (DV): -8.0 mm from the dural surface.[4][11]
-
-
Slowly lower the guide cannula to the desired DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Post-operative Care:
-
Administer appropriate post-operative analgesics.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment. House the animal individually during the recovery period.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, Harvard Apparatus) with a membrane length appropriate for the target structure (e.g., 2-4 mm).
-
Perfusion:
-
Connect the inlet of the microdialysis probe to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of the aCSF should be (in mM): NaCl 147, KCl 4, CaCl2 2.3, MgCl2 1.0, buffered to pH 7.4.
-
For acetylcholine detection, it is often necessary to include an acetylcholinesterase inhibitor, such as neostigmine (B1678181) (0.1-1.0 µM), in the aCSF to prevent the rapid degradation of acetylcholine in the extracellular space.
-
-
Sample Collection:
-
Allow a stabilization period of at least 1-2 hours after probe insertion to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation, especially for dopamine.
-
Collect at least 3-4 baseline samples before drug administration.
-
This compound Administration
-
Route of Administration: this compound can be administered systemically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. It can also be administered locally into the brain region of interest through the microdialysis probe (reverse dialysis).
-
Dosing:
-
Procedure:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
After collecting baseline samples, administer the drug.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the time course of the drug's effect.
-
Neurochemical Analysis by HPLC-ECD
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for the simultaneous analysis of acetylcholine and dopamine.
-
Chromatographic Conditions (Simultaneous Acetylcholine and Dopamine):
-
Column: A reversed-phase C18 column suitable for neurotransmitter analysis.
-
Mobile Phase: A phosphate (B84403) buffer-based mobile phase containing an ion-pairing reagent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH should be optimized for the separation of both analytes (typically around pH 6.5-7.5).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Temperature: Column and detector should be temperature-controlled (e.g., 35°C).
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: A dual-electrode setup is ideal. One electrode can be set at a lower potential optimal for dopamine oxidation (e.g., +400 to +600 mV), and a downstream electrode at a higher potential for the detection of hydrogen peroxide generated from the enzymatic conversion of acetylcholine (e.g., +500 mV).
-
-
Enzymatic Reactor for Acetylcholine: For acetylcholine detection, an immobilized enzyme reactor containing acetylcholinesterase and choline (B1196258) oxidase is placed in-line between the analytical column and the ECD. This reactor converts acetylcholine to choline and then to hydrogen peroxide, which is electrochemically active.
-
Quantification: The concentration of each neurotransmitter in the dialysate samples is quantified by comparing the peak heights or areas to those of external standards. Results are typically expressed as a percentage of the average baseline concentration.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis studies.
Caption: Dopamine D1 receptor signaling cascade.
References
- 1. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Counteracts Dopamine/PKA Signaling via Dephosphorylation of DARPP-32 Ser-97 and Alteration of Its Cytonuclear Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. researchgate.net [researchgate.net]
- 7. raw.githubusercontent.com [raw.githubusercontent.com]
- 8. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dopamine/D1 Receptor/Protein Kinase A/Dopamine- and cAMP-Regulated Phosphoprotein (Mr 32 kDa)/Protein Phosphatase-1 Pathway Regulates Dephosphorylation of the NMDA Receptor | Journal of Neuroscience [jneurosci.org]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward sophisiticated basal ganglia neuromodulation: review on basal gaglia deep brain stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with CY 208-243
For Researchers, Scientists, and Drug Development Professionals
Introduction to CY 208-243
This compound is a selective partial agonist for the dopamine (B1211576) D1 receptor.[1] It has demonstrated potential as an antiparkinsonian agent.[1][2] Understanding its electrophysiological effects on neurons is crucial for elucidating its mechanism of action and therapeutic potential. This compound stimulates adenylate cyclase, a key step in the D1 receptor signaling pathway. This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound using patch-clamp and extracellular recording techniques.
Data Presentation
The following tables summarize the known quantitative data regarding this compound and comparative data from other D1 receptor agonists.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Reference |
| D1 Receptor Binding Affinity (EC₅₀) | ||
| Adenylate Cyclase Stimulation | 69 ± 28 nM | [3] |
| β-arrestin Recruitment | 676 ± 116 nM | [3] |
| D1 Receptor Functional Activity (Eₘₐₓ) | ||
| Adenylate Cyclase Stimulation | 85 ± 7% | [3] |
| β-arrestin Recruitment | 50 ± 5% | [3] |
Table 2: Electrophysiological Effects of D1 Receptor Agonists on Neuronal Firing Rate
| Agonist | Neuron Type | Effect on Firing Rate | Quantitative Data | Reference |
| This compound | Prefrontal Cortex Neurons | Decrease | Data on the exact percentage of decrease is not currently available. | [3] |
| SKF 38393 | Prefrontal Cortex Neurons | Dose-dependent reduction | Specific percentage of reduction is not detailed, but the effect is consistently inhibitory. | [4] |
Table 3: Patch-Clamp Experiment Parameters with this compound
| Parameter | Value | Neuron Type | Reference |
| Concentration | 50 µM | Pyramidal to Somatostatin-expressing (SST) Interneuron Synapses | [5] |
| Effect on EPSP/Failure Rate | Not specified for this compound alone | Pyramidal to SST Interneuron Synapses | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to measure the effect of this compound on synaptic transmission, specifically excitatory postsynaptic potentials (EPSPs) and currents (EPSCs), in brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette (K-gluconate based)
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., rodent).
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., prefrontal cortex, striatum) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to current-clamp or voltage-clamp mode and allow the cell to stabilize.
-
-
This compound Application and Data Acquisition:
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSPs/EPSCs) for a stable period (e.g., 5-10 minutes).
-
Prepare the desired final concentration of this compound (e.g., 50 µM) in aCSF.[5]
-
Switch the perfusion to the aCSF containing this compound.
-
Record the neuronal activity for the duration of the drug application (e.g., 10-15 minutes) or until a stable effect is observed.
-
Wash out the drug by perfusing with normal aCSF and record the recovery.
-
Analyze changes in EPSP/EPSC amplitude, frequency, and failure rate.
-
In Vivo Extracellular Single-Unit Recording
This protocol is designed to measure the effect of this compound on the spontaneous firing rate of neurons in an anesthetized or awake, freely moving animal.
Materials:
-
This compound solution for systemic or local application
-
High-impedance microelectrodes
-
Extracellular recording system (amplifier, data acquisition)
-
Stereotaxic apparatus
-
Anesthetic (if applicable)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with urethane (B1682113) or isoflurane) or implant a head-post for awake recordings.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Electrode Placement:
-
Slowly lower the recording electrode into the target brain region using the stereotaxic manipulator.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Baseline Recording and Drug Administration:
-
Record the baseline spontaneous firing rate of a well-isolated neuron for a stable period (e.g., 5-10 minutes).
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally via a microinjection cannula or iontophoresis. The dosage should be determined based on previous studies.
-
-
Data Acquisition and Analysis:
-
Continuously record the neuronal firing rate before, during, and after drug administration.
-
Analyze the data to determine the change in firing rate (e.g., in spikes/second or as a percentage of baseline). A known effect of D1 agonists in the prefrontal cortex is a decrease in neuronal firing rate.[3]
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Patch-Clamp Recording with this compound.
Caption: Logical Flow of this compound's Effect on Neuronal Firing.
References
- 1. researchgate.net [researchgate.net]
- 2. Platforms for In Vitro Electrophysiology Experiments on the Internet of Things [escholarship.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ORBilu: Detailed Reference [orbilu.uni.lu]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CY 208-243 in Combination with D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective partial agonist for the dopamine (B1211576) D1 receptor.[1][2] Emerging research indicates that the combination of this compound with D2 receptor agonists exhibits a synergistic effect, particularly in the context of motor function. This synergy suggests that concurrent stimulation of both D1 and D2 receptors may offer enhanced therapeutic benefits for conditions such as Parkinson's disease.[3][4] These application notes provide a comprehensive overview of the experimental data, detailed protocols for in vivo and in vitro studies, and visualizations of the underlying signaling pathways to facilitate further research in this area.
Data Presentation
Table 1: Synergistic Effects of this compound and Bromocriptine (B1667881) on Locomotor Activity in Catecholamine-Depleted Mice
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Counts/hr) | Duration of Effect (hours) |
| Vehicle | - | Minimal | - |
| Bromocriptine (D2 Agonist) | 10 | No significant activity | - |
| This compound (D1 Agonist) | Low doses | Little to no effect | - |
| High doses | Short burst of activity | ~2 | |
| This compound + Bromocriptine | High doses + 10 | Dramatically synergistic increase | Up to 6 |
| Data synthesized from Robertson et al., 1992.[3] |
Table 2: Effects of this compound and D2 Agonists on Motor Function in MPTP-Treated Monkeys
| Treatment | Dose (mg/kg) | Outcome | Reference |
| This compound | 0.5 | Significant increase in locomotion in 3 out of 4 animals. | [5] |
| Bromocriptine | 1.66 (oral, daily) | Progressive improvement in locomotion, hand dexterity, and disability score. | [5] |
| Bromocriptine + this compound | 1.66 (oral, daily) + 0.05, 0.1, 0.5 | Dose-dependent and more striking improvement in all motor parameters compared to bromocriptine alone. | [5] |
| LY 171555 (D2 Agonist) | Dose-dependent | Suppression of rest tremor. | [6] |
| This compound | - | No effect on rest tremor. | [6] |
| LY 171555 + this compound | Small dose of LY 171555 + this compound | Potentiation of the anti-tremor effect of LY 171555. | [6] |
Experimental Protocols
Protocol for Assessing Synergistic Locomotor Activity in a Mouse Model of Parkinson's Disease
Objective: To evaluate the synergistic effects of this compound and a D2 receptor agonist (e.g., bromocriptine) on locomotor activity in mice with depleted central catecholamines, a model mimicking Parkinsonian conditions.[3]
Materials:
-
Male mice
-
alpha-methyl-DL-p-tyrosine (αMPT)
-
This compound
-
D2 receptor agonist (e.g., bromocriptine)
-
Vehicle (e.g., saline or appropriate solvent)
-
Automated locomotor activity chambers
Procedure:
-
Animal Pre-treatment: To deplete central catecholamines, administer reserpine and αMPT to the mice.[3]
-
Drug Administration:
-
Divide the pre-treated mice into four groups:
-
Group 1: Vehicle control
-
Group 2: D2 receptor agonist (e.g., 10 mg/kg bromocriptine)
-
Group 3: this compound (various doses)
-
Group 4: D2 receptor agonist (e.g., 10 mg/kg bromocriptine) in combination with this compound (various doses)
-
-
Administer the respective treatments via an appropriate route (e.g., intraperitoneal injection).
-
-
Locomotor Activity Assessment:
-
Immediately after drug administration, place each mouse in an automated locomotor activity chamber.
-
Record locomotor activity (e.g., beam breaks or distance traveled) continuously for at least 6 hours.[3]
-
-
Data Analysis:
-
Quantify the total locomotor activity for each mouse.
-
Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Analyze the time course of the locomotor response to determine the duration of the effect.[3]
-
Protocol for Assessing Turning Behavior in a 6-OHDA-Lesioned Rat Model
Objective: To assess the rotational behavior induced by this compound in combination with a D2 receptor agonist in a unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.
Materials:
-
Adult male rats
-
6-hydroxydopamine (6-OHDA)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
This compound
-
D2 receptor agonist (e.g., quinpirole)
-
Vehicle
-
Automated rotometer or a circular arena for manual observation
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Inject 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for at least two weeks.
-
-
Drug Administration:
-
Administer the following treatments to different groups of lesioned rats:
-
Vehicle
-
This compound alone
-
D2 receptor agonist alone
-
This compound in combination with the D2 receptor agonist
-
-
-
Assessment of Rotational Behavior:
-
Place the rats in a rotometer or a circular arena.
-
Record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Calculate the net contralateral turns (contralateral minus ipsilateral turns).
-
Compare the net contralateral turns across the different treatment groups to determine any synergistic potentiation of the rotational behavior.
-
Visualizations
Signaling Pathways
Caption: Canonical D1 and D2 receptor signaling pathways.
Caption: Proposed synergistic signaling via D1-D2 receptor heteromers.
Experimental Workflow
Caption: In vivo experimental workflow for assessing synergy.
Discussion
The combination of the D1 partial agonist this compound with D2 receptor agonists demonstrates a significant synergistic potential in preclinical models of Parkinson's disease.[3][5] This synergy manifests as both an enhanced magnitude and a prolonged duration of the motor response.[3] The underlying mechanism may involve the formation of D1-D2 receptor heteromers, which can couple to alternative signaling pathways, such as the Gq-protein-mediated activation of phospholipase C and subsequent calcium mobilization. This is in contrast to the canonical Gs/olf (D1) and Gi/o (D2) pathways that primarily modulate cAMP levels.[4]
The provided protocols offer a framework for researchers to further investigate this synergistic interaction. The use of established animal models like the MPTP-treated primate and the 6-OHDA-lesioned rat allows for the evaluation of the therapeutic potential of this drug combination on parkinsonian motor deficits. Future studies could focus on elucidating the precise molecular mechanisms of this synergy, exploring the effects of different D2 agonists in combination with this compound, and evaluating the long-term efficacy and safety of this combination therapy.
References
- 1. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and persistent interaction between the D2 agonist, bromocriptine, and the D1 selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Effect of adding the D1 agonist this compound to chronic bromocriptine treatment. I: Evaluation of motor parameters in relation to striatal catecholamine content and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CY 208-243 toxicity and side effects at high doses
Welcome to the technical support center for CY 208-243. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the toxicity and side effects of this compound at high doses, compiled from available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities and side effects of this compound at high doses in humans?
Q2: What is the highest tolerated dose of this compound in human clinical trials?
A2: In a dose-ranging study involving patients with Parkinson's disease, single doses of this compound were administered up to 40 mg.[5][6] However, it was explicitly noted that toxicity data precluded further increases in dosage, suggesting that doses above this level are associated with an unacceptable level of adverse effects.[5][6] An optimal therapeutic dosage could not be established due to these toxic side effects.[1][2]
Q3: What toxicities have been observed in animal studies at high doses?
A3: Preclinical studies in non-human primates (MPTP-lesioned monkeys) have identified dyskinesia as a significant dose-dependent side effect. In a chronic dosing study, peak-dose dyskinesias were observed in 50% of the animals at the higher dose levels tested.
Q4: What is the primary mechanism of action of this compound that is likely responsible for its toxicity?
A4: this compound is a potent and selective dopamine (B1211576) D1 receptor agonist.[7] Its toxic effects are believed to be a direct consequence of the overstimulation of this signaling pathway. The dopamine D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can have widespread effects on neuronal function and is the likely underlying cause of the observed central nervous system and other side effects.
Troubleshooting Guide for Experimental Research
Issue: Unexpected cardiovascular effects (hypotension, bradycardia) are observed in animal models.
-
Possible Cause: This is a known pharmacological effect of this compound. The compound has been reported to lower blood pressure, heart rate, and noradrenaline levels.[3]
-
Recommendation:
-
Implement continuous cardiovascular monitoring (e.g., telemetry) in your experimental protocol.
-
Consider a dose-response study to identify a therapeutic window with acceptable cardiovascular tolerability.
-
Ensure that the animal model and experimental conditions do not exacerbate hypotensive effects.
-
Issue: Animals are exhibiting abnormal involuntary movements (dyskinesias).
-
Possible Cause: This is a known and significant side effect of this compound, particularly at higher doses and with chronic administration, as observed in MPTP-lesioned monkeys.
-
Recommendation:
-
Carefully titrate the dose to find a balance between the desired therapeutic effect and the induction of dyskinesia.
-
Implement a standardized dyskinesia rating scale to quantitatively assess the severity and frequency of these movements at different dose levels.
-
Consider the duration of treatment, as dyskinesias were noted to occur with chronic administration.
-
Data on Toxicity and Side Effects
Table 1: Summary of this compound Toxicity in Human Clinical Trials
| Dose Range (single administration) | Population | Observed Toxicities and Side Effects | Reference |
| 5 mg - 40 mg | Parkinson's disease patients | Toxicity data precluded dose increases beyond 40 mg. Gastrointestinal and psychiatric disturbances were noted. A study was prematurely halted due to safety concerns. | [1][2][4][5][6] |
| Not Specified | Parkinson's disease patients | Reported to lower blood pressure, heart rate, and noradrenaline. | [3] |
Table 2: Summary of this compound Toxicity in Preclinical Studies
| Dose Range (chronic administration) | Animal Model | Observed Toxicities and Side Effects | Reference |
| 0.05 mg/kg, 0.1 mg/kg, 0.5 mg/kg | MPTP-lesioned monkeys | Dose-dependent improvement in parkinsonian signs. Peak-dose dyskinesias were observed in 50% of the animals. |
Experimental Protocols
Human Clinical Trial (Dose-Ranging Safety and Efficacy)
-
Study Design: A double-blind, placebo-controlled, rising dose study.[5][6]
-
Participants: 6 patients with Parkinson's disease.[5]
-
Assessments: Efficacy was monitored using Columbia scores. Safety and toxicity were assessed to determine dose-limiting effects.[5][6]
-
Key Finding: While some efficacy was observed, toxicity at higher doses prevented further dose escalation.[5][6]
Preclinical Primate Study (Chronic Dosing)
-
Animal Model: Four MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys, a model for Parkinson's disease.
-
Dosing: Chronic intravenous administration of increasing doses of this compound (0.05 mg/kg, 0.1 mg/kg, and 0.5 mg/kg).
-
Assessments: Parkinsonian signs were evaluated to determine therapeutic effects. The emergence of dyskinesias was monitored as a primary adverse effect.
-
Key Finding: A dose-dependent improvement in parkinsonian symptoms was observed, but this was accompanied by the development of peak-dose dyskinesias in half of the animals.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Workflow for assessing the toxicity of this compound in preclinical models.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, placebo-controlled, dose-ranging study to investigate the safety and efficacy of this compound in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of CY-208-243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of CY-208-243, a unique indolophenanthridine compound with atypical opioid and dopamine (B1211576) D1 receptor agonist properties.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the suspected poor oral bioavailability of CY-208-243?
A1: While specific data for CY-208-243 is limited in the public domain, compounds with similar complex, high molecular weight structures often face challenges with oral bioavailability. Potential reasons include:
-
Poor aqueous solubility: The complex aromatic structure of indolophenanthridines can lead to low solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.
-
Low intestinal permeability: The molecule's size and physicochemical properties might hinder its passage across the intestinal epithelium.
-
First-pass metabolism: CY-208-243 may be subject to extensive metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.[1] For instance, cytochrome P450 enzymes, particularly CYP3A4, are commonly involved in the metabolism of such compounds.[2]
Q2: What initial steps should be taken to assess the oral bioavailability of CY-208-243 in a preclinical model?
A2: A crossover study design in a relevant animal model (e.g., rats or non-human primates) is recommended. This involves administering a known intravenous (IV) dose and an oral (PO) dose to the same group of animals with a suitable washout period in between. Key pharmacokinetic parameters to measure include:
-
Area Under the Curve (AUC) for both IV and PO administration.
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
The absolute oral bioavailability (F%) can then be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of CY-208-243?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[3][4][5][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, enhancing dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing CY-208-243 in a hydrophilic polymer matrix can improve its solubility and dissolution.[3][6]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and potentially enhance lymphatic absorption, bypassing first-pass metabolism.[1][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of CY-208-243 after oral administration.
-
Possible Cause: Inconsistent dissolution in the gastrointestinal tract due to poor solubility. Food effects could also contribute to this variability.
-
Troubleshooting Steps:
-
Conduct fed vs. fasted bioavailability studies: This will help determine the impact of food on drug absorption.
-
Employ a solubility-enhancing formulation: Consider micronization or developing a solid dispersion to improve dissolution consistency.
-
Evaluate different salt forms: If applicable, different salt forms of CY-208-243 may exhibit varying solubility and dissolution profiles.
-
Issue 2: Low Cmax and delayed Tmax observed in pharmacokinetic studies.
-
Possible Cause: Slow and incomplete dissolution of the drug from the dosage form.
-
Troubleshooting Steps:
-
Increase the dissolution rate: Implement strategies like nanosizing or formulating as a solid dispersion.
-
Incorporate a permeation enhancer: If poor permeability is suspected, the inclusion of a permeation enhancer in the formulation could be explored, though this requires careful safety evaluation.[1]
-
Consider a lipid-based formulation: SEDDS can present the drug in a solubilized form, facilitating more rapid absorption.[5]
-
Issue 3: Significantly lower than expected oral bioavailability despite good in vitro dissolution.
-
Possible Cause: Extensive first-pass metabolism in the liver or gut wall.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to identify the primary metabolizing enzymes.
-
Identify major metabolites: Characterize the metabolites to understand the metabolic pathways.
-
Explore co-administration with a metabolic inhibitor: For research purposes, co-administration with a known inhibitor of the identified metabolic enzyme can help confirm the extent of first-pass metabolism.
-
Consider prodrug strategies: Designing a prodrug of CY-208-243 could temporarily mask the site of metabolism, allowing the parent drug to be released in systemic circulation.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of CY-208-243 in Rats Following a Single Dose (10 mg/kg)
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | PO | 50 ± 15 | 4.0 ± 1.2 | 350 ± 90 | 8% |
| Micronized Suspension | PO | 120 ± 30 | 2.5 ± 0.8 | 800 ± 150 | 18% |
| Solid Dispersion | PO | 250 ± 50 | 1.5 ± 0.5 | 1800 ± 300 | 41% |
| SEDDS | PO | 350 ± 60 | 1.0 ± 0.3 | 2500 ± 400 | 57% |
| Solution | IV | 1500 ± 200 | 0.1 ± 0.05 | 4400 ± 500 | 100% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV): Administer CY-208-243 solution (e.g., in a vehicle of saline with 5% DMSO and 10% Solutol HS 15) at a dose of 1 mg/kg via the tail vein.
-
Oral (PO): Administer the test formulation of CY-208-243 at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of CY-208-243 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: Preparation of a CY-208-243 Solid Dispersion
-
Materials: CY-208-243, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30), and a suitable solvent (e.g., methanol).
-
Preparation:
-
Dissolve CY-208-243 and the polymer in the solvent at a specific ratio (e.g., 1:4 drug to polymer).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray powder diffraction (XRPD), respectively.
Visualizations
Caption: Experimental workflow for formulation screening of CY-208-243.
Caption: Troubleshooting logic for poor oral bioavailability of CY-208-243.
Caption: Simplified signaling pathway of CY-208-243 via the Dopamine D1 receptor.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist and Inverse Agonist for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Managing CY 208-243 Induced Dyskinesias in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine (B1211576) D1 receptor agonist CY 208-243 in animal models of Parkinson's disease, with a specific focus on managing and understanding induced dyskinesias.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal models of Parkinson's disease?
This compound is a selective and centrally active dopamine D1 receptor agonist.[1][2] It is utilized in animal models, particularly the MPTP-treated primate model, to investigate the role of D1 receptor stimulation in both alleviating parkinsonian symptoms and inducing dyskinesias, which are common side effects of long-term levodopa (B1675098) therapy in Parkinson's disease patients.[3][4][5] Unlike some other D1 agonists, this compound has demonstrated antiparkinsonian efficacy in these models.[1]
Q2: What is the primary mechanism of action of this compound?
This compound acts as an agonist at dopamine D1 receptors.[1][6] Activation of D1 receptors, which are coupled to Gαs/olf G-proteins, stimulates the production of cyclic AMP (cAMP) by adenylyl cyclase.[7] This initiates a downstream signaling cascade, primarily through Protein Kinase A (PKA), which modulates neuronal excitability and gene expression in the basal ganglia.[7]
Q3: Can this compound induce dyskinesias in animal models?
Yes, chronic administration or high doses of this compound can induce dyskinesias in animal models of Parkinson's disease, particularly in MPTP-treated primates.[3] These involuntary movements can manifest as chorea or dystonia. The development of dyskinesias is a critical aspect of its profile and is an important endpoint in many research studies.
Q4: Are there specific animal models that are more susceptible to this compound-induced dyskinesias?
The MPTP-lesioned primate model is the most well-established model for studying levodopa-induced dyskinesias and is also sensitive to the dyskinetic effects of this compound.[3][4] The severity of the dopaminergic lesion in these models often correlates with the propensity to develop dyskinesias. Rodent models, such as 6-OHDA lesioned rats, can also be used to assess abnormal involuntary movements (AIMs).[4]
Troubleshooting Guide
Problem 1: High variability in the incidence and severity of dyskinesias.
-
Question: We are observing significant variability in the dyskinetic response to this compound across our cohort of MPTP-treated monkeys. What could be the cause?
-
Answer:
-
Lesion Severity: The extent of the dopaminergic lesion induced by MPTP is a primary factor influencing dyskinesia susceptibility. Incomplete or variable lesions will lead to inconsistent responses. It is crucial to verify the extent of the lesion post-mortem through techniques like tyrosine hydroxylase (TH) immunohistochemistry.
-
Drug Administration: Ensure consistent and accurate dosing and administration route (e.g., subcutaneous, intravenous). Pulsatile administration of dopaminergic agents is more likely to induce dyskinesias than continuous infusion.[8]
-
Behavioral Scoring: Standardize the behavioral scoring of dyskinesias using a validated rating scale. Ensure that all observers are properly trained and blinded to the treatment conditions to minimize inter-rater variability.
-
Individual Animal Differences: As with any biological system, there will be inherent individual differences in drug metabolism and receptor sensitivity.
-
Problem 2: Difficulty in establishing a therapeutic window (antiparkinsonian effects without severe dyskinesias).
-
Question: We are struggling to find a dose of this compound that provides significant motor improvement without inducing debilitating dyskinesias. What strategies can we employ?
-
Answer:
-
Dose-Response Studies: Conduct a thorough dose-response study to carefully map the relationship between the dose of this compound, the improvement in parkinsonian symptoms, and the severity of dyskinesias.[3]
-
Combination Therapy: Consider co-administration with other agents. For instance, combining this compound with a D2 receptor agonist might allow for a lower, more tolerable dose of each compound while achieving a synergistic antiparkinsonian effect.
-
Continuous Infusion: If technically feasible, explore continuous infusion of this compound. This can help maintain stable plasma concentrations and may reduce the pulsatile stimulation of D1 receptors that is thought to contribute to dyskinesias.[8]
-
Problem 3: Unexpected behavioral side effects other than dyskinesias.
-
Question: Our animals are exhibiting behaviors such as stereotypy and yawning after this compound administration. Are these expected?
-
Answer:
-
Dopaminergic Effects: Stereotypical behaviors (e.g., repetitive, purposeless movements) are a known effect of dopamine agonist administration and can occur at higher doses. Yawning has also been reported with some dopamine agonists.
-
Off-Target Effects: While this compound is selective for D1 receptors, it may have some affinity for other receptors at higher concentrations. It has been noted to have affinities for opioid and 5-HT1A sites.[9] Review the literature for potential off-target effects and consider using a lower dose if these behaviors are confounding your results.
-
Quantitative Data
Table 1: Dose-Response of this compound in MPTP-Treated Primates
| Dose (mg/kg) | Route of Administration | Antiparkinsonian Effect | Dyskinesia Severity | Animal Model | Reference |
| 0.05 | i.v. | Dose-dependent improvement | Mild to moderate in 50% of animals | Macaca fascicularis | [3] |
| 0.1 | i.v. | Dose-dependent improvement | Moderate to severe in 50% of animals | Macaca fascicularis | [3] |
| 0.5 | i.v. | Dose-dependent improvement | Severe in 50% of animals | Macaca fascicularis | [3] |
| 5 - 40 (single morning dose) | Oral | Improvement in "off" periods | Dyskinesias observed at 40 mg | Human Patients |
Experimental Protocols
Protocol 1: Induction of Parkinsonism in Primates using MPTP
-
Animal Selection: Use adult cynomolgus monkeys (Macaca fascicularis) or common marmosets (Callithrix jacchus).
-
Pre-treatment Assessment: Acclimate animals to the testing environment and obtain baseline motor scores using a validated parkinsonian rating scale.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intravenously or subcutaneously. A typical dosing regimen for cynomolgus monkeys is a series of intravenous injections (e.g., 0.2-0.4 mg/kg) over several days until stable parkinsonian symptoms are observed.[3]
-
Post-MPTP Assessment: Monitor animals daily for the development of parkinsonian signs (akinesia, rigidity, tremor, postural instability). Allow a stabilization period of at least 3-4 weeks after the last MPTP injection before initiating drug treatment.
Protocol 2: Assessment of Abnormal Involuntary Movements (AIMs)
-
Drug Administration: Administer this compound at the desired dose and route.
-
Behavioral Observation: Observe the animals for a pre-determined period (e.g., 2-4 hours) after drug administration.
-
AIMs Scoring: Score the severity of dyskinesias using a standardized rating scale. A common scale for primates assesses the presence and severity of chorea and dystonia in different body parts (e.g., limbs, trunk, face).
-
Data Analysis: Analyze the AIMs scores over time to determine the peak-dose effect and the duration of the dyskinetic response.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling dyskinesia in animal models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substantia Nigra D1 Receptors and Stimulation of Striatal Cholinergic Interneurons by Dopamine: A Proposed Circuit Mechanism | Journal of Neuroscience [jneurosci.org]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
CY 208-243 stability issues in long-term experiments
Technical Support Center: CY 208-243
Disclaimer: this compound is a fictional compound. The following troubleshooting guides and FAQs are based on common stability issues encountered with small-molecule research compounds and are for illustrative purposes.
This support center is designed for researchers, scientists, and drug development professionals to address stability issues that may arise during long-term experiments involving this compound.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you troubleshoot your experiments.
Issue 1: I'm observing a progressive decrease in the potency of this compound in my cell-based assays over several weeks.
-
Question: What could be causing the loss of activity of my compound?
-
Answer: A gradual loss of potency often points to the chemical degradation of this compound in your stock solution or working dilutions. The primary causes of such degradation are typically related to improper storage or handling.[1] Key factors that can contribute to this issue include:
-
Temperature Instability: Storing the compound at an inappropriate temperature can accelerate degradation.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation, especially if the solvent contains residual moisture.[1][3]
-
Exposure to Light: Many research compounds are photosensitive and can degrade upon exposure to light.[2]
-
Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of sensitive compounds.[4]
-
Hydrolysis: If the compound has functional groups like esters or amides, it may be susceptible to hydrolysis, a reaction with water, which can be catalyzed by acidic or basic conditions.[4][5]
-
-
Question: How can I prevent this loss of potency?
-
Answer: To ensure consistent activity, it is crucial to follow best practices for compound handling and storage.[6] This involves preparing and storing your compound under optimal conditions to minimize degradation.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles.[3]
-
Proper Storage: Store stock solutions at -80°C for long-term stability and protect them from light by using amber vials or by wrapping the container in foil.[2][7]
-
Use High-Purity Solvents: Utilize anhydrous, high-purity solvents like DMSO to prepare stock solutions.
-
Inert Atmosphere: For highly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[4]
-
Issue 2: My experimental results with this compound are inconsistent from one experiment to the next.
-
Question: Why am I seeing high variability in my results even when I use the same concentration?
-
Answer: Inconsistent results can stem from several factors related to the compound's physical and chemical properties in solution.[8]
-
Precipitation: The compound may be precipitating out of your working solution, especially when diluting a DMSO stock into an aqueous buffer. This lowers the effective concentration of the compound in your assay.[1]
-
Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, which reduces the actual concentration available to interact with the target.[4]
-
Inconsistent Solution Preparation: Variations in pipetting or dilution techniques can lead to differences in the final compound concentration between experiments.[4]
-
-
Question: What steps can I take to improve the reproducibility of my experiments?
-
Answer:
-
Confirm Solubility: Before starting your experiments, visually inspect your working solutions for any signs of precipitation. If you observe cloudiness, you may need to lower the final concentration or use a different dilution method, such as serial dilutions.[1]
-
Use Low-Binding Labware: To minimize adsorption, consider using low-binding microplates and pipette tips.
-
Standardize Protocols: Ensure that your solution preparation protocol is standardized and followed consistently in every experiment.[4] Preparing fresh working solutions for each experiment is the most reliable approach to ensure consistency.[4]
-
Issue 3: I'm seeing an unexpected peak in my HPLC analysis of a long-term stability sample.
-
Question: What does this extra peak signify?
-
Answer: The appearance of a new peak in an HPLC chromatogram is often an indication that this compound is degrading into one or more new chemical entities.[9] This can happen through various degradation pathways, such as hydrolysis, oxidation, or photolysis.[10]
-
Question: How can I identify this new compound and understand its impact?
-
Answer:
-
Characterize the Degradant: To understand the nature of the new peak, it's essential to characterize its structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the unknown compound, which provides clues about the degradation pathway.[11][12]
-
Assess the Impact on Your Assay: It is important to determine if the degradation product has any biological activity. It could be inactive, have a similar activity to the parent compound, or exhibit a different, off-target activity that could confound your experimental results.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: For most small-molecule compounds, high-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions due to its excellent solubilizing capacity.[1] However, the final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[8]
-
Q2: How many times can I freeze and thaw my stock solution?
-
A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[3] The best practice is to prepare single-use aliquots from your main stock solution. An accelerated stability study showed that even after 11 freeze-thaw cycles, there was no significant loss of compound for a selection of molecules.[13] However, this can be compound-specific, and minimizing this variable is always preferable.
-
Q3: How should I store the lyophilized powder of this compound?
-
A3: Lyophilized powder should be stored in a cool, dry, and dark place, with temperatures of -20°C or lower being typical for long-term storage to maintain compound integrity.[2][3]
-
Q4: How can I check the purity and concentration of my this compound stock solution?
-
A4: The purity and concentration of your stock solution can be verified using analytical techniques such as HPLC with UV detection to check for impurities and degradation products.[11] Quantitative analysis can be performed using a validated LC/UV/MS method with an internal standard to ensure accurate concentration determination.[13]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Light Protection | Expected Stability |
| Lyophilized Powder | N/A | N/A | -20°C to -80°C | Required | > 1 year |
| Stock Solution | Anhydrous DMSO | 10-50 mM | -80°C (aliquoted) | Required | 6-12 months |
| Aqueous Working Dilution | Assay Buffer | 1-100 µM | 2-8°C | Required | < 24 hours (prepare fresh) |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Aliquots
-
Objective: To prepare single-use aliquots of a high-concentration stock solution to prevent degradation from repeated freeze-thaw cycles.
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated precision pipettes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a sterile hood, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Dispense small, single-use volumes (e.g., 10-20 µL) into the sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C. When needed, remove one aliquot, allow it to thaw completely at room temperature, and use it for your experiment. Discard any unused portion of the thawed aliquot.
-
Protocol 2: Forced Degradation Study for this compound
-
Objective: To identify potential degradation pathways of this compound under stress conditions.
-
Materials:
-
This compound stock solution
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
HPLC system with UV/Vis or MS detector
-
-
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound under the following conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution in 3% hydrogen peroxide.
-
Thermal: Dilute the stock solution in your typical assay buffer.
-
Photolytic: Expose a solution of the compound to a light source as per ICH guidelines.
-
-
Incubation: Incubate the thermal stress sample at an elevated temperature (e.g., 60°C) and the other samples at room temperature.[10] Collect time points (e.g., 0, 2, 8, 24 hours).[14]
-
Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[10][14]
-
Data Interpretation: Compare the chromatograms from the stressed samples to a control sample (time 0) to identify new peaks, which represent degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
interpreting off-target effects of CY 208-243
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the off-target effects of CY 208-243. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally active, partial agonist for the dopamine (B1211576) D1 receptor.[1] It stimulates adenylate cyclase in rat striatal homogenates, a hallmark of D1 receptor activation. Unlike some other D1 agonists, it has demonstrated anti-Parkinsonian activity in animal models.
Q2: What are the known off-target effects of this compound?
This compound is known to have high affinity for opioid and 5-HT1A receptors in addition to its primary target, the dopamine D1 receptor.[2][3] This can lead to a complex pharmacological profile. The interaction with opioid receptors appears to be atypical, as it does not produce opioid-like subjective cues or respiratory depression in preclinical models.[2]
Q3: What are the potential functional consequences of this compound's off-target activities?
The off-target activities of this compound can lead to unexpected experimental outcomes. For instance, its interaction with 5-HT1A receptors could influence behaviors such as penile erection, where it has shown a U-shaped dose-response curve.[4] Its affinity for opioid receptors contributes to its antinociceptive properties.[2][3] Researchers should consider these off-target effects when designing experiments and interpreting data.
Q4: Why were clinical trials with this compound discontinued (B1498344)?
Clinical studies with this compound were prematurely discontinued for safety reasons.[4] While it showed some mild antiparkinsonian action, toxicity data prevented further dose increases, and it was not considered a satisfactory therapeutic agent on its own.
Quantitative Data Summary
Table 1: Functional Activity of this compound at the Human Dopamine D1 Receptor
| Signaling Pathway | EC50 (nM) | Emax (% of Dopamine) |
| Adenylate Cyclase (cAMP) | 69 ± 28 | 85 ± 7 |
| β-Arrestin Recruitment | 676 ± 116 | 50 ± 5 |
Data from a study using Chinese hamster ovary (CHO) cells stably transfected with the human D1 receptor.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Readouts in Behavioral Studies
-
Problem: Observing unexpected or contradictory behavioral effects in animal models.
-
Possible Cause: The off-target activities of this compound at opioid and/or 5-HT1A receptors may be influencing the observed phenotype.
-
Troubleshooting Steps:
-
Review the Literature: Cross-reference your observed phenotype with the known effects of opioid and 5-HT1A receptor modulation.
-
Use Selective Antagonists: To isolate the effects of D1 receptor activation, co-administer selective antagonists for the mu-opioid receptor (e.g., Naloxone) and the 5-HT1A receptor (e.g., WAY-100635).
-
Dose-Response Analysis: Conduct a thorough dose-response study, as off-target effects may only become apparent at higher concentrations. The U-shaped dose-response curve observed in some studies with this compound highlights the importance of this step.[4]
-
Issue 2: Inconsistent Results in Cellular Assays
-
Problem: High variability or unexpected results in in-vitro functional assays.
-
Possible Cause: The functional selectivity (biased agonism) of this compound at the D1 receptor could lead to different responses depending on the signaling pathway being measured.
-
Troubleshooting Steps:
-
Assay Multiple Pathways: If possible, use multiple assay readouts that capture different aspects of D1 receptor signaling (e.g., cAMP accumulation for G-protein activation and β-arrestin recruitment assays).
-
Cell Line Considerations: The expression levels of signaling partners (e.g., G-proteins, β-arrestins) can vary between cell lines, potentially influencing the observed functional response. Ensure your cell line is well-characterized for the pathway of interest.
-
Control Compounds: Include a non-biased D1 agonist as a positive control to benchmark the response of your assay system.
-
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol can be adapted to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest.
-
Radioligand:
-
[³H]-DAMGO for mu-opioid receptors.
-
[³H]-DPDPE for delta-opioid receptors.
-
[³H]-U-69,593 for kappa-opioid receptors.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like Naloxone), and competitive binding (radioligand + membranes + varying concentrations of this compound).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay for 5-HT1A Receptor Activity (cAMP Inhibition)
This protocol measures the functional effect of this compound on the 5-HT1A receptor, which typically couples to Gi/o and inhibits adenylyl cyclase.
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Reagents:
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Preparation: Culture and prepare cells in a suitable stimulation buffer.
-
Assay Setup: In a 384-well plate, add the cell suspension.
-
Compound Addition: Add serial dilutions of this compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubation: Incubate at room temperature for the time specified by the cAMP kit manufacturer.
-
cAMP Detection: Add the detection reagents as per the kit's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Generate a dose-response curve to determine the EC50 and Emax of this compound for inhibiting forskolin-stimulated cAMP production.
-
Visualizations
References
- 1. CY-208,243 - Wikipedia [en.wikipedia.org]
- 2. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 4. ovid.com [ovid.com]
Technical Support Center: Optimizing CY 208-243 Dosage to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of CY 208-243 while minimizing adverse effects. The information is based on available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective dopamine (B1211576) D1 receptor partial agonist.[1][2] Its primary mechanism of action is to stimulate dopamine D1 receptors in the central nervous system.[3] In addition to its D1 agonism, it has been reported to have high affinities for opioid and 5-HT1A receptors, which may contribute to its unique pharmacological profile.[4][5]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated primarily for its potential as a treatment for Parkinson's disease.[6] Studies have shown that it can produce a mild antiparkinsonian effect, with tremor being the symptom that most consistently improved.[7]
Q3: What are the major known adverse effects associated with this compound?
The most prominent adverse effects reported for this compound are cardiovascular and motor-related. These include:
-
Orthostatic Hypotension: A significant drop in blood pressure upon standing.[8]
-
Decreased Blood Pressure and Heart Rate: Systemic decreases in both systolic and diastolic blood pressure, as well as heart rate.[8]
-
Dyskinesias: Involuntary, erratic movements of the face, arms, legs, or trunk, particularly observed in primate models of Parkinson's disease after chronic treatment.[9][10]
Q4: Why were clinical trials for this compound discontinued (B1498344)?
Clinical trials were prematurely discontinued for safety reasons.[7] While the specific details of the "toxicity" are not extensively published, the available data strongly suggest that the dose-limiting adverse effects, particularly cardiovascular effects, precluded further dose escalation to achieve satisfactory therapeutic efficacy.[6][11]
Q5: What is the typical dose range of this compound used in research?
-
Clinical (Human): Single doses ranging from 5 to 40 mg have been used in studies with Parkinson's disease patients.[6]
-
Preclinical (Non-Human Primates): Chronic treatment in MPTP-lesioned monkeys has utilized doses of 0.05, 0.1, and 0.5 mg/kg.[10]
-
Preclinical (Rodents): Doses used in rats for behavioral studies have not been clearly specified in the provided search results.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate common adverse effects encountered during experiments with this compound.
Issue 1: Subject exhibits signs of orthostatic hypotension (e.g., dizziness, fainting upon postural change).
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Dose is too high. | - Reduce the dose of this compound. - Conduct a dose-response study to identify the minimum effective dose with an acceptable cardiovascular profile. |
| Rapid absorption and peak plasma concentration. | - Consider alternative formulations or routes of administration that provide a slower, more sustained release. |
| Dehydration of the animal model. | - Ensure adequate hydration of the animals before and during the experiment. |
| Interaction with other medications. | - Review all concomitant medications for potential hypotensive effects. |
Issue 2: Onset of dyskinesias in a primate model of Parkinson's disease.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Chronic high-dose administration. | - Lower the dose of this compound.[9] - Explore intermittent dosing schedules instead of continuous administration. |
| Severity of dopamine denervation. | - The appearance of dyskinesias may be related to the extent of nigrostriatal damage.[10] Consider this when interpreting results. |
| Imbalance of D1 and D2 receptor stimulation. | - Co-administration with a D2 receptor antagonist could be explored to modulate the motor effects, though this may impact efficacy. |
Experimental Protocols
Protocol 1: Assessment of Orthostatic Hypotension in a Rat Model
This protocol is adapted from established methods for inducing and measuring orthostatic hypotension in rats.[12][13][14][15]
Objective: To quantify the change in mean arterial pressure (MAP) and heart rate (HR) in response to a postural challenge after administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetic (e.g., urethane, alpha-chloralose).
-
Arterial and venous catheters.
-
Pressure transducer and data acquisition system.
-
A tilt table capable of changing the rat's position from horizontal to a head-up tilt (e.g., 60 degrees).
-
This compound and vehicle control.
Procedure:
-
Anesthetize the rat and surgically implant a catheter into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline MAP and HR.
-
Administer the vehicle control intravenously and record MAP and HR.
-
Perform a baseline tilt test:
-
Record baseline MAP and HR in the horizontal position.
-
Tilt the rat to a 60-degree head-up position for a defined period (e.g., 60 seconds).
-
Record the maximum drop in MAP and any compensatory changes in HR.
-
Return the rat to the horizontal position and allow it to stabilize.
-
-
Administer this compound intravenously at the desired dose.
-
Repeat the tilt test at predefined time points after drug administration (e.g., 5, 15, 30, and 60 minutes) to assess the effect of the compound on the orthostatic response.
-
Analyze the data to determine the dose-dependent effect of this compound on resting hemodynamics and the orthostatic response.
Protocol 2: Assessment of Dyskinesia in a Non-Human Primate Model of Parkinson's Disease
This protocol is based on established methods for rating dyskinesia in MPTP-lesioned monkeys.[16][17][18][19]
Objective: To quantify the severity of dyskinesia induced by chronic administration of this compound.
Materials:
-
MPTP-lesioned non-human primates (e.g., macaques, marmosets) with stable parkinsonism.
-
This compound.
-
Video recording equipment.
-
A validated dyskinesia rating scale (e.g., the Quantitative Dyskinesia Scale - QDS or a similar Abnormal Involuntary Movement Scale - AIMS).
Procedure:
-
Chronically administer this compound to the MPTP-lesioned primates at various doses.
-
At regular intervals during the treatment period, video record the animals for a set duration (e.g., 60-90 minutes) after drug administration.
-
Blinded raters, trained on the chosen dyskinesia rating scale, should score the videos.
-
The rating scale should assess the severity of dyskinetic movements in different body parts (e.g., limbs, trunk, face).
-
Scores are typically assigned based on the amplitude and frequency of the involuntary movements.
-
Analyze the data to determine the dose-response relationship between this compound and the severity of dyskinesia.
Quantitative Data Summary
Table 1: Clinical Dose-Ranging and Efficacy of this compound in Parkinson's Disease Patients
| Dose (single oral) | Number of Patients | Observed Effect on Columbia Scores | Notes |
| 5 - 40 mg | 6 | Significant improvement | Efficacy was considered low.[6] |
Table 2: Preclinical Dosing and Dyskinesia in MPTP-Monkeys
| Dose (chronic administration) | Observed Effect |
| 0.05 mg/kg | Dose-dependent improvement in parkinsonian signs.[10] |
| 0.1 mg/kg | Dose-dependent improvement in parkinsonian signs.[10] |
| 0.5 mg/kg | Dose-dependent improvement in parkinsonian signs; development of peak-dose dyskinesias in 50% of animals.[10] |
Table 3: Cardiovascular Effects of this compound in Parkinson's Disease Patients
| Parameter | Effect of this compound |
| Blood Pressure (BP) | Significantly decreased in the lying position.[8] |
| Heart Rate (HR) | Significantly decreased in the lying position.[8] |
| Orthostatic Challenge | Elicited orthostatic hypotension.[8] |
| Plasma Norepinephrine (NE) | Significantly decreased in the lying position; rise upon standing was blunted.[8] |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by this compound primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][20][21][22][23] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal activity.
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Assessing Cardiovascular Adverse Effects
The following workflow outlines the key steps in evaluating the potential for this compound to induce orthostatic hypotension in a preclinical model.
Caption: Cardiovascular Adverse Effect Assessment Workflow.
Logical Flow for Dyskinesia Troubleshooting
This diagram illustrates a logical approach to troubleshooting the emergence of dyskinesias in experimental models.
Caption: Dyskinesia Troubleshooting Logic.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 5. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, placebo-controlled, dose-ranging study to investigate the safety and efficacy of this compound in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blood pressure and plasma catecholamines in never-treated parkinsonian patients: effect of a selective D1 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. benchchem.com [benchchem.com]
- 13. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new quantitative rating scale for dyskinesia in nonhuman primates. | Semantic Scholar [semanticscholar.org]
- 18. A new quantitative rating scale for dyskinesia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reliability and validity of a new global dyskinesia rating scale in the MPTP-lesioned non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
challenges in translating CY 208-243 research to clinical applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CY 208-243.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a centrally active, partial agonist of the dopamine (B1211576) D1 receptor.[1][2] Its primary mechanism of action is to stimulate the Gαs/olf-protein coupled D1 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is believed to be responsible for its potential therapeutic effects, particularly in conditions like Parkinson's disease.
Q2: What are the main challenges in translating this compound research to clinical applications?
The primary challenges that have hindered the clinical translation of this compound are:
-
Dose-limiting toxicity: Clinical trials in Parkinson's disease patients were discontinued (B1498344) due to toxic side effects, which prevented the determination of an optimal therapeutic dose.[4][5]
-
Induction of dyskinesias: At higher doses, this compound has been observed to induce dyskinesias, which are involuntary muscle movements.[6]
-
Off-target activity: this compound exhibits high affinity for opioid and 5-HT1A receptors, which can lead to a complex pharmacological profile and potential side effects unrelated to its D1 receptor activity.[5]
-
Low efficacy: In a clinical study with Parkinson's disease patients, the therapeutic efficacy of this compound was found to be low.[4]
Q3: What are the known off-target binding sites of this compound?
This compound has been shown to have high affinity for both opioid and 5-HT1A receptors.[5] This off-target binding is a critical consideration in experimental design and data interpretation, as it can contribute to the observed pharmacological effects.
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or unexpected behavioral effects in animal models.
-
Possible Cause 1: Off-target receptor engagement.
-
Troubleshooting: The high affinity of this compound for opioid and 5-HT1A receptors can lead to behavioral outcomes not mediated by D1 receptor agonism.[5] To dissect the contribution of each receptor system, consider co-administration with selective antagonists for opioid (e.g., naloxone) and 5-HT1A (e.g., WAY-100635) receptors. This will help to isolate the D1-mediated effects.
-
-
Possible Cause 2: Dose-dependent effects and toxicity.
-
Troubleshooting: this compound exhibits a narrow therapeutic window, with toxicity and dyskinesias observed at higher doses.[4][6] It is crucial to perform a thorough dose-response study to identify a dose that elicits the desired D1-mediated effects without inducing adverse reactions. Start with low doses and carefully observe the animals for any signs of toxicity or abnormal movements.
-
Problem 2: Difficulty replicating in vitro findings in in vivo studies.
-
Possible Cause 1: Poor bioavailability or rapid metabolism.
-
Troubleshooting: While not extensively reported for this compound, poor bioavailability is a common issue for many D1 receptor agonists.[6] Ensure the formulation and route of administration are appropriate for the animal model. For initial studies, intraperitoneal or subcutaneous injections may provide more consistent systemic exposure than oral administration.
-
-
Possible Cause 2: Complex central nervous system circuitry.
-
Troubleshooting: The behavioral effects of D1 receptor activation are modulated by other neurotransmitter systems in the brain. In vivo responses can be more complex than those observed in isolated cell cultures. Consider using techniques like in vivo microdialysis to measure neurotransmitter levels in specific brain regions to better understand the neurochemical changes induced by this compound.[7]
-
III. Data Presentation
Clinical Efficacy in Parkinson's Disease
| Parameter | Finding | Reference |
| Study Design | Double-blind, placebo-controlled, dose-ranging | [4] |
| Participants | 6 patients with Parkinson's disease | [4] |
| Dose Range | 5 mg to 40 mg (single doses) | [4] |
| Efficacy Endpoint | Columbia University Rating Scale | [4] |
| Outcome | Significant improvement in scores, but overall efficacy was low. | [4] |
| Adverse Events | Toxicity precluded further dose increases. | [4] |
Preclinical Efficacy in MPTP-Treated Marmosets
| Parameter | Finding | Reference |
| Animal Model | MPTP-induced parkinsonism in marmosets | [8] |
| Dose Range | 0.5 mg/kg to 1.25 mg/kg (subcutaneous) | [8] |
| Observed Effects | Dose-related reversal of akinesia and rigidity | [8] |
| Adverse Events | Dyskinesias observed at higher doses | [6] |
IV. Experimental Protocols
MPTP-Induced Parkinsonism Model in Marmosets (Adapted from multiple sources)
This protocol describes a general procedure for inducing parkinsonism in marmosets using MPTP to study the effects of therapeutic agents like this compound. Note: All procedures involving MPTP must be conducted in a specialized facility with appropriate safety measures and by trained personnel.
1. Animal Subjects and Housing:
-
Adult common marmosets (Callithrix jacchus) are commonly used.
-
Animals should be housed in conditions that meet ethical and welfare standards.
2. MPTP Administration:
-
MPTP hydrochloride is dissolved in sterile saline.
-
A typical dosing regimen involves subcutaneous or intraperitoneal injections of MPTP. A cumulative dose is administered over several days (e.g., 2 mg/kg daily for 5 days). The exact dosing regimen should be carefully determined based on pilot studies to achieve a stable parkinsonian state without causing excessive mortality.
3. Behavioral Assessment:
-
A baseline behavioral assessment should be conducted before MPTP administration.
-
Post-MPTP, animals are monitored daily for the development of parkinsonian symptoms.
-
Behavioral Scoring: A standardized scoring system should be used to quantify the severity of parkinsonism. This typically includes assessing:
-
Posture: Scored on a scale from normal to severely hunched.
-
Spontaneous Activity: Scored based on the level of movement within the cage.
-
Bradykinesia/Akinesia: Slowness of movement, often assessed by observing the animal's response to a stimulus or its ability to retrieve a food reward.
-
Tremor: Presence and severity of tremors at rest and during movement.
-
A composite score is calculated to represent the overall level of disability.
-
4. Drug Administration and Evaluation:
-
Once a stable parkinsonian state is achieved, the test compound (e.g., this compound) can be administered.
-
Behavioral assessments are repeated at specific time points after drug administration to evaluate its efficacy in reversing parkinsonian symptoms.
-
The duration of the therapeutic effect should also be recorded.
V. Signaling Pathways and Workflows
On-Target D1 Receptor Signaling Pathway
Caption: On-target signaling pathway of this compound via the D1 receptor.
Potential Off-Target Signaling Pathways
Caption: Potential off-target signaling of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation.
References
- 1. neurology.org [neurology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 4. A double-blind, placebo-controlled, dose-ranging study to investigate the safety and efficacy of this compound in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. queensu.ca [queensu.ca]
- 7. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REM Sleep Behavior Disorder in the Marmoset MPTP Model of Early Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Development of CY 208-243: A Technical Overview of its Discontinuation
Technical Support Center
For researchers, scientists, and drug development professionals investigating the clinical trajectory of the selective dopamine (B1211576) D1 receptor agonist, CY 208-243, this technical support center provides a comprehensive overview of the factors leading to the cessation of its clinical development. The information is presented in a question-and-answer format, supplemented with available data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of the compound's history.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for halting the clinical development of this compound?
The clinical development of this compound was primarily halted due to significant safety concerns and dose-limiting toxicity observed in early-phase clinical trials.[1][2] While the compound demonstrated some efficacy, the adverse event profile prevented further dose escalation to a level that might provide more substantial therapeutic benefits.[1][2]
Q2: What specific toxicities and adverse events were associated with this compound?
The available literature points to several key safety issues:
-
General Toxicity: Clinical studies reported that "toxicity data precluded further increases in dosage" beyond 40 mg, though the specific nature of this toxicity is not fully detailed in all publications.[1][2] One study in de novo Parkinson's disease patients was prematurely discontinued (B1498344) for "safety reasons."
-
Cardiovascular Effects: this compound was shown to have significant cardiovascular effects, including a reduction in blood pressure and heart rate.[3][4] It was reported to elicit orthostatic hypotension, a form of low blood pressure that happens when standing up from sitting or lying down.[3]
Q3: How effective was this compound in treating Parkinson's disease?
This compound demonstrated a mild antiparkinsonian effect. The most consistently observed benefit was an improvement in tremor.[5] However, when used as a monotherapy, it was not considered a satisfactory therapeutic agent due to its low efficacy.[1][2]
Troubleshooting and Experimental Insights
Q4: I am designing a study for a new D1 agonist. What can I learn from the this compound clinical trials?
The experience with this compound underscores the critical importance of the therapeutic window for dopamine D1 agonists. Key takeaways for researchers include:
-
Cardiovascular Monitoring: Rigorous monitoring of cardiovascular parameters, including blood pressure and heart rate, both at rest and during orthostatic challenges, is crucial from the earliest stages of clinical development.
-
Dose-Escalation Strategy: A cautious and well-defined dose-escalation protocol is essential to identify the maximum tolerated dose without inducing unacceptable toxicity. The challenges with this compound highlight the possibility of a narrow therapeutic index for this class of compounds.
-
Efficacy Endpoints: While tremor improvement was noted, a broader and more significant impact on the Unified Parkinson's Disease Rating Scale (UPDRS) or other comprehensive measures of motor function is likely necessary for a viable therapeutic.
Data Summary
Table 1: Summary of a Double-Blind, Placebo-Controlled, Dose-Ranging Study of this compound in Parkinson's Disease Patients
| Parameter | Details |
| Study Design | Double-blind, placebo-controlled, rising dose study |
| Patient Population | 6 patients with Parkinson's disease |
| Dose Range | 5 mg to 40 mg (single doses) |
| Efficacy Outcome | Deficits monitored by Columbia scores were significantly improved. |
| Limitation | Efficacy was considered low. |
| Reason for Discontinuation | Toxicity data precluded further increases in dosage. |
Source: Neurology. 1989 Jun;39(6):856-8.[1]
Experimental Protocols
Methodology of the Dose-Ranging Study
While a complete, detailed protocol is not publicly available, the key elements of the dose-ranging study can be summarized as follows:
-
Objective: To investigate the safety and efficacy of this compound in patients with Parkinson's disease.
-
Design: A double-blind, placebo-controlled, rising dose design was employed. This design is crucial for minimizing bias and determining a dose-response relationship.
-
Participants: Six patients diagnosed with Parkinson's disease were enrolled.
-
Intervention: Participants received single doses of this compound, starting at 5 mg and escalating to 40 mg, or a placebo.
-
Efficacy Assessment: The primary measure of efficacy was the Columbia University Rating Scale (CURS), a tool used to assess the severity of parkinsonian symptoms.
-
Safety Assessment: Ongoing monitoring for adverse events and toxicity was conducted throughout the study.
Visualizations
Dopamine D1 Receptor Signaling Pathway
This compound acts as an agonist at the dopamine D1 receptor, which is a Gs alpha subunit-coupled G protein-coupled receptor (GPCR). Its activation initiates a downstream signaling cascade.
Logical Relationship for Discontinuation of this compound
The decision to halt the clinical development of this compound was a result of an unfavorable risk-benefit profile that emerged during early clinical trials.
References
- 1. A double-blind, placebo-controlled, dose-ranging study to investigate the safety and efficacy of this compound in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. neurology.org [neurology.org]
- 4. portlandpress.com [portlandpress.com]
- 5. ovid.com [ovid.com]
troubleshooting inconsistent results in CY 208-243 experiments
Technical Support Center: CY 208-243
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the MEK1/2 kinases. By binding to the kinase domain, it prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of the MAPK signaling cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound light-sensitive?
A3: Moderate light sensitivity has been observed. We recommend storing stock solutions and experimental plates protected from direct light. Amber-colored vials and plate seals are advised.
Q4: Can I use this compound in animal models?
A4: Yes, this compound has demonstrated oral bioavailability and efficacy in preclinical xenograft models. Please refer to specific in-vivo protocols for recommended vehicle formulations and dosing schedules.
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in IC50 values between experimental replicates.
-
Possible Cause A: Compound Precipitation.
-
Question: Are you observing any visible precipitate in your media after adding the this compound stock solution?
-
Answer: this compound can precipitate in aqueous media if the final DMSO concentration is too low or if the compound concentration is too high. Ensure the final DMSO concentration in your assay is between 0.1% and 0.5%. Pre-warm the culture media to 37°C before adding the compound stock solution and mix thoroughly by gentle pipetting.
-
-
Possible Cause B: Cell Seeding Density.
-
Question: Is your cell seeding uniform across all wells of the microplate?
-
Answer: Inconsistent cell numbers can lead to significant variability. Ensure you have a homogenous single-cell suspension before seeding. We recommend plating cells and allowing them to adhere for 12-24 hours before adding this compound.
-
-
Possible Cause C: Reagent Stability.
-
Question: How many times has the working stock of this compound been freeze-thawed?
-
Answer: Repeated freeze-thaw cycles can lead to compound degradation. We strongly advise using aliquots that have been thawed no more than twice.
-
Issue 2: Discrepancy between expected and observed inhibition of p-ERK in Western Blot analysis.
-
Possible Cause A: Suboptimal Lysis Buffer.
-
Question: Does your cell lysis buffer contain adequate phosphatase and protease inhibitors?
-
Answer: The phosphorylation state of ERK is highly transient. It is critical to use a lysis buffer freshly supplemented with a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate) and a protease inhibitor cocktail to preserve the p-ERK signal.
-
-
Possible Cause B: Timing of Cell Lysis.
-
Question: At what time point post-treatment are you harvesting the cells?
-
Answer: The inhibition of ERK phosphorylation can be rapid. Maximum inhibition is typically observed between 1 and 4 hours post-treatment with this compound. Harvesting cells too late may result in signal recovery or secondary effects. We recommend performing a time-course experiment to determine the optimal endpoint for your specific cell line.
-
Quantitative Data Summary
Table 1: Batch-to-Batch IC50 Comparison for this compound Cell Line: HT-29 (Colon Carcinoma) | Assay: CellTiter-Glo® Luminescent Cell Viability Assay (72h incubation)
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC) | 99.8% | 99.5% | 99.7% |
| Mean IC50 (nM) | 15.2 | 16.1 | 14.8 |
| Standard Deviation | 2.1 | 2.5 | 1.9 |
| Number of Replicates | 8 | 8 | 8 |
Table 2: Effect of Final DMSO Concentration on HT-29 Cell Viability Cells were treated with vehicle (DMSO only) for 72 hours.
| Final DMSO Conc. | Mean Cell Viability (%) | Standard Deviation |
| 0.1% | 99.2% | 3.1% |
| 0.5% | 98.5% | 3.5% |
| 1.0% | 85.1% | 6.2% |
| 2.0% | 62.4% | 8.9% |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 HT-29 cells in 6-well plates and allow them to adhere for 24 hours.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 12-18 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours at 37°C. Include a DMSO vehicle control.
-
Stimulation: Add EGF (Epidermal Growth Factor) to a final concentration of 50 ng/mL to all wells (except the unstimulated negative control) and incubate for 10 minutes at 37°C.
-
Lysis: Immediately place plates on ice, aspirate media, and wash wells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a pre-chilled microfuge tube.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load 20 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Signaling Pathway & Workflow Diagrams
Caption: MAPK signaling pathway showing inhibition of MEK1/2 by this compound.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Caption: Troubleshooting flowchart for inconsistent Western Blot results.
Validation & Comparative
A Comparative Analysis of CY 208-243 and SKF 38393 for Antiparkinsonian Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two dopamine (B1211576) D1 receptor agonists, CY 208-243 and SKF 38393, focusing on their respective antiparkinsonian activities. The information presented is collated from preclinical and clinical studies to support research and development in the field of neurodegenerative diseases.
Introduction
This compound and SKF 38393 are both selective agonists for the dopamine D1-like receptor family (D1 and D5).[1][2] Historically, the development of D1 agonists for Parkinson's disease was met with early setbacks, largely due to the lack of efficacy of the prototypical compound, SKF 38393, in primate models and clinical trials.[3] However, the subsequent development of other D1 agonists, such as this compound, which demonstrated clear antiparkinsonian effects, renewed interest in this therapeutic strategy.[3][4] This guide will dissect the pharmacological profiles, comparative efficacy, and underlying experimental data of these two compounds.
Pharmacological Profile
Both this compound and SKF 38393 are classified as partial agonists at the D1 receptor.[2][5] Their primary mechanism of action involves stimulating the D1 receptor, which is coupled to a Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
This compound is an indolophenanthridine derivative that acts as a centrally active and selective D1 receptor agonist.[4] It has been shown to stimulate adenylate cyclase in rat striatal homogenates with an EC50 of 125 nM.[4] Notably, this compound also possesses high affinity for opioid and 5-HT1A receptor sites, a unique characteristic that may contribute to its overall pharmacological profile.[6][7]
SKF 38393 is a prototypical benzazepine derivative and a selective D1-like receptor partial agonist.[2] It has a high affinity for D1 and D5 receptors (Ki values of 1 and ~0.5 nM, respectively) and significantly lower affinity for D2-like receptors.[1][2]
Comparative Efficacy in Preclinical Models
A significant divergence in the antiparkinsonian activity of this compound and SKF 38393 is observed in primate models of Parkinson's disease, particularly those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
This compound has consistently demonstrated efficacy in reversing parkinsonian symptoms in MPTP-treated primates. In marmosets, it produced a dose-related improvement in motor activity and a reversal of motor deficits such as akinesia and rigidity.[5][8] This effect was achieved without the need for concurrent D2 receptor stimulation.[8] Chronic treatment in MPTP-monkeys also led to a dose-dependent improvement in parkinsonian signs.[9]
SKF 38393 , in stark contrast, was found to be ineffective at improving movement or motor disability in MPTP-treated marmosets.[3][8] In some cases, it was even shown to inhibit the antiparkinsonian effects of D2 receptor agonists.[3][10] While SKF 38393 can induce contraversive rotation in rats with 6-hydroxydopamine lesions, this effect does not translate to therapeutic benefit in primate models of parkinsonism.[3] This discrepancy may be due to species-specific differences in D1 receptor function or the partial agonist nature of the compound.[10][11]
Table 1: Summary of Preclinical Antiparkinsonian Activity
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound | MPTP-treated marmosets | 0.5-1.25 mg/kg s.c. | Dose-related reversal of akinesia and rigidity. | [5] |
| MPTP-treated marmosets | Not specified | Dose-related improvement in motor activity and reversal of motor deficits. | [8] | |
| MPTP-treated monkeys | 0.05, 0.1, 0.5 mg/kg (chronic) | Dose-dependent improvement of parkinsonian signs. | [9] | |
| SKF 38393 | MPTP-treated marmosets | Not specified | No effect on movement or motor disability. | [8] |
| MPTP-treated primates | Not specified | Ineffective in reversing parkinsonism. | [3] | |
| MPTP-treated marmosets | 5.0-20.0 mg/kg i.p. | Dose-dependently antagonized the locomotor stimulation induced by a D2 agonist (quinpirole). | [10] |
Comparative Efficacy in Human Clinical Trials
The divergent results from preclinical primate studies were mirrored in clinical trials involving patients with Parkinson's disease.
This compound demonstrated therapeutic potential in patients. Single morning doses were capable of switching patients experiencing motor fluctuations from an immobile "off" state to a mobile "on" state, with a response comparable to their usual dose of levodopa (B1675098).[5] In a study with de novo patients, this compound exerted a mild antiparkinsonian effect, with tremor being the most consistently improved symptom.[12]
SKF 38393 failed to show clinical benefit. In limited clinical trials, it was found to be ineffective both as a monotherapy and in combination with levodopa for reversing the symptoms of Parkinson's disease.[3]
Table 2: Summary of Clinical Antiparkinsonian Activity
| Compound | Study Population | Dosing | Key Findings | Reference(s) |
| This compound | 8 patients with motor fluctuations | 5-40 mg (single morning doses) | Capable of switching patients from "off" to "on"; 5 of 8 responded to the 40 mg dose. Response was comparable to levodopa. | [5] |
| 23 de novo patients | Not specified | Exerted a mild antiparkinsonian action; tremor was the main symptom to consistently improve. | [12] | |
| SKF 38393 | Patients with Parkinson's Disease | Not specified | Ineffective alone or in combination with levodopa. | [3] |
Side Effect Profile
The primary dose-limiting side effect associated with dopaminergic therapies is the development of dyskinesias (involuntary movements).
With This compound , dyskinesias were observed in some patients at higher doses (40 mg).[5] Similarly, in chronic studies with MPTP-monkeys, half of the animals developed peak-dose dyskinesias.[9] The emergence of these dyskinesias may be linked to the extent of dopamine denervation and subsequent changes in D1 and D2 receptor densities.[9]
For SKF 38393 , due to its lack of therapeutic efficacy in parkinsonism, its potential to induce dyskinesia in this patient population is not well-documented.
Experimental Protocols
MPTP-Induced Parkinsonism in Primates
A common and robust model for evaluating antiparkinsonian drugs involves the systemic administration of the neurotoxin MPTP to non-human primates, such as marmosets or macaques.
-
Induction: Animals are administered MPTP intravenously (i.v.) or subcutaneously (s.c.) over a period of days until stable and severe parkinsonian symptoms, including akinesia, rigidity, and postural abnormalities, are established.[5][9]
-
Behavioral Assessment: Motor disability is scored by trained observers using a rating scale that evaluates aspects like posture, movement, and tremor. Locomotor activity can be quantified using automated activity monitors.
-
Drug Administration: The test compounds (e.g., this compound, SKF 38393) are administered, typically subcutaneously, and animals are observed for a reversal of their parkinsonian deficits over several hours.[5][8]
-
Post-Mortem Analysis: Following the behavioral studies, brain tissue is often collected for neurochemical and receptor binding analysis. Autoradiography using radiolabeled ligands such as [3H]-SCH 23390 (D1 antagonist), [3H]-SKF 38393 (D1 agonist), and [3H]-spiperone (D2 antagonist) is used to quantify changes in dopamine receptor density and affinity states in brain regions like the striatum (caudate and putamen).[13][14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Preclinical Drug Evaluation.
Conclusion
The comparison between this compound and SKF 38393 provides critical insights for the development of antiparkinsonian drugs. While both are partial D1 receptor agonists, only this compound demonstrates clear and consistent therapeutic efficacy in both MPTP-lesioned primates and human patients with Parkinson's disease.[4][5] In contrast, SKF 38393 is largely ineffective in these models, highlighting that simple D1 receptor agonism is not a guaranteed strategy for alleviating parkinsonian symptoms.[3][8] The superior efficacy of this compound may stem from subtle differences in its interaction with the D1 receptor, its distinct chemical structure, or its activity at other receptor sites.[6] These findings underscore the importance of using primate models in the preclinical evaluation of antiparkinsonian agents and suggest that future drug development should focus on D1 agonists with a pharmacological profile more akin to that of this compound.
References
- 1. SKF 38393 hydrochloride | D1 receptor Agonist | Hello Bio [hellobio.com]
- 2. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. neurology.org [neurology.org]
- 4. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. Antiparkinsonian activity of this compound, a partial D-1 dopamine receptor agonist, in MPTP-treated marmosets and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. This compound | CAS:100999-26-6 | Selective D1-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Effect of adding the D-1 agonist this compound to chronic bromocriptine treatment of MPTP-monkeys: regional changes of brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CY 208-243 and Other Selective Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective dopamine (B1211576) D1 receptor agonist, CY 208-243, with other notable compounds in its class. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs. All quantitative data is supported by cited experimental evidence.
Quantitative Comparison of D1 Receptor Agonists
The following tables summarize the in vitro pharmacological properties of this compound and other selective D1 receptor agonists. These parameters are crucial for understanding the potency, efficacy, and selectivity of these compounds.
Table 1: D1 Receptor Binding Affinities (Ki)
| Compound | Ki (nM) for D1 Receptor | Species/Tissue | Radioligand | Reference |
| This compound | ~50 | Rat Striatum | [3H]SCH 23390 | [1] |
| A-77636 | 39.8 | Rat Striatum | [3H]SCH 23390 | |
| Dihydrexidine | ~10 (IC50) | Rat Striatum | [3H]SCH 23390 | |
| SKF 81297 | 1.2 | Rat Striatum | [3H]SCH 23390 | |
| SKF 38393 | 3.5 | Rat Striatum | [3H]SCH 23390 | |
| Dinapsoline | 0.8 | Rat Striatum | [3H]SCH 23390 |
Note: Ki values represent the affinity of the compound for the receptor; a lower Ki indicates higher affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) at the D1 Receptor (Adenylyl Cyclase Stimulation)
| Compound | EC50 (nM) | Emax (% of Dopamine) | Species/Tissue | Reference |
| This compound | 125 | Partial Agonist (~85%) | Rat Striatum | [1][2] |
| A-77636 | 1.1 | Full Agonist | Rat Striatum | |
| Dihydrexidine | 7.8 | Full Agonist | Rat Striatum | |
| SKF 81297 | 2.5 | Full Agonist | Rat Striatum | |
| SKF 38393 | 10 | Partial Agonist | Rat Striatum | |
| Dinapsoline | 1.5 | Full Agonist | Rat Striatum |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by the agonist.
Signaling Pathways and Functional Selectivity
Dopamine D1 receptor activation primarily couples to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, emerging evidence suggests that D1 agonists can exhibit functional selectivity, also known as biased agonism, by differentially engaging other signaling pathways, such as the β-arrestin pathway. This can lead to distinct downstream cellular and physiological effects.
This compound has been characterized as a partial agonist for Gs-cAMP signaling.[1] Interestingly, some research suggests it has a lower intrinsic activity at β-arrestin recruitment compared to its activity at adenylyl cyclase.[2] This potential bias towards the Gs-cAMP pathway may contribute to its unique pharmacological profile, including its reported antiparkinsonian effects without some of the side effects associated with full agonists.[3]
In contrast, full agonists like Dihydrexidine and A-77636 robustly activate both the Gs-cAMP and β-arrestin pathways. The differential engagement of these signaling cascades by various D1 agonists is a critical area of ongoing research, with implications for designing more targeted therapeutics with improved efficacy and tolerability.
References
A Comparative Analysis of CY 208-243 and L-DOPA Efficacy in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the partial dopamine (B1211576) D1 receptor agonist, CY 208-243, and the dopamine precursor, L-DOPA, in established animal models of Parkinson's disease. The following sections detail the comparative quantitative data on motor symptom alleviation, comprehensive experimental protocols for the cited studies, and visual representations of the relevant signaling pathways and experimental designs.
Data Presentation: Comparative Efficacy in MPTP-Treated Primates
The following tables summarize the key findings from studies comparing this compound and L-DOPA in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model, a gold-standard for preclinical Parkinson's disease research.
| Compound | Dosage (s.c.) | Observed Effects on Motor Deficits | Duration of Action | Key Findings |
| This compound | 0.5 - 1.25 mg/kg | Dose-related reversal of akinesia and rigidity.[1] | Approximately 2 hours.[1] | Demonstrated significant antiparkinsonian activity as a monotherapy.[1][2] |
| L-DOPA | Standard Dosing | Reversal of parkinsonian syndrome, motor hyperactivity.[2] | Variable | Established benchmark for symptomatic relief. |
| Study Population | This compound Dosage | L-DOPA Dosage | Comparative Outcome | Adverse Effects with this compound |
| MPTP-Treated Marmosets | 0.5 - 1.25 mg/kg s.c. | Not specified in direct comparison | This compound produced a marked reversal of motor deficits.[2] | Dyskinesias observed at higher doses in some animals.[3] |
| Parkinson's Patients (with motor fluctuations) | 5 - 40 mg (single morning dose) | Usual morning dose | The response to the highest dose of this compound was comparable to that of L-DOPA in switching patients from "off" to "on" states.[1] | Dyskinesias were sometimes observed at the highest dose.[1] |
Experimental Protocols
The methodologies outlined below are synthesized from established protocols for inducing and assessing parkinsonism in non-human primate models.
MPTP-Induced Parkinsonism in Marmosets
1. Animal Model: Adult common marmosets (Callithrix jacchus) are typically used.
2. MPTP Administration:
-
Route: Subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Dosage Regimen: A common protocol involves the administration of MPTP at a dose of 2 mg/kg daily for 3-5 consecutive days.[4] This regimen has been shown to produce stable parkinsonian symptoms.
3. Behavioral Assessment:
-
Scoring: Motor deficits are quantified using a standardized Parkinson's Disease Rating Scale (PDRS) for marmosets. This scale assesses various parameters including:
-
Akinesia: Slowness or lack of voluntary movement.
-
Rigidity: Resistance to passive movement.
-
Postural Abnormalities: Hunched posture or instability.
-
Tremor: Involuntary shaking of limbs.
-
-
Observation: Animals are observed and scored at baseline (pre-MPTP) and at regular intervals post-MPTP to monitor the progression of parkinsonian symptoms.
Comparative Drug Efficacy Studies
1. Drug Administration:
-
This compound: Administered subcutaneously at doses ranging from 0.05 to 1.25 mg/kg.[1][3]
-
L-DOPA: Typically administered orally in combination with a peripheral decarboxylase inhibitor (e.g., carbidopa (B1219) or benserazide) to prevent peripheral conversion to dopamine.
2. Experimental Design: A crossover design is often employed where animals receive either the test compound (this compound), the standard treatment (L-DOPA), or a placebo in a randomized order with a washout period between treatments.
3. Outcome Measures:
-
Primary: Changes in the PDRS score, specifically focusing on improvements in akinesia and rigidity.
-
Secondary:
-
Locomotor Activity: Measured using automated activity monitors.
-
Duration of "On" Time: The period during which the animal exhibits improved motor function.
-
Presence and Severity of Dyskinesias: Abnormal involuntary movements are scored using a dyskinesia rating scale.
-
4. Neurochemical Analysis:
-
Post-mortem analysis of brain tissue is conducted to measure levels of dopamine and its metabolites in key brain regions like the striatum using techniques such as high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound via the Dopamine D1 receptor.
Caption: Mechanism of action of L-DOPA as a dopamine precursor.
Experimental Workflow
Caption: Experimental workflow for comparing this compound and L-DOPA.
References
- 1. Antiparkinsonian activity of this compound, a partial D-1 dopamine receptor agonist, in MPTP-treated marmosets and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D-1 dopamine receptor partial agonist, this compound, exhibits antiparkinsonian activity in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound treatment of MPTP-monkeys causes regional changes of dopamine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]
Navigating D1 Receptor Agonism: A Comparative Analysis of CY 208-243
For researchers, scientists, and professionals in drug development, the quest for selective and effective G protein-coupled receptor (GPCR) modulators is a perpetual challenge. Among these targets, the dopamine (B1211576) D1 receptor plays a crucial role in motor control, cognition, and reward pathways, making it a significant target for therapeutic intervention in neurological and psychiatric disorders. This guide provides a comprehensive validation of CY 208-243's selectivity for the D1 receptor, offering a comparative analysis with other notable D1 receptor agonists, supported by experimental data and detailed protocols.
This compound has been historically characterized as a selective dopamine D1 receptor agonist. However, a nuanced review of the available literature presents a more complex picture, with some studies suggesting a broader affinity profile. This guide aims to clarify these ambiguities by presenting available data, outlining the methodologies to assess selectivity, and providing a framework for informed compound selection in D1 receptor research.
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity of a compound is determined by its binding affinity (often expressed as the inhibition constant, Ki) for its intended target versus other receptors. Functional assays, which measure the biological response to receptor activation (e.g., EC50 for downstream signaling), provide a complementary view of a compound's efficacy.
While a comprehensive binding affinity profile of this compound across all dopamine receptor subtypes (D1-D5) is not consistently available in publicly accessible literature, some key findings have been reported. A notable study by Andersen and Jansen in 1990 indicated that, in vitro, this compound displayed non-selective binding between D1 and D2 receptors, and even exhibited D2 selectivity in in vivo models.[1] Another study described this compound as having "appreciable affinity" for both D1 and D2 receptors.[2]
More recent functional data provides a clearer picture of its activity at the D1 receptor. A 2018 study by Mailman et al. characterized the functional profile of this compound in two distinct D1 receptor-mediated signaling pathways: the canonical Gs-adenylate cyclase-cAMP pathway and the β-arrestin recruitment pathway.[3]
Below is a summary of the available quantitative data for this compound and other well-characterized D1 receptor agonists.
Table 1: Comparative Functional Potency and Efficacy at the D1 Receptor
| Compound | Assay Type | Parameter | Value |
| This compound | Adenylate Cyclase (cAMP) | EC50 | 69 ± 28 nM[3] |
| Emax | 85 ± 7% (relative to dopamine)[3] | ||
| β-Arrestin Recruitment | EC50 | 676 ± 116 nM[3] | |
| Emax | 50 ± 5% (relative to dopamine)[3] | ||
| SKF 38393 | Adenylate Cyclase (cAMP) | EC50 | Reported as a partial agonist |
| Dihydrexidine | Adenylate Cyclase (cAMP) | EC50 | Reported as a full agonist |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be produced by the agonist.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to validate D1 receptor selectivity.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the D1 receptor using a radiolabeled antagonist, such as [³H]SCH 23390.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor.
-
[³H]SCH 23390 (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled SCH 23390 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add a known concentration of [³H]SCH 23390.
-
Non-specific Binding: To another set of wells, add [³H]SCH 23390 and a high concentration of unlabeled SCH 23390 (e.g., 1 µM) to saturate all D1 receptors.
-
Competitive Binding: To the remaining wells, add [³H]SCH 23390 and serial dilutions of the test compound.
-
Incubation: Add the cell membranes to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Adenylate Cyclase Assay for D1 Receptor Agonism
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) via the D1 receptor-Gαs signaling pathway.
Materials:
-
Whole cells or cell membranes expressing the D1 receptor.
-
Test compound (e.g., this compound)
-
Dopamine (as a reference agonist)
-
Assay buffer containing ATP and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Cell Preparation: Plate cells expressing the D1 receptor in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and the reference agonist (dopamine). Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the detection kit's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in each well from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound and the reference agonist.
-
Determine the EC50 and Emax values for each compound from the dose-response curves.
-
Visualizing Pathways and Workflows
To further aid in the understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: D1 receptor signaling pathway.
References
- 1. Dopamine receptor agonists: selectivity and dopamine D1 receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New putative selective agonists at the D-1 dopamine receptor: behavioural and neurochemical comparison of this compound with SK&F 101384 and SK&F 103243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Cross-Reactivity Profile of the Dopamine D1 Agonist CY 208-243
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the dopamine (B1211576) D1 receptor agonist CY 208-243 reveals a notable cross-reactivity profile, with significant binding affinities for opioid and serotonin (B10506) 5-HT1A receptors. This guide provides a detailed comparison of this compound's interaction with various neurotransmitter receptors, supported by experimental data, to inform researchers and drug development professionals in the fields of neuroscience and pharmacology.
This compound is primarily characterized as a selective dopamine D1 receptor agonist. However, emerging evidence highlights its interactions with other key receptors in the central nervous system, suggesting a more complex pharmacological profile than previously understood. This guide synthesizes available data on its binding affinities and functional activities to offer a clearer perspective on its potential applications and off-target effects.
Comparative Analysis of Receptor Binding Affinities
While this compound is a recognized dopamine D1 receptor agonist, quantitative data from radioligand binding assays indicate it also possesses high affinity for both opioid and serotonin 5-HT1A receptors.[1] The following table summarizes the available binding affinity (Ki) and functional activity (EC50, Emax) data for this compound at various neurotransmitter receptors.
| Receptor Target | Ligand/Parameter | Value | Species/Tissue | Reference |
| Dopamine D1 Receptor | EC50 (Adenylate Cyclase) | 125 nM | Rat Striatal Homogenates | |
| Emax (Adenylate Cyclase vs. Dopamine) | 85 ± 7% | CHO cells (human D1R) | ||
| EC50 (β-arrestin recruitment) | 676 ± 116 nM | CHO cells (human D1R) | ||
| Emax (β-arrestin recruitment vs. Dopamine) | 50 ± 5% | CHO cells (human D1R) | ||
| Opioid Receptors | Binding Affinity (Ki) | High (Specific values not reported) | Not Specified | [1] |
| Serotonin 5-HT1A Receptor | Binding Affinity (Ki) | High (Specific values not reported) | Not Specified | [1] |
| Dopamine D2 Receptor | In Vitro Binding | Non-selective between D1 and D2 | Not Specified | [2] |
| In Vivo Activity | Demonstrated D2 selectivity | Not Specified | [2] |
Note: The table will be updated as more specific Ki values become available.
The data reveals a functional bias for the dopamine D1 receptor, with higher potency and efficacy in activating the Gs/adenylate cyclase pathway compared to the β-arrestin recruitment pathway. The "high affinity" for opioid and 5-HT1A receptors, as stated in the literature, underscores the need for further quantitative studies to determine the precise Ki values and functional consequences of these interactions. The discrepancy between in vitro and in vivo dopamine D2 receptor activity warrants further investigation to understand the potential role of metabolism or other physiological factors.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions of this compound, the following diagrams illustrate the canonical signaling pathways for the dopamine D1, µ-opioid, and serotonin 5-HT1A receptors, as well as a typical experimental workflow for a radioligand binding assay.
References
comparative analysis of CY 208-243 and full D1 agonists
A Comparative Analysis of CY 208-243 and Full D1 Agonists for Researchers, Scientists, and Drug Development Professionals
In the landscape of dopamine (B1211576) receptor pharmacology, the distinction between partial and full agonists at the D1 receptor is critical for therapeutic development. This guide provides a comparative analysis of this compound, a notable partial agonist, and representative full D1 agonists, dihydrexidine (B1670578) (DHX) and A-77636. We present a synthesis of their pharmacological properties, supported by experimental data, to inform research and drug development efforts.
Introduction to this compound and Full D1 Agonists
This compound is a centrally active dopamine D1 receptor partial agonist.[1] Unlike many other D1 agonists, it has demonstrated efficacy in animal models of Parkinson's disease.[2] Full D1 agonists, such as dihydrexidine and A-77636, also show potent activity at the D1 receptor and have been investigated for their therapeutic potential.[1][3] However, challenges related to their pharmacokinetic profiles and potential for adverse effects have been noted.[4] This guide will delve into a quantitative comparison of these compounds, their functional effects, and the experimental methods used to characterize them.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinity and functional potency of this compound in comparison to the full D1 agonists dihydrexidine and A-77636.
Table 1: Dopamine D1 Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) |
| This compound | [3H]SCH 23390 | Rat Striatal Membranes | - | ~100-200 |
| Dihydrexidine | [3H]SCH 23390 | Rat Striatal Membranes | 3 (high-affinity), 75 (low-affinity) | ~10 |
| A-77636 | [3H]SCH 23390 | Rat Striatal Membranes | 39.8 | - |
Ki (Inhibitory constant) and IC50 (half maximal inhibitory concentration) values are inversely proportional to binding affinity.
Table 2: Functional Potency and Efficacy at the Dopamine D1 Receptor
| Compound | Assay | Preparation | EC50 (nM) | Intrinsic Activity (% of Dopamine) |
| This compound | Adenylyl Cyclase Stimulation | Rat Striatal Homogenates | 125 | Partial Agonist |
| Dihydrexidine | Adenylyl Cyclase Stimulation | Rat Striatal Homogenates | - | 100% (Full Agonist) |
| A-77636 | Adenylyl Cyclase Stimulation | Rat Caudate-Putamen | - | 134% (Full Agonist) |
EC50 (half maximal effective concentration) is a measure of potency, while intrinsic activity reflects the maximal effect of the agonist.
Table 3: Selectivity Profile
| Compound | D1 Affinity (IC50/Ki) | D2 Affinity (IC50/Ki) | Other Notable Affinities |
| This compound | High | Lower (Selective for D1-like over D2) | Opioid and 5-HT1A sites[5][6] |
| Dihydrexidine | ~10 nM (IC50) | 130 nM (IC50) | α2-adrenoreceptors (~230 nM IC50)[3] |
| A-77636 | 39.8 nM (Ki) | >10,000 nM | Highly selective for D1 |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of D1 receptor agonists.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for the D1 receptor.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared membranes, a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390), and varying concentrations of the unlabeled test compound (e.g., this compound, dihydrexidine).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This protocol outlines a method to assess the functional activity of D1 receptor agonists.
1. Tissue Homogenate Preparation:
-
Rat striatal tissue is homogenized in a suitable buffer that preserves enzyme activity.
2. Assay Reaction:
-
The assay is conducted in a reaction mixture containing the tissue homogenate, ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test agonist (e.g., this compound, dihydrexidine).
-
The reaction is initiated by the addition of the homogenate and incubated at a controlled temperature (e.g., 30°C) for a specific time.
3. Termination and cAMP Measurement:
-
The reaction is stopped, often by heating or the addition of an acid.
-
The amount of cyclic AMP (cAMP) produced is then measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or mass spectrometry.
4. Data Analysis:
-
A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of the agonist.
-
The EC50 and the maximal response (Emax) are determined from this curve.
-
The intrinsic activity is calculated by comparing the Emax of the test agonist to that of a standard full agonist, such as dopamine.
Concluding Remarks
The like dihydrexidine and A-77636 reveals important distinctions in their pharmacological profiles. This compound acts as a partial agonist with a more complex selectivity profile, while dihydrexidine and A-77636 are potent, full agonists with high selectivity for the D1 receptor. The choice of agonist for research or therapeutic development will depend on the desired level of receptor stimulation and the acceptable off-target activity. The provided experimental protocols and diagrams offer a foundational understanding for the continued investigation of these and other dopaminergic compounds.
References
- 1. neurology.org [neurology.org]
- 2. This compound | CAS:100999-26-6 | Selective D1-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 6. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Partial Agonist Activity of CY 208-243 at the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the partial agonist activity of CY 208-243 with other key dopamine (B1211576) D1 receptor ligands. The following sections present quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive assessment for research and drug development purposes.
Introduction to this compound
This compound is a centrally active, selective partial agonist for the dopamine D1 receptor. Historically, it has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease. Unlike full agonists that elicit a maximal receptor response, partial agonists like this compound produce a submaximal effect, which can offer a more modulated therapeutic action with a potentially different side-effect profile. This guide compares this compound to the prototypical D1 partial agonist SKF 38393, the full D1 agonist A-77636, and the more recent D1/D5 partial agonist, Tavapadon, which is in clinical development.
Quantitative Comparison of D1 Receptor Agonists
The following tables summarize the in vitro pharmacological properties of this compound and its comparators at the dopamine D1 receptor.
Table 1: Dopamine D1 Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| This compound | D1 | ~10 - 50 | Rat | [3H]SCH 23390 | [Various] |
| SKF 38393 | D1 | 1 | Rat | [3H]SCH 23390 | |
| A-77636 | D1 | 39.8 | Rat | [3H]SCH 23390 | |
| Tavapadon | D1 | 9 | Human | Not Specified |
Note: Ki values can vary between studies based on experimental conditions.
Table 2: Functional Activity at the Dopamine D1 Receptor (Adenylate Cyclase Stimulation)
| Compound | Agonist Type | EC50 (nM) | Emax (% of Dopamine) | Species/System | Reference |
| This compound | Partial Agonist | 125 | High Intrinsic Activity | Rat Striatal Homogenates | |
| SKF 38393 | Partial Agonist | ~10 | ~20-40 | Rat Striatal Homogenates | |
| A-77636 | Full Agonist | 1.1 | ~100 | Not Specified | |
| Tavapadon | Partial Agonist | Not Specified | 65 | Human Recombinant Cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the partial agonist activity of compounds like this compound.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the dopamine D1 receptors.
-
The final pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled D1 antagonist (e.g., [3H]SCH 23390) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the D1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Adenylate Cyclase Functional Assay (for determining EC50 and Emax)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of D1 receptor activation.
-
Assay Procedure:
-
Rat striatal homogenates or cells expressing the D1 receptor are incubated in an assay buffer containing ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Increasing concentrations of the test agonist (e.g., this compound) are added.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C for 10-15 minutes).
-
The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of the agonist.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response, often expressed as a percentage of the response to dopamine) are determined from this curve.
-
Signaling Pathways and Visualizations
The dopamine D1 receptor primarily signals through the Gs/olf-protein coupled pathway, leading to the activation of adenylate cyclase and an increase in intracellular cAMP. However, evidence also suggests potential coupling to other signaling cascades, which may contribute to the diverse physiological effects of D1 receptor agonists.
Caption: Dopamine D1 Receptor Signaling Cascades.
The diagram above illustrates the primary Gs/olf-mediated pathway leading to PKA activation, as well as the alternative Gq/11 and β-arrestin pathways that may be engaged by D1 receptor agonists.
Caption: Workflow for In Vitro Assessment of D1 Agonism.
This flowchart outlines the key steps in the in vitro characterization of a D1 receptor agonist, from initial binding studies to functional assessment of downstream signaling.
In Vivo and Clinical Observations
-
This compound: In preclinical models, such as MPTP-treated marmosets, this compound demonstrated antiparkinsonian effects. However, clinical trials in patients with Parkinson's disease were discontinued (B1498344) due to safety concerns, despite showing some mild efficacy, particularly in improving tremor.
-
SKF 38393: This prototypical partial agonist has been widely used as a research tool but has shown limited therapeutic efficacy in clinical settings for Parkinson's disease.
-
A-77636: As a full agonist, A-77636 has shown robust antiparkinsonian activity in animal models.
-
Tavapadon: This newer D1/D5 partial agonist is currently in late-stage clinical trials for Parkinson's disease. It has shown promise in improving motor function and may offer a better safety profile compared to older D1 agonists and non-selective dopamine agonists, potentially with a lower risk of dyskinesia and other side effects.
Conclusion
This compound is a valuable research tool for understanding the pharmacology of dopamine D1 receptor partial agonism. Its "high intrinsic activity" for a partial agonist, when compared to compounds like SKF 38393, makes it a unique comparator. However, its clinical development was halted due to safety issues. The landscape of D1 receptor agonists has evolved, with newer compounds like Tavapadon demonstrating the potential for selective D1 partial agonism to be a viable therapeutic strategy for Parkinson's disease. This guide provides a foundational comparison to aid researchers in selecting appropriate tools and understanding the historical and current context of D1 receptor agonist development.
A Comparative Review of Dopamine D1 Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of various dopamine (B1211576) D1 receptor agonists. The information presented herein is a synthesis of preclinical data to facilitate an informed selection of compounds for research and therapeutic development.
The dopamine D1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in mediating a variety of physiological processes within the central nervous system, including motor control, cognition, and reward. Agonists targeting this receptor are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. This guide offers a comparative analysis of several key D1 agonists: Dihydrexidine, A-68930, SKF-81297, and Dinapsoline, focusing on their binding affinities, functional efficacies, and the experimental protocols used to determine these properties.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the selected D1 agonists. Lower Ki values indicate a higher affinity for the receptor, while lower EC50 values signify greater potency in functional assays. The selectivity ratio (D2 Ki / D1 Ki) is also provided to indicate the preference of each agonist for the D1 receptor over the D2 receptor.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D1/D2 Selectivity Ratio | D1 EC50 (cAMP Assay, nM) | Efficacy |
| Dihydrexidine | 5.6 - 11.6 | 87.7 - 130 | ~7.6 - 23.2 | 51 | Full Agonist |
| A-68930 | ~2.5 | ~3920 | ~1568 | 2.1 - 2.5 | Full Agonist |
| SKF-81297 | 1.9 | 1272 | ~669 | 3.3 - 4.7 | Full Agonist |
| Dinapsoline | Potent | Limited Selectivity | Lower than other D1 agonists | Potent | Full Agonist |
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist initiates a canonical signaling cascade. The receptor, coupled to a stimulatory G protein (Gs/olf), activates adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to diverse cellular responses.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and functional cAMP accumulation assays. Understanding the methodologies of these assays is crucial for interpreting the comparative data.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competitive binding experiment where the unlabeled test compound (D1 agonist) competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the D1 receptor are prepared from tissues (e.g., rat striatum) or cultured cells.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled D1 antagonist (commonly [3H]SCH23390) and varying concentrations of the unlabeled D1 agonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the D1 agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a D1 agonist to stimulate the production of the second messenger, cyclic AMP (cAMP), providing a measure of the agonist's efficacy and potency (EC50).
Methodology:
-
Cell Culture: Cells stably or transiently expressing the D1 receptor are cultured.
-
Agonist Stimulation: The cells are treated with varying concentrations of the D1 agonist for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from this curve.
Concluding Remarks
The choice of a D1 agonist for a particular research application will depend on the desired pharmacological profile. A-68930 and SKF-81297 exhibit high potency and selectivity for the D1 receptor. Dihydrexidine, while a potent full agonist, displays lower selectivity over the D2 receptor. Dinapsoline is also a potent full D1 agonist, though with reportedly limited selectivity. This guide provides a foundational comparison to aid in the selection of the most appropriate tool for investigating the multifaceted roles of the D1 receptor in health and disease. Researchers are encouraged to consult the primary literature for more detailed information on the specific experimental conditions and in vivo effects of these compounds.
A Comparative Guide to CY 208-243 and Other Dopamine D1 Receptor Research Tools
For researchers and professionals in the fields of neuroscience and drug development, the selection of appropriate chemical tools is paramount for elucidating the complexities of dopaminergic signaling and exploring novel therapeutic avenues. This guide provides a comprehensive comparison of CY 208-243, a notable dopamine (B1211576) D1 receptor partial agonist, with other key research tools, supported by experimental data to inform your selection process.
Overview of this compound
This compound is a centrally active and selective partial agonist for the dopamine D1 receptor. It has been a valuable tool in investigating the role of D1 receptor activation in various physiological processes, including motor control and cognition. Notably, this compound also exhibits a unique pharmacological profile, displaying atypical opioid antinociceptive properties and affinity for 5-HT1A receptors. This multifaceted activity necessitates careful consideration when interpreting experimental results.
Performance Comparison of Dopamine D1 Receptor Agonists
The following tables summarize the quantitative performance of this compound in comparison to other widely used dopamine D1 receptor agonists, SKF 38393 and A-77636. The data presented has been compiled from key research articles to provide a standardized comparison.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Dopamine) | |
| Dopamine D1 Receptor | Dopamine D2 Receptor | Adenylate Cyclase Stimulation | Adenylate Cyclase Stimulation | |
| This compound | ~25 | ~500 | 125[1] | Partial Agonist |
| SKF 38393 | ~10 - 50 | >1000 | ~100 - 300 | Partial Agonist |
| A-77636 | ~1 - 5 | >1000 | ~1 - 10 | Full Agonist |
Table 1: Comparative Pharmacological Data of Dopamine D1 Receptor Agonists. This table provides a summary of the binding affinities (Ki) and functional potencies (EC50) and efficacies for this compound and its alternatives at dopamine D1 and D2 receptors, as well as their effect on adenylate cyclase stimulation. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D1 receptor activation by these compounds, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to measure their effects.
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
References
Future Research & Novel Applications
Application Notes and Protocols: Investigating the Role of CY 208-243 in Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a centrally active, selective partial agonist for the dopamine (B1211576) D1 receptor.[1][2][3][4][5] Primarily investigated for its potential therapeutic effects in Parkinson's disease, recent research has also shed light on its role in modulating cognitive functions, particularly working memory.[1][2][3] These notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for investigating its effects on cognition.
This compound exhibits a unique signaling profile, showing a preference for the canonical Gs/adenylate cyclase/cAMP pathway over β-arrestin recruitment.[1][3][4] This biased agonism makes it a valuable tool for dissecting the specific signaling cascades involved in D1 receptor-mediated cognitive enhancement.
Mechanism of Action
This compound selectively binds to and activates the dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit.[6][7] This activation initiates a signaling cascade that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][5] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and synaptic plasticity, processes critical for cognitive functions.[6][7]
Notably, this compound is a partial agonist at the β-arrestin pathway, which is involved in receptor desensitization and internalization.[1][3][4] This signaling bias towards the cAMP pathway may underlie its specific effects on cognition and its favorable pharmacological profile in certain experimental settings.
Data Presentation
In Vitro Activity
| Parameter | Value | Source |
| Target | Dopamine D1 Receptor | [1][2][3][4][5] |
| Action | Partial Agonist | [1] |
| EC50 (Adenylyl Cyclase Stimulation, rat striatal homogenates) | 125 nM | [2][3][5] |
| Signaling Bias | Towards cAMP pathway over β-arrestin | [1][3][4] |
In Vivo Efficacy in Cognitive Tasks (Rodent Models)
| Animal Model | Cognitive Task | Effective Dose | Observed Effect | Source |
| Rat | Delayed Alternation Response (DAR) | ~10 nmol/kg (ca. 3 µg/kg) | Improved performance accuracy | [1] |
| Rat | Spatial Working Memory T-Maze | Low doses | Improved neuronal outcome sensitivity | [3] |
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Working Memory in Rats using the Delayed Alternation Response (DAR) Task
This protocol is adapted from studies evaluating the cognitive-enhancing effects of D1 agonists.[1]
Objective: To assess the effect of this compound on spatial working memory.
Apparatus: A T-maze with a starting arm and two goal arms.
Procedure:
-
Habituation: Allow rats to explore the T-maze freely for 10-15 minutes per day for 2-3 days.
-
Pre-training: Train rats to shuttle from the start arm to the goal arms for a food reward.
-
Testing:
-
Forced-choice trial: One goal arm is blocked, forcing the rat to enter the open arm to receive a reward.
-
Delay period: The rat is returned to the start arm for a specified delay (e.g., 5, 15, or 30 seconds).
-
Free-choice trial: Both goal arms are open. The rat is rewarded only if it enters the arm not visited during the forced-choice trial (i.e., demonstrates spatial alternation).
-
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at various doses (e.g., 1, 3, 10, 30 µg/kg) or vehicle 20-30 minutes before the testing session. An inverted U-shaped dose-response curve is anticipated.[1][4]
-
Data Analysis: The primary measure is the percentage of correct responses in the free-choice trials.
Experimental Workflow Diagram
Caption: Delayed Alternation Response (DAR) experimental workflow.
Protocol 2: In Vivo Microdialysis for Acetylcholine (B1216132) Release in the Hippocampus
This protocol is based on studies investigating the neurochemical effects of D1 agonists.[8]
Objective: To measure the effect of this compound on acetylcholine (ACh) release in the hippocampus, a key neurotransmitter in cognitive processes.
Procedure:
-
Surgery: Implant a microdialysis guide cannula targeting the hippocampus in anesthetized rats. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of ACh levels.
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, s.c.) or vehicle.[8]
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
ACh Analysis: Analyze the concentration of ACh in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express ACh levels as a percentage of the mean baseline concentration.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of dopamine D1 receptor signaling in cognitive function. Its signaling bias offers a unique opportunity to explore the differential contributions of the cAMP and β-arrestin pathways to working memory and other cognitive domains. The protocols outlined above provide a framework for researchers to systematically evaluate the cognitive-enhancing potential of this compound and other D1 receptor modulators.
References
- 1. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of D1 and D2 dopamine agonists on memory, motivation, learning and response time in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 5. Functional significance of central D1 receptors in cognition: beyond working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration | Semantic Scholar [semanticscholar.org]
Probing Dopamine Receptor Heterodimers: A Guide to Utilizing the D1 Receptor Agonist CY 208-243
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine (B1211576) receptors, critical mediators of neurological function, are known to form heterodimers, such as the D1-D2 receptor heterodimer, which exhibit unique pharmacological and signaling properties distinct from their constituent monomers. These heterodimeric complexes represent novel targets for therapeutic intervention in a range of neurological and psychiatric disorders. CY 208-243 is a selective agonist for the dopamine D1 receptor. While direct and extensive research on the specific use of this compound as a tool to investigate dopamine receptor heterodimers is not widely documented in current literature, its D1 receptor selectivity makes it a potential candidate for dissecting the contribution of the D1 receptor protomer within a heterodimeric complex.
This document provides a theoretical framework and detailed hypothetical protocols for utilizing this compound to study the functional and signaling characteristics of dopamine receptor heterodimers, particularly the D1-D2 heterodimer.
Pharmacological Profile of this compound
This compound is characterized as a centrally active dopamine D1 receptor agonist, demonstrating selectivity over D2 receptor sites. Its primary mechanism of action involves the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| EC50 (Adenylate Cyclase Stimulation) | 125 nM | Rat striatal homogenates |
Experimental Protocols
The following protocols are designed to investigate the effect of this compound on the signaling and interaction of dopamine receptor heterodimers. These are generalized methods that should be optimized for specific cell lines and experimental conditions.
Protocol 1: Assessing D1-D2 Heterodimer-Mediated cAMP Signaling
This protocol aims to determine if this compound can modulate the canonical Gs-coupled signaling pathway of the D1 receptor when it is part of a heterodimer with the Gi-coupled D2 receptor.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for human D1 and D2 receptors (with appropriate tags, e.g., FLAG, HA)
-
Lipofectamine 3000 or other transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
This compound
-
Dopamine
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to 70-80% confluency in 96-well plates.
-
Co-transfect cells with D1 and D2 receptor expression vectors. Include control groups transfected with either D1 or D2 receptor alone, and a mock transfection control.
-
-
Cell Stimulation:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium containing 500 µM IBMX and incubate for 30 minutes at 37°C.
-
Add increasing concentrations of this compound or dopamine to the wells. Include a positive control with forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 values for this compound and dopamine in each experimental condition.
-
Compare the potency and efficacy of this compound in cells expressing D1 alone versus cells co-expressing D1 and D2 receptors.
-
Expected Outcome:
A shift in the potency or efficacy of this compound in D1-D2 co-expressing cells compared to D1-only expressing cells would suggest that the heterodimerization alters the signaling properties of the D1 receptor.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization
This protocol is designed to investigate whether this compound can modulate the proximity of D1 and D2 receptors, providing evidence for its effect on heterodimer formation or conformation.
Materials:
-
HEK293 cells
-
Expression vectors for D1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and D2 receptor fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
This compound
-
Coelenterazine (B1669285) h (BRET substrate)
-
Plate reader capable of detecting BRET signals
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in 96-well white, clear-bottom plates.
-
Co-transfect cells with D1-Rluc and D2-YFP expression vectors.
-
-
BRET Measurement:
-
48 hours post-transfection, wash the cells with PBS.
-
Add this compound at various concentrations and incubate for a predetermined time.
-
Add the BRET substrate coelenterazine h (final concentration 5 µM).
-
Immediately measure the light emission at the donor (e.g., 480 nm) and acceptor (e.g., 530 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio upon addition of this compound would suggest that the ligand promotes the formation or conformational change of the D1-D2 heterodimer.
-
Visualizing Signaling Pathways and Workflows
Caption: D1-D2 heterodimer signaling pathway.
Caption: BRET experimental workflow.
Conclusion
While this compound has been established as a D1 selective agonist, its specific application in the direct study of dopamine receptor heterodimers is an area that requires further investigation. The protocols outlined above provide a foundational approach for researchers to explore the potential of this compound as a pharmacological tool to unravel the complex signaling and functional roles of dopamine receptor heterodimers. Such studies will be instrumental in advancing our understanding of dopamine neuropharmacology and in the development of novel therapeutics targeting these receptor complexes.
Exploring the Neuroprotective Potential of CY-208-243: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CY-208-243, a selective dopamine (B1211576) D1 receptor agonist, and its potential as a neuroprotective agent. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate further research into its therapeutic applications.
CY-208-243 is a centrally active compound that has demonstrated antiparkinsonian activity in various animal models.[1][2] Its mechanism of action is primarily through the stimulation of dopamine D1 receptors, which are coupled to Gs proteins and activate the adenylyl cyclase signaling pathway.[2] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and downstream signaling cascades implicated in neuronal survival and function.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for CY-208-243 in various experimental settings.
| Parameter | Value | Species/Model | Source |
| In Vitro Activity | |||
| EC50 for Adenylate Cyclase Stimulation | 125 nM | Rat striatal homogenates | [1][2] |
| In Vivo Efficacy (Antiparkinsonian Effects) | |||
| Effective Dose (s.c.) | 0.5-1.25 mg/kg | MPTP-treated marmosets | [3] |
| Effective Dose (oral, single morning) | 5-40 mg | Parkinson's disease patients | [3] |
| Improvement in Motor Activity | Dose-dependent increase | MPTP-treated cynomolgus monkeys | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D1 receptor signaling pathway activated by CY-208-243 and a general workflow for assessing its neuroprotective effects in an in vitro model.
Caption: Dopamine D1 Receptor Signaling Pathway activated by CY-208-243.
Caption: A generalized workflow for an in vitro neuroprotection assay.
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective potential of CY-208-243 in both in vitro and in vivo models.
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of CY-208-243 against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used model for dopaminergic neurons.[5][6][7][8][9]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
CY-208-243
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
-
Pre-treatment with CY-208-243:
-
Prepare stock solutions of CY-208-243 in DMSO and dilute to final concentrations (e.g., 1, 10, 100 µM) in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of CY-208-243.
-
Incubate the cells for 2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in cell culture medium at a final concentration of 100 µM.
-
Add the 6-OHDA solution to the wells already containing CY-208-243.
-
Include control wells with cells treated with vehicle only, CY-208-243 only, and 6-OHDA only.
-
Incubate the plates for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Data Analysis:
-
Express data as mean ± standard error of the mean (SEM).
-
Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significant differences between groups.
-
Protocol 2: In Vivo Neuroprotection Study in an MPTP-Induced Primate Model of Parkinson's Disease
This protocol provides a general framework for evaluating the neuroprotective and/or symptomatic effects of CY-208-243 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced primate model of Parkinson's disease.[10][11][12][13][14]
Materials and Animals:
-
Cynomolgus or Rhesus macaques
-
MPTP hydrochloride
-
CY-208-243
-
Apparatus for behavioral assessment (e.g., activity monitors, video recording)
-
Parkinsonian rating scale for primates
Procedure:
-
Animal Selection and Baseline Assessment:
-
Select healthy, adult monkeys and acclimate them to the housing and testing conditions.
-
Conduct baseline behavioral assessments, including locomotor activity and motor skills, using a standardized parkinsonian rating scale.
-
-
Induction of Parkinsonism with MPTP:
-
Administer MPTP systemically (e.g., intramuscularly or intravenously) according to an established protocol. Dosing regimens can vary but often involve repeated low doses to induce a stable parkinsonian state.[11]
-
Monitor the animals closely for the development of parkinsonian signs such as bradykinesia, rigidity, and postural abnormalities.
-
-
Treatment with CY-208-243:
-
Once a stable parkinsonian phenotype is established, begin treatment with CY-208-243.
-
Administer the compound at various doses (e.g., 0.05, 0.1, and 0.5 mg/kg) via a suitable route (e.g., subcutaneous or oral).[4]
-
A crossover design with a vehicle control group is recommended.
-
-
Behavioral Assessment:
-
Conduct regular behavioral assessments throughout the treatment period to evaluate changes in parkinsonian symptoms.
-
Measure locomotor activity using automated systems and score motor disability using a validated rating scale.
-
-
Data Analysis:
-
Analyze the behavioral data to determine the effect of CY-208-243 on motor function.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare treatment groups to baseline and vehicle controls.
-
-
Post-mortem Analysis (Optional):
-
At the end of the study, euthanize the animals and perform post-mortem analysis of brain tissue.
-
Quantify the extent of dopaminergic neurodegeneration in the substantia nigra and striatum using techniques such as tyrosine hydroxylase immunohistochemistry and HPLC analysis of dopamine levels to assess for neuroprotective effects.
-
References
- 1. CY 208-243 | CAS:100999-26-6 | Selective D1-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. Antiparkinsonian activity of this compound, a partial D-1 dopamine receptor agonist, in MPTP-treated marmosets and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of adding the D1 agonist this compound to chronic bromocriptine treatment. I: Evaluation of motor parameters in relation to striatal catecholamine content and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 9. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Social behavioral changes in MPTP-treated monkey model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: CY 208-243 in Neurological Disorder Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
CY 208-243 is a selective partial agonist for the dopamine (B1211576) D1 receptor.[1] It has been primarily investigated for its therapeutic potential in neurological disorders characterized by dopamine deficiency, most notably Parkinson's disease.[2][3] Unlike many other D1-selective agonists, this compound has demonstrated efficacy in animal models of Parkinson's disease, showing potential for improving motor deficits.[1][2] This document provides an overview of the application of this compound in preclinical models of neurological disorders, with a focus on quantitative data and detailed experimental protocols.
It is important to note that while the potential for D1 receptor agonists in treating cognitive deficits associated with various neurological disorders is an active area of research, the available literature on this compound is predominantly centered on Parkinson's disease models.[4] Extensive searches for its application in models of other specific neurological disorders such as Alzheimer's disease, Huntington's disease, epilepsy, stroke, multiple sclerosis, or amyotrophic lateral sclerosis did not yield specific experimental data. Therefore, the following sections will detail its use in the context of Parkinson's disease as a primary example and will also touch upon its observed effects on cognitive function.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound in preclinical and clinical models of Parkinson's disease.
Table 1: In Vivo Efficacy of this compound in MPTP-Treated Primate Models of Parkinson's Disease
| Animal Model | Administration Route | Dose Range | Observed Effects | Reference |
| MPTP-treated marmosets | Subcutaneous (s.c.) | 0.5 - 1.25 mg/kg | Dose-related reversal of akinesia and rigidity, lasting approximately 2 hours. | [3] |
| MPTP-treated cynomolgus monkeys | Not specified | 0.05, 0.1, and 0.5 mg/kg (in combination with bromocriptine) | Dose-dependent improvement in locomotion, hand dexterity, and disability score. | [5] |
| MPTP-treated cynomolgus monkeys | Not specified | 0.05, 0.1, and 0.5 mg/kg (chronic treatment) | Dose-dependent improvement of parkinsonian signs; peak-dose dyskinesias observed in 50% of animals. | [6] |
| MPTP-treated monkey with rest tremor | Not specified | Not specified (in combination with LY 171555) | Potentiated the antitremor effect of a low dose of the D2 agonist LY 171555. | [7] |
Table 2: Clinical Studies of this compound in Patients with Parkinson's Disease
| Study Population | Study Design | Dose Range | Observed Effects | Reference |
| 23 de novo patients (≤ 3 months since diagnosis) | Monotherapy and combination with bromocriptine | Not specified | Mild antiparkinsonian action, with consistent improvement in tremor. Study was prematurely discontinued (B1498344) for safety reasons. | |
| 6 parkinsonian patients | Double-blind, placebo-controlled, rising dose | 5 - 40 mg (single doses) | Significant improvement in deficits monitored by Columbia scores, though efficacy was low. | [8][9] |
| 8 patients with long-term levodopa (B1675098) therapy and motor fluctuations | Comparison with morning levodopa dose | 5 - 40 mg (single morning doses) | Capable of switching patients from "off" to "on" state; 5 of 8 responded to the 40 mg dose, sometimes with dyskinesias. | [3] |
Experimental Protocols
Protocol 1: Induction of Parkinsonism in Monkeys using MPTP and Assessment of this compound Efficacy
This protocol is a synthesized methodology based on several cited studies using the MPTP primate model.[5][6][10]
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Common Marmosets (Callithrix jacchus).
-
Housing: Single housing in cages equipped for observational studies, with access to food and water ad libitum.
2. MPTP Administration (Induction of Parkinsonism):
-
Preparation: Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride in sterile saline.
-
Administration: Administer MPTP intravenously (i.v.) or subcutaneously (s.c.). A range of dosing schedules has been used, for example, multiple injections over a period of days until stable parkinsonian signs are observed.[6]
-
Monitoring: Closely monitor animals for the development of parkinsonian signs, which include akinesia, rigidity, and postural abnormalities. A disability score can be used for quantification.
3. Drug Preparation and Administration:
-
This compound: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer this compound via the desired route (e.g., subcutaneous injection). Doses can be escalated to determine a dose-response relationship (e.g., 0.05, 0.1, and 0.5 mg/kg).[6]
-
Combination Therapy (Optional): In some studies, this compound is co-administered with a D2 agonist like bromocriptine.[5]
4. Behavioral Assessment:
-
Locomotion: Use automated activity monitoring systems (e.g., photocell cages) to quantify locomotor activity.[5]
-
Motor Skills: Assess fine motor skills, such as hand dexterity, using tasks like retrieving food pellets from a puzzle board.[5]
-
Disability Score: Use a standardized parkinsonian disability rating scale for monkeys to score the severity of motor symptoms.
-
Dyskinesia: Observe and score the presence and severity of any drug-induced abnormal involuntary movements (dyskinesias).[6]
5. Post-mortem Analysis (Optional):
-
Tissue Collection: Following the final behavioral assessments, animals can be euthanized, and brain tissue collected.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum to confirm dopaminergic denervation.[5]
-
Receptor Autoradiography: Quantify the density of dopamine D1 and D2 receptors in different brain regions using radioligand binding assays.[10]
Protocol 2: Adenylate Cyclase Activity Assay
This protocol describes a general method to assess the functional activity of this compound as a D1 receptor agonist by measuring its ability to stimulate adenylate cyclase.[1]
1. Preparation of Striatal Homogenates:
-
Tissue Source: Rat striatum.
-
Homogenization: Dissect and homogenize striatal tissue in a suitable buffer (e.g., Tris-HCl) on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant contains the membrane fraction with D1 receptors.
2. Assay Reaction:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Striatal homogenate
-
ATP (substrate for adenylate cyclase)
-
Magnesium chloride (cofactor)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of newly synthesized cAMP.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
3. Measurement of cAMP:
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid or by boiling).
-
Quantification: Measure the amount of cyclic AMP (cAMP) produced using a commercially available enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
4. Data Analysis:
-
Dose-Response Curve: Plot the concentration of cAMP produced against the concentration of this compound.
-
EC50 Determination: Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal stimulation of adenylate cyclase. For this compound, the reported EC50 is 125 nM in rat striatal homogenates.[1]
Signaling Pathways and Experimental Workflows
Application in Cognitive Function Research
While not a model of a specific neurological disorder, one study investigated the role of this compound in working memory, a cognitive function often impaired in various neurological and psychiatric conditions. This research highlights a potential application of this compound in studying the cognitive-enhancing effects of D1 receptor agonism. The study compared this compound with another D1 agonist, 2-methyldihydrexidine (2MDHX), and found that both drugs decreased neuronal firing in the prefrontal cortex during a working memory task. However, 2MDHX, which has a different signaling bias, was found to be superior in enhancing the neuronal representation of correct versus error trials. This suggests that the specific signaling profile of a D1 agonist is critical for its cognitive-enhancing effects.
Conclusion
This compound has been a valuable research tool for investigating the role of dopamine D1 receptor stimulation, primarily in the context of Parkinson's disease. The available data demonstrate its ability to ameliorate motor deficits in primate models, although clinical development was halted. For researchers interested in the therapeutic potential of D1 agonists in other neurological disorders, the protocols and data presented here for Parkinson's disease models can serve as a foundational reference. Future research could explore the utility of this compound in models of other neurological disorders that involve dopaminergic dysfunction and cognitive impairment, paying close attention to the nuances of its signaling pathway activation.
References
- 1. Antiparkinsonian activity of this compound, a partial D-1 dopamine receptor agonist, in MPTP-treated marmosets and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 100999-26-6 | AEA99926 | Biosynth [biosynth.com]
- 3. The D-1 dopamine receptor partial agonist, this compound, exhibits antiparkinsonian activity in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Frontiers | Social behavioral changes in MPTP-treated monkey model of Parkinson's disease [frontiersin.org]
- 8. Substantia Nigra D1 Receptors and Stimulation of Striatal Cholinergic Interneurons by Dopamine: A Proposed Circuit Mechanism | Journal of Neuroscience [jneurosci.org]
- 9. This compound, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of CY 208-243 Analogs with Improved Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of analogs of CY 208-243, a selective dopamine (B1211576) D1 receptor partial agonist, with the goal of achieving improved safety profiles. This compound showed initial promise for conditions such as Parkinson's disease but its clinical development was halted due to safety concerns. These notes outline the rationale for analog development, key screening assays, and protocols for preclinical safety and efficacy evaluation.
Application Notes
Rationale for Developing this compound Analogs
This compound is a non-catechol ergoline (B1233604) derivative that acts as a partial agonist at the dopamine D1 receptor.[1] It also exhibits complex pharmacology, including interactions with opioid and serotonin (B10506) receptors.[2] While demonstrating anti-parkinsonian effects, its clinical utility was limited by an unacceptable toxicity profile at higher doses.[3] The development of analogs aims to dissociate the therapeutic D1 receptor agonism from the off-target effects and intrinsic toxicity responsible for the adverse events.
Key objectives for analog development include:
-
Enhanced D1 Receptor Selectivity: Improving selectivity over D2-like dopamine receptors and other GPCRs, particularly serotonin (e.g., 5-HT2B) and opioid receptors, to minimize off-target side effects.
-
Optimized D1 Agonist Activity: Fine-tuning the intrinsic activity to achieve a therapeutic window that provides efficacy without inducing D1 receptor desensitization or other adverse effects associated with overstimulation.
-
Improved Metabolic Stability and Pharmacokinetics: Designing analogs with predictable metabolism to avoid the formation of toxic metabolites and to ensure a favorable pharmacokinetic profile for the desired dosing regimen.
-
Reduced Off-Target Toxicity: Systematically evaluating and eliminating structural motifs associated with known toxicities, such as cardiovascular liabilities or neurotoxicity.
Strategic Approach to Analog Design and Screening
A tiered screening approach is recommended to efficiently identify promising candidates. This involves a series of in vitro and in vivo assays to characterize the potency, selectivity, functional activity, and safety of newly synthesized analogs.
Screening Cascade:
-
Primary Screening (In Vitro):
-
Dopamine D1 Receptor Binding Affinity (e.g., using [³H]-SCH23390).
-
D1 Receptor Functional Agonism (e.g., cAMP accumulation assay).
-
-
Secondary Screening (In Vitro):
-
Selectivity profiling against a panel of receptors (e.g., Dopamine D2, D3, D4, D5, serotonin, adrenergic, opioid receptors).
-
Determination of agonist, partial agonist, or antagonist activity at off-target receptors.
-
Assessment of functional selectivity (biased agonism) for G-protein vs. β-arrestin pathways.[4]
-
-
In Vitro Safety Assessment:
-
hERG channel binding and functional assays to assess proarrhythmic potential.
-
Cytochrome P450 inhibition assays to evaluate drug-drug interaction potential.
-
Hepatotoxicity assessment in primary hepatocytes.
-
-
In Vivo Efficacy and Safety Pharmacology:
-
In Vivo Toxicology:
Data Presentation
Quantitative data from the screening cascade should be organized in a structured format to facilitate the comparison of analogs with this compound and other reference compounds.
Table 1: In Vitro Pharmacological Profile of this compound and Analogs
| Compound | D1 Ki (nM) | D1 EC50 (nM) (cAMP) | D1 Intrinsic Activity (%) | D2 Ki (nM) | 5-HT2B Ki (nM) | hERG IC50 (µM) |
| This compound | Value | Value | Value | Value | Value | Value |
| Analog 1 | ||||||
| Analog 2 | ||||||
| Analog 3 |
Table 2: In Vivo Efficacy and Safety Profile of Lead Candidates
| Compound | 6-OHDA Rat Model - MED (mg/kg) | Neurobehavioral Score (at MED) | Cardiovascular Effects (at 3x MED) - BP/HR/QTc | Acute Toxicity - MTD (mg/kg) |
| This compound | Value | Description | Description | Value |
| Analog X | ||||
| Analog Y |
MED: Minimum Effective Dose; MTD: Maximum Tolerated Dose; BP: Blood Pressure; HR: Heart Rate; QTc: Corrected QT interval.
Experimental Protocols
Protocol 1: Dopamine D1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D1 receptor.
-
[³H]-SCH23390 (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled SCH23390 (for non-specific binding determination).
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-SCH23390 (at a final concentration of ~1 nM), and 50 µL of D1 receptor membranes (5-10 µg protein).
-
Non-specific Binding: 25 µL of unlabeled SCH23390 (at a final concentration of 10 µM), 25 µL of [³H]-SCH23390, and 50 µL of D1 receptor membranes.
-
Compound Competition: 25 µL of test compound dilution, 25 µL of [³H]-SCH23390, and 50 µL of D1 receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds at the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Dopamine (as a reference full agonist).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the D1-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and dopamine in stimulation buffer.
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Generate dose-response curves by plotting the assay signal against the log concentration of the test compound. Determine the EC50 and Emax values using non-linear regression. Normalize the Emax of test compounds to the maximal response produced by dopamine to determine the intrinsic activity.
Protocol 3: In Vivo Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)
Objective: To evaluate the in vivo efficacy of lead candidate analogs to reverse motor deficits.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
6-hydroxydopamine (6-OHDA).
-
Stereotaxic apparatus.
-
Rotational behavior monitoring system.
-
Test compounds and vehicle.
Procedure:
-
Unilateral 6-OHDA Lesion:
-
Pre-treat rats with desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor).
-
Under anesthesia, perform a stereotaxic injection of 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
-
Post-operative Recovery: Allow the animals to recover for at least two weeks.
-
Lesion Confirmation: Confirm the extent of the dopamine lesion by assessing the rotational response to a challenge with apomorphine (a non-selective dopamine agonist). Rats exhibiting a consistent contralateral rotational behavior are selected for the study.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Assessment: Following compound administration, place the rats in the rotational monitoring system and record the number of full contralateral rotations over a defined period (e.g., 90 minutes).
-
Data Analysis: Compare the net contralateral rotations induced by the test compounds to the vehicle control group. A significant increase in rotations indicates a pro-dopaminergic, anti-parkinsonian-like effect.
Protocol 4: In Vivo Cardiovascular Safety Pharmacology in Conscious Rats
Objective: To assess the potential cardiovascular side effects of lead candidate analogs.
Materials:
-
Male rats surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
-
Test compounds and vehicle.
-
Data acquisition and analysis software.
Procedure:
-
Animal Acclimation: Acclimate the telemetered rats to the study environment to obtain stable baseline cardiovascular parameters.
-
Baseline Recording: Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) prior to dosing.
-
Compound Administration: Administer a single dose of the test compound or vehicle. It is recommended to test a range of doses, including and exceeding the anticipated therapeutic dose.
-
Post-dose Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze the data for changes in blood pressure (systolic, diastolic, mean), heart rate, and ECG intervals (e.g., PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's formula). Compare the post-dose data to the baseline data and to the vehicle control group to identify any significant cardiovascular effects.
Visualizations
Caption: Workflow for the development of safer this compound analogs.
Caption: Signaling pathways for D1 agonists and potential off-target effects.
References
- 1. Agonist and antagonist interactions with D1 dopamine receptors: agonist-induced masking of D1 receptors depends on intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 7. Preclinical toxicology studies with the new dopamine agonist pergolide. Acute, subchronic, and chronic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Investigating CY 208-243 in Addiction and Substance Abuse
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is an indolophenanthridine derivative originally investigated for its potential therapeutic effects in Parkinson's disease.[1][2][3] Its unique pharmacological profile as a selective partial agonist of the dopamine (B1211576) D1 receptor, coupled with atypical opioid receptor activity, presents a compelling rationale for its investigation in the context of addiction and substance abuse.[1][4] All addictive drugs converge on the mesolimbic dopamine system, making the dopamine D1 receptor a critical target for addiction pharmacotherapy.[5][6] Furthermore, the compound's interaction with opioid receptors suggests a potential dual-action mechanism that could be beneficial in treating both stimulant and opioid use disorders.[1]
These application notes provide a theoretical framework and detailed experimental protocols for researchers to explore the therapeutic potential of this compound in preclinical models of addiction.
Application Note 1: Rationale for Investigating this compound in Stimulant Use Disorder
Stimulants such as cocaine and amphetamines exert their reinforcing effects by increasing dopamine levels in the brain's reward circuitry. The dopamine D1 receptor is crucial in mediating the rewarding effects of these drugs and in drug-seeking behavior.[7] Preclinical studies have shown that D1 receptor agonists can attenuate cocaine-seeking behavior.[5] As a partial D1 agonist, this compound may act as a functional antagonist in the presence of high levels of dopamine induced by stimulants, thereby reducing their rewarding effects. Conversely, during withdrawal, when dopamine levels are low, its agonist activity could help to alleviate anhedonia and reduce craving.
Application Note 2: Rationale for Investigating this compound in Opioid Use Disorder
This compound exhibits high affinity for opioid binding sites and demonstrates potent antinociceptive effects.[1] However, it does not appear to produce physical dependence or respiratory depression, and it lacks the subjective effects of typical opioids.[1] This "atypical" opioid profile is highly desirable for an addiction therapeutic. The dual mechanism of D1 partial agonism and atypical opioid activity could be particularly advantageous in treating opioid use disorder by potentially mitigating withdrawal symptoms and craving through its opioid receptor actions, while its D1 receptor activity could help to normalize reward pathways.
Proposed Preclinical Research Program
The following protocols are designed to systematically evaluate the potential of this compound in established animal models of addiction.
Protocol 1: Evaluation of this compound on Cocaine Self-Administration and Reinstatement
This protocol will determine if this compound can reduce the motivation to take cocaine and prevent relapse to cocaine-seeking behavior.
Experimental Workflow Diagram
Methodology:
-
Subjects: Male Wistar rats with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers.
-
Acquisition of Cocaine Self-Administration: Rats will be allowed to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule for 2 hours daily until stable intake is achieved.
-
Extinction: Cocaine will be replaced with saline, and lever presses will no longer result in an infusion. This continues until responding is significantly reduced.
-
Reinstatement:
-
Cue-Induced: Rats will be pre-treated with this compound or vehicle 30 minutes before a session where lever presses result in the presentation of cocaine-associated cues (light and tone) but no drug.
-
Cocaine-Primed: On a separate day, rats will be pre-treated with this compound or vehicle, followed by a priming injection of cocaine (10 mg/kg, i.p.) before the reinstatement session.
-
Data Presentation: Hypothetical Outcomes for Reinstatement
| Treatment Group | Dose (mg/kg, i.p.) | Mean Active Lever Presses (Cue-Induced) | Mean Active Lever Presses (Cocaine-Primed) |
| Vehicle | - | 45 | 55 |
| This compound | 1.0 | 30 | 35 |
| This compound | 3.0 | 15 | 20 |
| This compound | 10.0 | 10 | 12 |
Protocol 2: Assessment of this compound on Opioid Withdrawal
This protocol will assess whether this compound can alleviate the physical signs of opioid withdrawal.
Experimental Workflow Diagram
Methodology:
-
Subjects: Male C57BL/6 mice.
-
Induction of Dependence: Mice will be made dependent on morphine via repeated injections or implantation of a morphine pellet.
-
Precipitated Withdrawal: Mice will be pre-treated with this compound or vehicle 30 minutes before a challenge with the opioid antagonist naloxone (1 mg/kg, s.c.) to precipitate withdrawal signs.
-
Observation: Immediately after naloxone injection, mice will be observed for 30 minutes, and somatic signs of withdrawal will be quantified using a standardized rating scale.
Data Presentation: Hypothetical Outcomes for Withdrawal
| Treatment Group | Dose (mg/kg, i.p.) | Global Mean Withdrawal Score |
| Vehicle | - | 15 |
| This compound | 1.0 | 10 |
| This compound | 3.0 | 6 |
| This compound | 10.0 | 4 |
Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways implicated in addiction.
Dopamine D1 Receptor Signaling Diagram
Dual-Action Hypothesis Diagram
References
- 1. This compound: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 3. The D-1 dopamine receptor partial agonist, this compound, exhibits antiparkinsonian activity in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Addiction-related alterations in D1 and D2 dopamine receptor behavioral responses following chronic cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine Circuit Mechanisms of Addiction-Like Behaviors [frontiersin.org]
- 7. Diminished Role for Dopamine D1 Receptors in Cocaine Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Effects of Chronic CY 208-243 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective partial agonist for the dopamine (B1211576) D1-like receptor family.[1] It has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Parkinson's disease. Understanding the long-term consequences of chronic administration of this compound is crucial for evaluating its efficacy and safety profile. These application notes provide a summary of the key findings from preclinical studies involving chronic this compound administration and detailed protocols for relevant experimental procedures.
Application Notes
Efficacy in Preclinical Models of Parkinson's Disease
Chronic administration of this compound has demonstrated efficacy in alleviating motor symptoms in primate models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). In MPTP-treated monkeys, daily administration of this compound resulted in a dose-dependent improvement in parkinsonian signs.[2] Combined treatment with the D2 receptor agonist bromocriptine (B1667881) has been shown to enhance the therapeutic response, leading to a more significant improvement in motor parameters such as locomotion and hand dexterity, without inducing dyskinesia.[3]
Induction of Dyskinesias
A significant long-term effect of chronic this compound administration in MPTP-lesioned monkeys is the potential development of peak-dose dyskinesias.[2] The emergence of these involuntary movements is associated with the extent of striatal dopamine denervation.[2]
Neurochemical Adaptations
Chronic treatment with this compound induces significant neurochemical changes in the basal ganglia. In MPTP monkeys that develop dyskinesias, there is a more pronounced decrease in striatal dopamine levels.[2] Furthermore, alterations in dopamine and GABAa receptor binding have been observed in the striatum of these animals.[2] Specifically, a decrease in the high-affinity state of the D1 receptor and an increase in D2 and GABAA receptor binding have been reported in the posterior striatum of dyskinetic monkeys following chronic this compound treatment.[2]
Molecular Adaptations: Upregulation of deltaFosB
In rodent models of Parkinson's disease (6-hydroxydopamine-lesioned rats), chronic administration of this compound leads to a significant and persistent elevation of deltaFosB-like proteins in striatal neurons.[4] This molecular adaptation is a hallmark of chronic stimulation of D1 receptors and is implicated in the long-term changes in gene expression and neuronal function.
Data Presentation
Table 1: Effects of Chronic this compound Administration on Motor Activity in MPTP-Treated Monkeys
| Treatment Group | Locomotion (Activity Counts) | Hand Dexterity (Successful Reaches) | Disability Score | Dyskinesia Score |
| MPTP Control | 150 ± 25 | 10 ± 3 | 12 ± 2 | 0 |
| This compound (0.1 mg/kg) | 350 ± 40 | 25 ± 5 | 7 ± 1.5 | 1.5 ± 0.5 |
| This compound (0.5 mg/kg) | 500 ± 55 | 35 ± 6 | 4 ± 1 | 3.0 ± 0.8 |
| Bromocriptine + this compound | 600 ± 60 | 40 ± 5 | 3 ± 0.8 | 0.5 ± 0.2 |
Note: The data presented in this table are illustrative and based on trends reported in the cited literature.[2][3] Values are represented as mean ± SEM.
Table 2: Receptor Binding Density in the Striatum of MPTP-Treated Monkeys Following Chronic this compound Treatment
| Brain Region | Receptor | MPTP Control (% of Control) | This compound (Non-Dyskinetic) (% of Control) | This compound (Dyskinetic) (% of Control) |
| Posterior Caudate | D1 ([3H]SCH 23390) | 120 ± 8 | 115 ± 7 | 110 ± 9 |
| D1 ([3H]SKF 38393 - high affinity) | 80 ± 6 | 75 ± 5 | 60 ± 7 | |
| D2 ([3H]spiperone) | 130 ± 10 | 125 ± 9 | 145 ± 12 | |
| GABAA ([3H]muscimol) | 110 ± 7 | 112 ± 8 | 135 ± 10 | |
| Posterior Putamen | D1 ([3H]SCH 23390) | 125 ± 9 | 120 ± 8 | 118 ± 10 |
| D1 ([3H]SKF 38393 - high affinity) | 75 ± 5 | 70 ± 6 | 55 ± 6 | |
| D2 ([3H]spiperone) | 135 ± 11 | 130 ± 10 | 150 ± 13* |
Note: The data presented are representative values based on qualitative descriptions from the literature.[2][3] An asterisk () indicates a significant difference from the MPTP control group. Binding is expressed as a percentage of non-lesioned control animals.*
Experimental Protocols
Protocol 1: Induction of Parkinsonism in Monkeys using MPTP
Objective: To create a non-human primate model of Parkinson's disease.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline solution (sterile)
-
Syringes and needles
-
Animal handling and restraint equipment
-
Veterinary monitoring equipment
Procedure:
-
Select healthy, adult cynomolgus monkeys (Macaca fascicularis).
-
Perform baseline behavioral assessments (see Protocol 2).
-
Administer MPTP intravenously (i.v.) or intramuscularly (i.m.). A common regimen is a series of injections (e.g., 0.2-0.5 mg/kg) over several days until stable parkinsonian signs are observed.[2]
-
Monitor the animals closely for the development of parkinsonian symptoms such as bradykinesia, rigidity, and tremor.
-
Provide supportive care as needed, including assistance with feeding and hydration.
-
Allow a stabilization period of several weeks after the final MPTP injection before initiating chronic drug treatment.
Protocol 2: Behavioral Assessment in MPTP-Treated Monkeys
Objective: To quantify the motor effects of chronic this compound administration.
Materials:
-
Behavioral observation cage with video recording capabilities
-
Hand dexterity testing apparatus (e.g., a board with food wells)
-
Standardized parkinsonian disability rating scale
-
Standardized dyskinesia rating scale
Procedure:
-
Locomotion: Place the monkey in an open-field arena and record its spontaneous activity for a set period (e.g., 30 minutes). Analyze the video to quantify parameters such as distance traveled, and time spent mobile.
-
Hand Dexterity: Present the monkey with a task requiring fine motor control, such as retrieving small food rewards from a well. Record the number of successful retrievals within a given time.[5]
-
Disability Score: Use a validated rating scale to score the severity of parkinsonian signs, including posture, gait, bradykinesia, and tremor.[5]
-
Dyskinesia Score: If applicable, use a validated scale to rate the severity and duration of any drug-induced dyskinesias.
-
Perform behavioral assessments at baseline (before treatment) and at regular intervals throughout the chronic administration period.
Protocol 3: Receptor Autoradiography in Primate Brain Tissue
Objective: To quantify the density of dopamine and GABAa receptors in the striatum.
Materials:
-
Frozen primate brain tissue sections (10-20 µm)
-
Radioligands (e.g., [3H]SCH 23390 for D1, [3H]spiperone for D2, [3H]muscimol for GABAA)
-
Incubation buffers and wash solutions
-
Autoradiography cassettes and film or phosphor imaging plates
-
Image analysis software
Procedure:
-
Section the frozen brain tissue using a cryostat and mount the sections on microscope slides.
-
Pre-incubate the slides in buffer to remove endogenous ligands.
-
Incubate the slides with a specific concentration of the radioligand. To determine non-specific binding, incubate a parallel set of slides with the radioligand in the presence of a saturating concentration of a non-labeled competitor.
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to autoradiographic film or a phosphor imaging plate.
-
Develop the film or scan the plate to obtain an image of the receptor distribution.
-
Quantify the optical density of the signal in specific brain regions (e.g., caudate, putamen) using image analysis software, with reference to co-exposed radioactive standards.[2]
Protocol 4: Western Blotting for deltaFosB in Rat Striatum
Objective: To measure the expression levels of deltaFosB protein.
Materials:
-
Rat striatal tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibody against deltaFosB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize the striatal tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against deltaFosB overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane to remove unbound secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[4]
Mandatory Visualizations
Caption: D1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Chronic this compound Studies in MPTP-Treated Monkeys.
Caption: Experimental Workflow for Assessing deltaFosB in 6-OHDA-Lesioned Rats.
References
- 1. Quantitative Mapping of Cocaine-Induced ΔFosB Expression in the Striatum of Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative care protocol successfully rehabilitates non-human primates after MPTP-induced parkinsonism: Preliminary evidence from a restricted cohort of African Green Monkeys (Chlorocebus sabaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Receptor Autoradiography to Visualize and Quantify Oxytocin and Vasopressin 1a Receptors in the Human and Nonhuman Primate Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Computational Modeling of CY 208-243 and Dopamine D1 Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the interaction between the selective dopamine (B1211576) D1 receptor agonist, CY 208-243, and the human dopamine D1 receptor. This document outlines methodologies for homology modeling, molecular docking, and molecular dynamics simulations to investigate the binding mode and functional consequences of this interaction. Additionally, it includes protocols for relevant in vitro functional assays to validate computational findings.
Introduction
The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This compound is an indolophenanthridine derivative that acts as a partial agonist at the D1 receptor, exhibiting antiparkinsonian activity.[1][2] Understanding the molecular interactions between this compound and the D1 receptor is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.
Computational modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, offer powerful tools to elucidate the structural basis of ligand-receptor interactions at an atomic level. These methods can predict binding poses, identify key interacting residues, and provide insights into the dynamic nature of the complex.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its interaction with the dopamine D1 receptor, compiled from various studies.
| Parameter | Value | Receptor/System | Reference |
| EC50 (Adenylate Cyclase Stimulation) | 125 nM | Rat striatal homogenates | [3] |
| IC50 | 1.4 x 10-7 M | Human Dopamine D1 Receptor (CHO-K1 cells) | [4] |
Computational Modeling Protocols
Homology Modeling of the Human Dopamine D1 Receptor
Objective: To generate a three-dimensional structural model of the human dopamine D1 receptor, as no experimental structure is currently available.
Protocol:
-
Template Selection:
-
Perform a BLAST search against the Protein Data Bank (PDB) using the human dopamine D1 receptor amino acid sequence (UniProt: P21728) to identify suitable templates.
-
Select high-resolution crystal structures of related GPCRs, such as the β2-adrenergic receptor (PDB ID: 2RH1) or the dopamine D3 receptor, as templates. Prioritize templates in an active or agonist-bound conformation.
-
-
Sequence Alignment:
-
Align the target sequence of the human D1 receptor with the template sequence(s) using a sequence alignment tool like ClustalW or T-Coffee.
-
Manually inspect and refine the alignment, particularly in the transmembrane helical regions and loop regions, to ensure accurate placement of conserved residues.
-
-
Model Building:
-
Utilize homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate 3D models of the D1 receptor based on the alignment and template structure(s).
-
Generate multiple models (e.g., 10-100) to sample different loop conformations.
-
-
Model Evaluation and Refinement:
-
Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and ERRAT (for analyzing the statistics of non-bonded interactions).
-
Select the best-scoring model for further refinement.
-
Perform energy minimization of the selected model using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes and optimize the geometry.
-
dot
Caption: Molecular Docking Workflow.
Molecular Dynamics Simulation of the D1-CY 208-243 Complex
Objective: To investigate the dynamic stability of the predicted binding pose and characterize the detailed interactions between this compound and the D1 receptor in a simulated physiological environment.
Protocol:
-
System Setup:
-
Embed the D1-CY 208-243 complex from the docking study into a lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.
-
Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological concentration (e.g., 0.15 M NaCl).
-
-
Equilibration:
-
Perform a series of equilibration steps to relax the system. This typically involves:
-
Minimization of the water and ions with the protein and ligand restrained.
-
Minimization of the entire system.
-
Gradual heating of the system to the target temperature (e.g., 310 K) under constant volume (NVT) conditions with restraints on the protein and ligand.
-
Equilibration under constant pressure (NPT) conditions with gradually released restraints on the protein and ligand.
-
-
-
Production Simulation:
-
Run the production molecular dynamics simulation for a sufficient length of time (e.g., 100-500 ns or longer) to observe stable interactions and conformational changes.
-
Use a suitable molecular dynamics engine like GROMACS, AMBER, or NAMD with an appropriate force field (e.g., CHARMM36m for protein and lipids, CGenFF for the ligand).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the protein and ligand).
-
Analyze the interactions between this compound and the D1 receptor, including hydrogen bonds, hydrophobic contacts, and water-mediated interactions.
-
Examine the conformational changes in the receptor upon ligand binding.
-
dot
Caption: Molecular Dynamics Simulation Workflow.
Experimental Protocols for Functional Validation
Adenylate Cyclase Activity Assay
Objective: To experimentally measure the ability of this compound to stimulate the production of cyclic AMP (cAMP) via D1 receptor activation.
Protocol:
-
Cell Culture: Culture cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Stimulation:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
dot
Caption: D1 Receptor Signaling Pathway.
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces the recruitment of β-arrestin to the D1 receptor, a key step in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin assay system. These cells co-express the D1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment.
-
Compound Treatment:
-
Plate the cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
-
Signal Detection:
-
Following incubation, add the detection reagents provided with the assay kit.
-
Measure the resulting chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the signal intensity against the concentration of this compound.
-
Determine the EC50 for β-arrestin recruitment from the dose-response curve.
-
Conclusion
The combination of computational modeling and experimental validation provides a robust framework for investigating the interaction of this compound with the dopamine D1 receptor. The protocols outlined in these application notes offer a detailed guide for researchers to explore the structural and functional aspects of this interaction, ultimately aiding in the discovery and development of novel D1 receptor-targeted therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. A simple, sensitive method for the assay of adenyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Identifying Novel Biomarkers for CY 208-243 Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY 208-243 is a selective partial agonist for the dopamine (B1211576) D1 receptor, demonstrating potential therapeutic effects in neurological conditions such as Parkinson's disease.[1][2][3] As with many targeted therapies, patient response to this compound can be variable. The identification of robust biomarkers is crucial for predicting treatment efficacy, patient stratification, and understanding the underlying mechanisms of response and non-response. These application notes provide a comprehensive framework and detailed protocols for the discovery and validation of novel biomarkers for this compound treatment.
This compound acts primarily by stimulating the dopamine D1 receptor, which is coupled to the Gαs/olf G-protein. This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade is central to the drug's mechanism of action and presents a rich source of potential biomarkers. Additionally, this compound has been noted to have affinities for opioid and 5-HT1A sites, which may also influence treatment outcomes and offer further avenues for biomarker exploration.[6]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound, providing a basis for dose selection and expected therapeutic windows in biomarker discovery studies.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Treatment Paradigm | Dosage Range | Observed Effects | Reference |
| MPTP-treated marmosets | Single dose, subcutaneous | 0.5 - 1.25 mg/kg | Dose-related reversal of akinesia and rigidity.[7] | [7] |
| MPTP-treated monkeys | Chronic treatment, increasing doses | 0.05, 0.1, and 0.5 mg/kg | Dose-dependent improvement in parkinsonian signs.[8] | [8] |
| Rats | Systemic administration | 1.0 mg/kg | Increased microdialysate concentrations of acetylcholine (B1216132) in the hippocampus.[9] | [9] |
Table 2: Clinical Studies of this compound in Parkinson's Disease
| Study Population | Dosage Range | Key Outcomes | Reference |
| 6 parkinsonian patients | 5 - 40 mg (single doses) | Significant improvement in deficits as monitored by Columbia scores, though efficacy was low.[1][10] | [1][10] |
| 23 de novo parkinsonian patients | Not specified | Mild antiparkinsonian action; tremor was the main symptom that consistently improved.[2][11] | [2][11] |
| 8 patients with motor fluctuations | 5 - 40 mg (single morning doses) | Capable of switching patients from "off" to "on" state; 5 of 8 responded to the 40 mg dose.[7] | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Workflow for biomarker discovery.
Experimental Protocols
The following protocols outline a multi-faceted approach to identify and validate novel biomarkers for this compound treatment response, integrating genomics, proteomics, and metabolomics.
Protocol 1: Genomic Biomarker Discovery
Objective: To identify genetic variations (e.g., SNPs, mutations) in the dopamine D1 receptor gene (DRD1) or other genes in its signaling pathway that correlate with patient response to this compound.
Methodology:
-
Patient Cohort:
-
Recruit a cohort of patients with Parkinson's disease who will be treated with this compound.
-
Define clear criteria for "responders" and "non-responders" based on validated clinical scales (e.g., Unified Parkinson's Disease Rating Scale - UPDRS).
-
-
Sample Collection and DNA Extraction:
-
Collect whole blood samples from all participants before initiation of treatment.
-
Extract genomic DNA from peripheral blood mononuclear cells (PBMCs) using a commercially available kit.
-
-
Targeted Gene Sequencing:
-
Design a custom sequencing panel targeting the DRD1 gene, as well as other key genes in the dopamine signaling pathway (e.g., ADCY5, PRKACA, DARPP-32).
-
Perform next-generation sequencing (NGS) on the extracted DNA.
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Call genetic variants (SNPs, indels) and annotate them.
-
Perform association analysis to identify variants that are significantly enriched in the responder versus non-responder groups.
-
Protocol 2: Proteomic Biomarker Discovery
Objective: To identify proteins and phosphoproteins in downstream signaling pathways of the D1 receptor that are differentially expressed or phosphorylated in response to this compound.
Methodology:
-
Cell Culture Model:
-
Utilize a human cell line endogenously or exogenously expressing the dopamine D1 receptor (e.g., HEK293-D1R).
-
Culture cells to 80% confluency.
-
-
This compound Treatment and Sample Preparation:
-
Treat cells with a clinically relevant concentration of this compound or vehicle control for various time points (e.g., 15 min, 1h, 6h).
-
Lyse the cells and quantify protein concentration.
-
-
Mass Spectrometry-Based Proteomics:
-
Perform tandem mass tag (TMT) labeling for relative quantification of protein expression between treated and control samples.
-
For phosphoproteomics, enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins and phosphosites using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins and phosphosites that are significantly altered upon this compound treatment.
-
Use pathway analysis tools to determine the biological pathways affected.
-
Protocol 3: Metabolomic Biomarker Discovery
Objective: To identify metabolic signatures in patient biofluids that predict response to this compound.
Methodology:
-
Patient Cohort and Sample Collection:
-
Use the same patient cohort as in Protocol 1.
-
Collect serum or plasma samples at baseline (pre-treatment) and at specified time points during treatment.
-
Immediately process and store samples at -80°C.
-
-
Metabolite Extraction:
-
Perform metabolite extraction from serum/plasma using a solvent precipitation method (e.g., with methanol/acetonitrile).
-
-
Metabolomic Profiling:
-
Analyze the extracted metabolites using a combination of LC-MS and gas chromatography-mass spectrometry (GC-MS) for broad coverage of the metabolome.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Use multivariate statistical analysis (e.g., PLS-DA) to identify metabolites that differ between responders and non-responders at baseline.
-
Identify metabolic pathways that are perturbed by this compound treatment.
-
Protocol 4: Biomarker Validation in Preclinical Models
Objective: To validate candidate biomarkers identified from the discovery phase in relevant animal models.
Methodology:
-
Animal Model:
-
Utilize a validated animal model of Parkinson's disease, such as the MPTP-lesioned non-human primate or the 6-OHDA-lesioned rat model.
-
-
Treatment and Sample Collection:
-
Treat animals with this compound or vehicle.
-
Monitor behavioral response to the drug.
-
Collect relevant biosamples (e.g., blood, cerebrospinal fluid, brain tissue) at the end of the study.
-
-
Biomarker Measurement:
-
Measure the candidate biomarkers (genetic variants, proteins, metabolites) in the collected samples using appropriate assays (e.g., qPCR, ELISA, targeted mass spectrometry).
-
-
Correlation Analysis:
-
Correlate the levels of the candidate biomarkers with the behavioral response to this compound to confirm their predictive value.
-
Conclusion
The identification of predictive biomarkers for this compound treatment is a critical step towards personalized medicine for neurological disorders. The integrated multi-omics approach detailed in these application notes provides a robust framework for discovering and validating novel biomarkers. Successful implementation of these protocols has the potential to significantly improve the clinical utility of this compound by enabling the selection of patients most likely to benefit from the therapy.
References
- 1. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Metabolomics As a Tool for the Characterization of Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson’s Disease: Biomarkers for Diagnosis and Disease Progression | MDPI [mdpi.com]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Biomarkers in Parkinson's disease: Advances and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Strategies for validating biomarkers using data from a reference set - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Complex Organic Compounds: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical reagents are paramount for ensuring safety and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of the complex organic compound identified as Einecs 243-730-7, with CAS Number 20318-58-5. In the absence of specific disposal protocols for this substance, it is imperative to treat it as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of the substance and its waste must be conducted in a well-ventilated area, preferably within a fume hood[1].
Step-by-Step Disposal Protocol
Given the lack of specific disposal information, a conservative approach is necessary, treating the compound as hazardous unless a safety data sheet (SDS) explicitly states otherwise[1].
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Consider the compound and any contaminated materials (e.g., gloves, wipes, disposable labware) as hazardous chemical waste[1].
-
Segregate Waste Streams: To prevent dangerous reactions, do not mix this organic compound with other waste types. It should be kept separate from acids, bases, oxidizers, and halogenated organic waste[1].
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is chemically compatible with the substance. The original container, if in good condition, is often a suitable choice[1][2].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N2-acetyl-N2-(4-dodecylphenyl)-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-L-asparagine"[1].
Quantitative Data Summary
Due to the limited specific data on this compound, a quantitative summary is not available. The primary directive is to treat it as hazardous waste. Key handling parameters are qualitative and are summarized below.
| Parameter | Guideline |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves |
| Handling Area | Well-ventilated area, preferably a fume hood |
| Waste Classification | Hazardous Waste |
| Waste Segregation | Separate from acids, bases, oxidizers, and halogenated organic waste |
| Container Type | Designated, leak-proof, chemically compatible |
| Container Labeling | "Hazardous Waste" + Full Chemical Name |
Experimental Protocols
No specific experimental protocols for the neutralization or disposal of this compound were found in the provided search results. The recommended procedure is to follow standard hazardous waste disposal protocols as outlined by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
Caption: Decision workflow for the disposal of complex organic compounds.
References
Personal protective equipment for handling CY 208-243
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CY 208-243, a selective dopamine (B1211576) D1 receptor agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. As a research chemical, the full toxicological properties may not be fully known, warranting a cautious approach.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the substance. |
| Skin and Body Protection | Laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of any dusts or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling the Compound :
-
Before opening, gently tap the vial to dislodge any material that may have accumulated in the cap during transit.[1]
-
Wear appropriate gloves and eye protection throughout the handling process.
-
Avoid creating dust or aerosols. If the compound is a solid, handle it with care.
-
Use dedicated spatulas and weighing boats for transfer.
-
-
Post-Handling :
-
Securely close the container after use.
-
Clean the work surface thoroughly.
-
Wash hands and any exposed skin immediately after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
